AT-004
Description
Properties
Molecular Formula |
C22H32N2 |
|---|---|
Molecular Weight |
324.512 |
IUPAC Name |
1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)-1H-indole |
InChI |
InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3/t18-,20+ |
InChI Key |
RUVSOGDMGUPNJT-PUZFROQSSA-N |
SMILES |
CC([C@@H]1CC[C@H](N2CCC(N3C=CC4=C3C=CC=C4)CC2)CC1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-004; AT004; AT 004 |
Origin of Product |
United States |
Foundational & Exploratory
AT-004 (Blontuvetmab): A Technical Overview of a Canine Anti-CD20 Monoclonal Antibody for B-Cell Lymphoma
For Research, Scientific, and Drug Development Professionals
This technical guide provides an in-depth overview of AT-004, also known as Blontuvetmab, a caninized monoclonal antibody developed to target the CD20 antigen for the treatment of B-cell lymphoma in dogs. The document outlines the intended mechanism of action for such an antibody, summarizes the available clinical and scientific context for this compound, and provides detailed experimental methodologies relevant to the evaluation of anti-CD20 biologics in a canine setting.
Introduction
Canine B-cell lymphoma is one of the most common cancers in dogs, and conventional chemotherapy, while often inducing remission, is rarely curative.[1] In human medicine, the advent of targeted immunotherapy, particularly with anti-CD20 monoclonal antibodies like Rituximab, has significantly improved patient outcomes. This success spurred the development of canine-specific anti-CD20 antibodies to translate this therapeutic strategy to veterinary oncology.
This compound (Blontuvetmab) was developed by Aratana Therapeutics as a caninized anti-canine CD20 monoclonal antibody.[2][3][4] It received a full license from the U.S. Department of Agriculture (USDA) in January 2015 as an aid in the treatment of canine B-cell lymphoma.[5][6] However, despite initial optimism, the product's clinical and commercial trajectory was halted due to mixed clinical and scientific results.[7] Notably, peer-reviewed studies demonstrating in vivo B-cell depletion and clinical efficacy for this compound are not publicly available, and the company itself reported that the antibody was not as specific to its target as anticipated.[5][8]
This guide, therefore, describes the intended mechanism of action of a therapeutic canine anti-CD20 antibody, supported by data from other research-grade canine anti-CD20 antibodies, while contextualizing the known information about this compound.
The CD20 Target in Canine B-Cell Lymphoma
CD20 is a non-glycosylated phosphoprotein expressed on the surface of both normal and malignant B-lymphocytes.[2] Its expression is conserved in dogs, making it a viable therapeutic target.[9] The CD20 molecule is involved in the activation and proliferation of B-cells.[2] In human patients, targeting CD20 with monoclonal antibodies has proven to be an effective strategy for depleting B-cell populations, including cancerous ones. A similar approach has been the goal for canine lymphoma treatment, but it requires a canine-specific antibody, as humanized antibodies like Rituximab do not effectively bind to canine CD20.[8]
Intended Mechanism of Action of this compound
The therapeutic effect of an anti-CD20 monoclonal antibody like this compound is intended to be mediated through three primary mechanisms, leading to the depletion of B-cells.[2][8]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fab portion of the antibody binds to CD20 on the B-cell surface. The Fc portion of the antibody is then recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the targeted B-cell.[2]
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20, the Fc region of the antibody can activate the classical complement cascade. This leads to the formation of the Membrane Attack Complex (MAC) on the B-cell surface, creating pores in the cell membrane and causing cell lysis.[2]
-
Direct Apoptosis: Cross-linking of CD20 molecules on the B-cell surface by the antibody can trigger intracellular signaling pathways that lead to programmed cell death, or apoptosis.[2]
The following diagram illustrates these intended pathways.
Caption: Intended mechanisms of action for an anti-CD20 monoclonal antibody.
Quantitative Data
Specific, peer-reviewed quantitative data for this compound regarding its binding affinity, in vitro cytotoxicity, or in vivo B-cell depletion is not publicly available. Aratana Therapeutics had enrolled approximately 50 dogs in a clinical study (Mini B-CHOMP) investigating this compound in combination with chemotherapy, with results anticipated in mid-2016, but these were not published in peer-reviewed literature.[10]
For comparative purposes, the table below presents data for other experimental anti-canine CD20 monoclonal antibodies that have been characterized in the scientific literature.
| Antibody | Target | In Vitro Activity | In Vivo Activity | Reference |
| 1E4-cIgGB | Canine CD20 | Induces CDC | Effective and durable B-cell depletion in healthy beagles and dogs with DLBCL | [8][9] |
| 6C8 | Canine CD20 | Promotes phagocytosis of B-cell lymphoma cells by macrophages; does not induce direct cytotoxicity or CDC | Not reported in detail | [11] |
| 4E1-7-B_f | Canine CD20 | Strong ADCC and CDC against canine B-cell lymphoma cell line | Not reported in detail | [12] |
| This compound | Canine CD20 | Not publicly available | B-cell depletion never demonstrated in peer-reviewed literature | [8] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound have not been published. However, based on studies of other canine anti-CD20 antibodies, the following methodologies would be standard for characterizing such a therapeutic.
Antibody Binding and Specificity
-
Flow Cytometry: To assess the binding of the antibody to its target on live cells.
-
Canine B-cell lymphoma cell lines (e.g., CLBL-1) or peripheral blood mononuclear cells (PBMCs) from healthy dogs are incubated with varying concentrations of the anti-CD20 antibody.
-
Cells are washed and then incubated with a fluorescently-labeled secondary antibody that binds to the caninized primary antibody.
-
The percentage of positive cells and the mean fluorescence intensity are measured using a flow cytometer to determine binding affinity and specificity.
-
-
Immunohistochemistry (IHC): To evaluate antibody binding to tissue samples.
-
Formalin-fixed, paraffin-embedded lymph node biopsies from dogs with B-cell lymphoma are sectioned.
-
Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Sections are incubated with the primary anti-CD20 antibody, followed by a secondary antibody and a detection system (e.g., HRP-DAB).
-
Staining patterns are evaluated microscopically to confirm target expression and antibody binding in a tissue context.
-
In Vitro Functional Assays
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Target cells (e.g., a canine B-cell lymphoma line) are labeled with a release agent (e.g., Calcein-AM or ⁵¹Cr).
-
Effector cells (e.g., purified canine NK cells or PBMCs) are co-cultured with the labeled target cells at various effector-to-target ratios.
-
The anti-CD20 antibody is added at various concentrations.
-
After incubation (typically 4 hours), the release of the label into the supernatant, which corresponds to cell lysis, is quantified.
-
-
Complement-Dependent Cytotoxicity (CDC) Assay:
-
Target B-cells are incubated with the anti-CD20 antibody in the presence of a source of complement (e.g., rabbit serum).
-
Cell viability is assessed after incubation using a dye exclusion method (e.g., trypan blue) or a metabolic assay (e.g., MTT).
-
In Vivo B-Cell Depletion Study
-
Animal Model: Healthy beagle dogs are typically used for initial safety and B-cell depletion studies.
-
A baseline complete blood count and flow cytometric analysis of lymphocyte subpopulations (B-cells, T-cells) are performed.
-
The anti-CD20 antibody is administered intravenously.
-
Blood samples are collected at multiple time points post-infusion (e.g., 24 hours, 7 days, 14 days, etc.).
-
Flow cytometry is used to quantify the percentage and absolute number of circulating B-cells to determine the extent and duration of depletion.
-
The following diagram outlines a typical experimental workflow for evaluating a novel anti-canine CD20 antibody.
Caption: A generalized experimental workflow for preclinical and clinical evaluation.
Clinical Context and Conclusion
This compound (Blontuvetmab) represents an important early attempt to bring targeted anti-CD20 immunotherapy to canine oncology. While it achieved USDA licensure, the lack of published, peer-reviewed data demonstrating its binding specificity, in vivo B-cell depletion, and clinical efficacy remains a critical gap in its scientific validation.[5][8] Reports from its developer, Aratana Therapeutics, indicated "mixed clinical and scientific results" and a move towards developing second-generation antibodies.[7]
For researchers and drug developers, the story of this compound underscores the challenges in translating therapeutic concepts from human to veterinary medicine. The intended mechanism of action—targeting CD20 to induce ADCC, CDC, and apoptosis—is sound and supported by research on other canine-specific antibodies. However, the successful development of such a therapeutic requires rigorous preclinical validation, including demonstrated target engagement and biological effect in vivo, before proceeding to extensive clinical trials. The available information suggests that this compound did not clear these critical preclinical milestones successfully. Future efforts in this area will benefit from the lessons learned from this compound and the continued development of more potent and specific anti-canine CD20 biologics.
References
- 1. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 2. aratana.investorroom.com [aratana.investorroom.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interstatevet.org [interstatevet.org]
- 5. Aratana Therapeutics Granted Full License for this compound by USDA [prnewswire.com]
- 6. Aratana Suffers Setback on Canine Lymphoma Products - Veterinary Practice News [veterinarypracticenews.com]
- 7. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aratana Therapeutics Provides Product Updates - BioSpace [biospace.com]
- 10. Development of a novel anti-canine CD20 monoclonal antibody with diagnostic and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
Technical Whitepaper: Development and Application of a Canine-Specific Anti-CD20 Monoclonal Antibody for B-Cell Lymphoma
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canine B-cell lymphoma is one of the most prevalent hematopoietic neoplasms in dogs, with standard chemotherapy protocols offering limited long-term success.[1][2] In human medicine, the advent of anti-CD20 monoclonal antibody (mAb) therapy, such as Rituximab, in conjunction with chemotherapy has revolutionized the treatment of B-cell malignancies, significantly improving survival rates.[1][3] However, human-specific antibodies like Rituximab do not bind to canine CD20, necessitating the development of canine-specific therapeutic antibodies.[4][5] This technical guide details the core principles, development, and evaluation of a canine-specific monoclonal antibody targeting the CD20 antigen for the treatment of B-cell lymphoma in dogs. We will cover the mechanism of action, present key preclinical and clinical data, provide detailed experimental protocols, and illustrate critical pathways and workflows.
The CD20 Target in Canine B-Cell Lymphoma
CD20 is a non-glycosylated phosphoprotein expressed on the surface of both normal and malignant B-lymphocytes.[6] Its expression is conserved in dogs, making it a valuable therapeutic target.[7] The protein plays a role in B-cell activation and proliferation.[6] Targeting CD20 with a monoclonal antibody can lead to the depletion of the B-cell population through several mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the mAb binds to Fcγ receptors on immune effector cells (e.g., Natural Killer cells, macrophages), triggering the lysis of the B-cell.[3]
-
Complement-Dependent Cytotoxicity (CDC): The mAb, upon binding to CD20, can activate the classical complement pathway, leading to the formation of a membrane attack complex and subsequent cell lysis.[3]
-
Direct Apoptosis: Antibody binding can sometimes directly induce programmed cell death in the target B-cell.[6]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages can recognize and engulf antibody-coated B-cells.[4][8]
Several canine-specific or caninized anti-CD20 monoclonal antibodies have been developed, including 1E4-cIgGB and 6C8, which have shown promise in preclinical and clinical settings.[1][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on canine-specific anti-CD20 monoclonal antibodies and other relevant therapies for canine B-cell lymphoma.
Table 1: Preclinical & Clinical Efficacy of Canine Anti-CD20 mAbs
| Antibody | Study Type | Key Finding | Value | Reference |
| 1E4-cIgGB | In Vivo (Healthy Beagles) | B-Cell Depletion | Significant depletion of B-cells | [9][10] |
| 1E4-cIgGB | In Vivo (Healthy Dog) | Half-life | ~14 days | [9] |
| 1E4-cIgGB | Clinical Trial (Dogs with DLBCL) | B-Cell Depletion (Day 7 post-infusion) | Median fraction of baseline: 0.04 (p < 0.01) | [1][11] |
| 1E4-cIgGB | Clinical Trial (Dogs with DLBCL) | B-Cell Depletion (Day 21 post-infusion) | Median fraction of baseline: 0.01 (p < 0.01) | [1][11] |
| 1E4-cIgGB + CD47 Blockade | In Vivo (Murine Xenograft) | Cure Rate | 100% of mice bearing canine lymphoma | [3][7][12] |
| AT-004 (Blontuvetmab) | Clinical Trial (Dogs with B-Cell Lymphoma) | Progression-Free Survival (with L-CHOP) | 167 days (vs. 93.5 days for placebo) | [5] |
| This compound (Blontuvetmab) | Clinical Trial (Dogs with B-Cell Lymphoma) | Overall Survival (with L-CHOP) | 325 days (vs. 177 days for placebo) | [5] |
| 4E1-7-B_f | In Vivo (Healthy Beagles) | B-Cell Depletion | Considerable peripheral B-cell depletion | [13] |
DLBCL: Diffuse Large B-Cell Lymphoma; L-CHOP: L-asparaginase, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone.
Table 2: Comparative Efficacy of Other Canine Lymphoma Therapies
| Therapy | Mechanism | Objective Response Rate (ORR) | Key Notes | Reference |
| Tanovea-CA1 (Rabacfosadine) | DNA Polymerase Inhibitor | 79% (naïve or relapsed) | 100% in treatment-naïve, 62% in relapsed. | [14] |
| Tanovea-CA1 (Rabacfosadine) | DNA Polymerase Inhibitor | 74% (relapsed B-cell) | 45% Complete Response (CR). | [15] |
| Laverdia (Verdinexor) | Selective Nuclear Export Inhibitor (SINE) | 37% (naïve or relapsed B- or T-cell) | Oral administration. | [14] |
| CHOP Protocol | Multi-agent Chemotherapy | >80% achieve complete remission | Standard of care; median survival 10-14 months. | [1][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of therapeutic monoclonal antibodies. Below are protocols for key in vitro and in vivo assays.
Protocol: Flow Cytometry for B-Cell Depletion Monitoring
Objective: To quantify the percentage and absolute number of CD21+ B-cells in peripheral blood to assess the pharmacodynamic effect of the anti-CD20 mAb.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)
-
Fc Receptor Block (e.g., purified canine IgG)
-
Fluorochrome-conjugated antibodies: Anti-Canine CD21 (B-cell marker), Anti-Canine CD5 (T-cell marker)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Methodology:
-
Collect 1-2 mL of whole blood from the subject.
-
Aliquot 100 µL of whole blood into a 5 mL FACS tube.
-
Add 10 µL of Fc Receptor Block and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the predetermined optimal concentration of fluorochrome-conjugated anti-CD21 and anti-CD5 antibodies.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Add 2 mL of RBC Lysis Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes. Decant the supernatant.
-
Resuspend the cell pellet in 2 mL of PBS (or FACS buffer). Repeat the wash step.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Add viability dye just prior to analysis as per the manufacturer's instructions.
-
Acquire data on a flow cytometer. Gate on live, single lymphocytes to determine the percentage of CD21+ cells.
-
Calculate the absolute B-cell count using the percentage of CD21+ cells and the total lymphocyte count from a complete blood count (CBC).
Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To determine the ability of the anti-CD20 mAb to induce killing of target B-cell lymphoma cells by effector cells.
Materials:
-
Target Cells: Canine B-cell lymphoma cell line (e.g., CLBL-1) expressing CD20.[13]
-
Effector Cells: Canine Peripheral Blood Mononuclear Cells (PBMCs), isolated via density gradient centrifugation (e.g., Ficoll-Paque).
-
Test Antibody: Canine anti-CD20 mAb (various concentrations).
-
Isotype Control Antibody.
-
Assay Medium: RPMI-1640 + 10% FBS.
-
Cytotoxicity Detection Kit (e.g., LDH release assay or Calcein-AM release assay).
Methodology:
-
Culture and harvest target cells. Label them if using a fluorescence-based release assay.
-
Plate target cells at a density of 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add serial dilutions of the anti-CD20 mAb or isotype control to the wells. Incubate for 30 minutes at 37°C.
-
Isolate canine PBMCs (effector cells) from a healthy donor.
-
Add effector cells to the wells at a specified Effector:Target (E:T) ratio (e.g., 25:1, 50:1).
-
Set up control wells:
-
Spontaneous Release: Target cells + medium only.
-
Maximum Release: Target cells + lysis buffer.
-
-
Centrifuge the plate at 100 x g for 1 minute to pellet the cells and incubate for 4-6 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant and measure cytotoxicity using the LDH detection kit according to the manufacturer's protocol.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol: Macrophage-Mediated Phagocytosis Assay
Objective: To measure the ability of the anti-CD20 mAb to promote phagocytosis of B-cell lymphoma cells by macrophages.
Materials:
-
Target Cells: Canine B-cell lymphoma cell line, labeled with a fluorescent dye (e.g., pHrodo or CFSE).
-
Effector Cells: Canine monocyte-derived macrophages (MDMs).
-
Test Antibody: Canine anti-CD20 mAb.
-
Isotype Control Antibody.
-
Assay Medium: RPMI-1640 + 10% FBS.
-
Microscopy or flow cytometry for analysis.
Methodology:
-
Generate canine MDMs by isolating monocytes from PBMCs and culturing them with M-CSF for 5-7 days.
-
Label target cells with a fluorescent dye according to the manufacturer's protocol.
-
Opsonize the labeled target cells by incubating them with the anti-CD20 mAb or isotype control for 30 minutes at 37°C.
-
Wash the target cells to remove unbound antibody.
-
Add the opsonized target cells to the cultured macrophages at a 2:1 ratio.
-
Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Gently wash the wells with cold PBS to remove non-phagocytosed target cells.
-
Analyze the results:
-
By Microscopy: Use a quenching dye like Trypan Blue to quench the fluorescence of extracellularly bound cells. Count the number of macrophages that have ingested fluorescent target cells.
-
By Flow Cytometry: Detach the macrophages and analyze them for fluorescence. The percentage of fluorescent macrophages represents the phagocytic activity.
-
Visualizations: Pathways and Workflows
Mechanism of Action: Anti-CD20 mAb
Developmental Workflow for a Canine Therapeutic Antibody
Conclusion and Future Directions
The development of canine-specific anti-CD20 monoclonal antibodies represents a significant advancement in veterinary oncology, mirroring the success of immunotherapy in human medicine.[1] Preclinical and clinical data have demonstrated that these antibodies are safe and effective at depleting B-cells in dogs with lymphoma.[1][11] The combination of anti-CD20 mAbs with other immunotherapies, such as CD47 blockade, shows synergistic effects and holds great promise for improving outcomes.[3][7] Future research should focus on large-scale, randomized clinical trials to fully establish the impact of these antibodies on progression-free and overall survival when integrated with standard chemotherapy regimens. Furthermore, the development of next-generation antibodies with enhanced effector functions, such as defucosylated antibodies with stronger ADCC activity, could provide even greater therapeutic benefit for dogs suffering from B-cell lymphoma.[13]
References
- 1. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetbloom.com [vetbloom.com]
- 3. Frontiers | Immunotherapeutic Strategies for Canine Lymphoma: Changing the Odds Against Non-Hodgkin Lymphoma [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. dvm360.com [dvm360.com]
- 6. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 7. Eradication of Canine Diffuse Large B-Cell Lymphoma in a Murine Xenograft Model with CD47 Blockade and Anti-CD20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a novel anti-canine CD20 monoclonal antibody with diagnostic and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Canine B-Cell Lymphoma [cliniciansbrief.com]
- 11. Safety and biologic activity of a canine anti-CD20 monoclonal antibody in dogs with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ludwig Cancer Research [ludwigcancerresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. uvsonline.com [uvsonline.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Preclinical Data on AT-004 (Aratana): An Analysis of Publicly Available Information
Kansas City, MO - Aratana Therapeutics' AT-004, a canine-specific monoclonal antibody targeting the CD20 protein for the treatment of B-cell lymphoma in dogs, showed early promise but ultimately faced challenges regarding its specificity and clinical outcomes. Despite receiving full licensure from the U.S. Department of Agriculture (USDA) in January 2015, detailed preclinical and clinical data for this compound have not been made widely available in peer-reviewed publications, limiting a comprehensive technical analysis.[1][2][3][4][5] This guide synthesizes the available information on this compound and the broader context of canine anti-CD20 antibody development.
This compound: Product Profile
This compound, also known as Blontress™ and Blontuvetmab, was developed to function similarly to Rituximab in human medicine by targeting the CD20 surface antigen on B-cells.[4][6] The overexpression of CD20 in canine B-cell lymphomas made it a compelling therapeutic target.[2][7][8] However, reports emerged suggesting that this compound was "not as specific to the CD20 target as expected," which may have contributed to the "mixed clinical and scientific results" acknowledged by Aratana.[4][5][9][10] Consequently, the company shifted its focus to developing second-generation monoclonal antibodies.[9]
Quantitative Data Summary
A thorough review of public databases and scientific literature did not yield specific quantitative preclinical data for this compound, such as binding affinity (Kd), in vitro cytotoxicity (IC50), or detailed in vivo efficacy results. While a prospective randomized clinical trial was mentioned in a conference abstract as showing preliminary evidence of improved median progression-free survival, the complete data set from this study has not been published in a peer-reviewed format.[6][11]
Signaling Pathway and Experimental Workflows
While specific diagrams for this compound are not available, the following visualizations represent the general signaling pathway of CD20 and a typical experimental workflow for the development of a canine anti-CD20 monoclonal antibody based on published research in the field.
CD20 Signaling Pathway in B-Cells
Caption: General overview of the CD20 signaling pathway and mechanisms of anti-CD20 monoclonal antibodies.
Experimental Workflow for Canine Anti-CD20 Antibody Development
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interstatevet.org [interstatevet.org]
- 5. dvm360.com [dvm360.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canine CD20 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD20 Expression in Normal Canine B Cells and in Canine non-Hodgkin Lymphoma | Semantic Scholar [semanticscholar.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Development of a novel anti-canine CD20 monoclonal antibody with diagnostic and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Blontuvetmab: A Canine-Specific Anti-CD20 Monoclonal Antibody
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Blontuvetmab (also known as AT-004) is a caninized monoclonal antibody developed to target the CD20 protein on canine B-cells for the treatment of B-cell lymphoma in dogs. Its development addressed a critical need for a canine-specific immunotherapy, as human-directed anti-CD20 antibodies like rituximab lack cross-reactivity with their canine counterpart. This technical guide provides a comprehensive overview of the history of Blontuvetmab's development, from the underlying scientific rationale to its clinical evaluation. While detailed peer-reviewed clinical data remains limited, this document synthesizes available information from conference proceedings and scientific literature to present a cohesive narrative of its mechanism of action, development workflow, and clinical investigation.
Introduction: The Rationale for a Canine-Specific Anti-CD20 Therapy
B-cell lymphoma is one of the most common hematological cancers in dogs. Standard treatment has historically relied on chemotherapy protocols such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone). In human medicine, the advent of the anti-CD20 monoclonal antibody rituximab revolutionized the treatment of B-cell malignancies, significantly improving patient outcomes when combined with chemotherapy.[1][2] The success of rituximab is attributed to its ability to specifically target the CD20 antigen, a transmembrane protein expressed on the surface of both normal and malignant B-lymphocytes, leading to B-cell depletion.[3][4]
However, early research demonstrated that rituximab does not bind to canine CD20, rendering it ineffective for treating canine lymphoma.[2] This lack of cross-reactivity highlighted the necessity for the development of a canine-specific anti-CD20 antibody.[3] Aratana Therapeutics, Inc. undertook this challenge, leading to the development of Blontuvetmab, a "caninized" monoclonal antibody designed to recognize and bind to the canine CD20 protein.[3][5]
Mechanism of Action
Blontuvetmab functions by binding to the CD20 protein on the surface of canine B-cells. This binding is engineered to be highly specific to a unique epitope on the canine CD20 protein, minimizing off-target effects.[3] Upon binding, Blontuvetmab is believed to induce the depletion of B-cells through several immunological mechanisms, mirroring the action of other anti-CD20 antibodies:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of Blontuvetmab is recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the antibody-coated B-cell.[3]
-
Complement-Dependent Cytotoxicity (CDC): The binding of Blontuvetmab to CD20 can activate the classical complement pathway. This cascade of protein activation culminates in the formation of the Membrane Attack Complex (MAC) on the B-cell surface, creating pores in the cell membrane and causing cell death.[3]
-
Direct Apoptosis: Cross-linking of CD20 molecules by Blontuvetmab on the B-cell surface can trigger intracellular signaling pathways that lead to programmed cell death, or apoptosis.
The following diagram illustrates the proposed signaling pathways for Blontuvetmab's mechanism of action:
References
- 1. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Therapeutic Potential of AT-004
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the investigational drug AT-004, a topical therapeutic agent under development by Arctic Therapeutics for the treatment of various inflammatory skin diseases.
Introduction
This compound is a novel topical cream engineered to address a range of inflammatory dermatological conditions, including acne vulgaris, atopic dermatitis, rosacea, and psoriasis.[1][2] Its unique mechanism of action targets the non-neuronal cholinergic system in the skin, which has been shown to play a significant role in modulating inflammation and promoting skin repair.[1][2] Preclinical data has indicated promising results with no observable side effects, positioning this compound as a potentially safe and effective treatment option.[3][4] The therapy is advancing towards clinical trials, with a Phase IIa study planned to evaluate its safety and efficacy in acne vulgaris.[5][6][7][8]
Core Mechanism of Action
This compound functions as an acetylcholinesterase inhibitor.[2] By inhibiting this enzyme, this compound increases the local concentration of acetylcholine in the skin. This acetylcholine then acts on nicotinic acetylcholine receptors (nAChRs) present on various skin cells, including keratinocytes and immune cells.[2] The activation of these receptors initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory cytokine production, thereby reducing inflammation and helping to restore healthy skin.[2]
Signaling Pathway of this compound
The proposed signaling pathway for this compound's anti-inflammatory effect is initiated by the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine. This acetylcholine then binds to and activates nicotinic acetylcholine receptors, triggering a downstream signaling cascade that results in the inhibition of inflammatory cytokine production.
Caption: Proposed signaling pathway of this compound in skin inflammation.
Preclinical and Clinical Development
This compound has demonstrated promising results in preclinical studies, showing efficacy without reported side effects.[3] Arctic Therapeutics is planning to initiate a Phase IIa dose-escalation trial to assess the safety and preliminary efficacy of this compound in patients with acne vulgaris.[5] Following this, the company intends to expand its clinical development into other inflammatory skin conditions such as atopic dermatitis, rosacea, and psoriasis.[5]
Quantitative Data Summary
While specific quantitative data from proprietary preclinical studies are not publicly available, the following table illustrates the expected type of data to be generated in studies evaluating the efficacy of this compound.
| Parameter | Assay Type | Expected Outcome with this compound |
| IC50 of AChE Inhibition | Enzyme Activity Assay | Low nanomolar to micromolar range |
| Reduction in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | In vitro cell-based assay (e.g., LPS-stimulated keratinocytes) | Dose-dependent reduction |
| Improvement in Skin Inflammation Score | In vivo animal models of skin inflammation (e.g., imiquimod-induced psoriasis model) | Significant reduction compared to vehicle control |
| Acne Lesion Count Reduction | Phase IIa Clinical Trial in Acne Vulgaris | Statistically significant reduction from baseline |
Experimental Protocols
Detailed experimental protocols for the development of this compound are proprietary. However, standard methodologies for key experiments are outlined below.
1. Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting acetylcholinesterase activity.
-
Methodology: A colorimetric assay using Ellman's reagent is typically employed. Recombinant human AChE is incubated with varying concentrations of this compound. The substrate acetylthiocholine is then added. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with Ellman's reagent to produce a colored product. The absorbance is measured spectrophotometrically, and the IC50 value is calculated from the dose-response curve.
2. In Vitro Anti-inflammatory Activity in Human Keratinocytes
-
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in human skin cells.
-
Methodology: Human epidermal keratinocytes are cultured and pre-treated with different concentrations of this compound. The cells are then stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ). After an incubation period, the cell culture supernatant is collected, and the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) are quantified using an enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory effects of this compound.
Caption: In vitro experimental workflow for this compound.
Therapeutic Potential and Future Directions
This compound holds significant therapeutic potential for a variety of inflammatory skin diseases due to its novel mechanism of action targeting the non-neuronal cholinergic system.[1] Its development as a topical formulation may offer a favorable safety profile with minimal systemic absorption. The planned Phase IIa clinical trial in acne vulgaris will be a critical step in validating its efficacy and safety in a clinical setting.[5] Positive outcomes from this trial could pave the way for broader applications in atopic dermatitis, rosacea, and psoriasis, addressing a substantial unmet medical need for safe and effective topical treatments for these chronic conditions.[1][5]
References
- 1. Arctic Therapeutics Pipeline | Treatments in Rare Diseases [arctictherapeutics.com]
- 2. Icelandic Biotech Raises €26.5M for Clinical-Stage Dementia and Skin Disease Treatments [biopharmatrend.com]
- 3. Arctic Therapeutics: Leading the charge in precision medicine - Arctic Therapeutics [arctictherapeutics.com]
- 4. arctictherapeutics.com [arctictherapeutics.com]
- 5. Arctic Therapeutics ASA kicks off with €26.5m Series A round - European Biotechnology Magazine [european-biotechnology.com]
- 6. Phase 2a trial of this compound - AdisInsight [adisinsight.springer.com]
- 7. arctictoday.com [arctictoday.com]
- 8. This compound (Arctic Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Blontuvetmab for Relapsed Canine B-Cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Executive Summary
Blontuvetmab (formerly AT-004), a caninized anti-CD20 monoclonal antibody, emerged as a promising therapeutic for canine B-cell lymphoma. Developed by Aratana Therapeutics, it received USDA licensure, signaling a potential breakthrough in veterinary oncology. However, a notable scarcity of peer-reviewed clinical data has left the scientific community with limited insights into its efficacy and safety, particularly in the context of relapsed disease. This technical guide synthesizes the available information on Blontuvetmab, including its mechanism of action, and presents the limited clinical data derived from conference proceedings. To provide a broader context for researchers, this document also incorporates data and protocols from other canine-specific anti-CD20 monoclonal antibodies that have been evaluated in a clinical setting. The aim is to offer a comprehensive resource for the continued development of targeted immunotherapies for canine B-cell lymphoma.
Introduction to Blontuvetmab and Anti-CD20 Therapy in Canine B-Cell Lymphoma
Canine B-cell lymphoma is one of the most common hematologic malignancies in dogs.[1] The standard of care has been multi-agent chemotherapy, such as CHOP-based protocols (cyclophosphamide, doxorubicin, vincristine, and prednisone), which can induce remission in a majority of dogs; however, relapse is common, and long-term survival rates have not significantly improved in decades.[2][3]
The success of rituximab, an anti-CD20 monoclonal antibody, in transforming the treatment of human non-Hodgkin's lymphoma spurred interest in a similar approach for dogs.[2] The CD20 antigen, a protein expressed on the surface of B-cells, is a key target in the adaptive immune system and is also present on malignant B-lymphocytes.[4][5] However, humanized antibodies like rituximab do not effectively bind to canine CD20, necessitating the development of canine-specific monoclonal antibodies.[4]
Blontuvetmab was developed as a caninized monoclonal antibody targeting canine CD20.[5] It was released in the United States in 2015 by Aratana Therapeutics with documented clinical efficacy in dogs with B-cell lymphoma, although supporting peer-reviewed studies are limited.[4] Reports from 2015 suggest that Aratana Therapeutics had tempered expectations for their first-generation anti-CD20 and anti-CD52 monoclonal antibodies, including Blontuvetmab, due to "mixed clinical and scientific results," and indicated a shift in focus towards second-generation antibodies.[6][7]
Mechanism of Action of Anti-CD20 Monoclonal Antibodies
Blontuvetmab and other anti-CD20 antibodies function by binding to the CD20 protein on the surface of both normal and malignant B-cells, leading to their depletion through several proposed mechanisms.[3][4]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the antibody is recognized by immune effector cells, such as Natural Killer (NK) cells, which then release cytotoxic granules that lyse the targeted B-cell.[4]
-
Complement-Dependent Cytotoxicity (CDC): The binding of the antibody to CD20 can activate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis.[4]
-
Direct Apoptosis: Cross-linking of CD20 molecules on the B-cell surface by the antibody can trigger programmed cell death.[4]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages can recognize and engulf antibody-coated B-cells.
The following diagram illustrates the general mechanism of action for anti-CD20 monoclonal antibodies.
Figure 1: Mechanism of Action of Anti-CD20 Monoclonal Antibodies.
Quantitative Data from Clinical Investigations
Peer-reviewed clinical trial data for Blontuvetmab in relapsed canine B-cell lymphoma is not publicly available. The most detailed information comes from a 2014 press release from Aratana Therapeutics summarizing presentations at the Veterinary Cancer Society meeting.[8] It is important to note that this information has not been subject to the peer-review process.
Blontuvetmab (this compound) Clinical Data (Non-Peer-Reviewed)
Two studies were presented that evaluated a canine anti-CD20 monoclonal antibody, presumed to be Blontuvetmab.[8]
Table 1: Prospective, Randomized, Masked, Placebo-Controlled Study of Anti-CD20 mAb with L-CHOP Chemotherapy [8]
| Outcome | Anti-CD20 mAb + L-CHOP | Placebo + L-CHOP |
| Median Progression-Free Survival | 167 days | 93.5 days |
| Median Overall Survival | 325 days | 177 days |
Table 2: Open-Label Pilot Study of Anti-CD20 mAb with Doxorubicin (DOX) [8]
| Outcome | DOX + Anti-CD20 mAb | DOX Alone |
| Median Progression-Free Survival (Initial Treatment) | 98 days | 57 days |
| Complete Remission Rate | 75% (9/12 dogs) | 60% |
| Median Progression-Free Survival (Relapse Phase) | 113 days | N/A |
Clinical Data for Other Canine Anti-CD20 Monoclonal Antibodies
While not specific to Blontuvetmab or relapsed lymphoma, a study on the anti-CD20 monoclonal antibody 1E4-cIgGB in 42 dogs with previously untreated multicentric B-cell lymphoma provides valuable quantitative data on the biological activity of this class of drugs in dogs.[4]
Table 3: B-Cell Depletion with 1E4-cIgGB in Untreated Canine B-Cell Lymphoma [4]
| Time Point | Median Fraction of Baseline CD21+ B-cells | P-value |
| Day 7 | 0.04 | < 0.01 |
| Day 21 | 0.01 | < 0.01 |
At day 196, 65% of dogs remaining on the study (11 of 17) had persistent B-cell depletion.[2]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for Blontuvetmab clinical trials are not available. The following are summaries of protocols for Blontuvetmab (based on the press release) and the more detailed protocol for the 1E4-cIgGB study.
Blontuvetmab Protocol Summaries (Non-Peer-Reviewed)
-
Study 1: Combination with L-CHOP [8]
-
Design: Prospective, randomized, masked, placebo-controlled.
-
Population: Dogs with B-cell lymphoma.
-
Procedure: All dogs received one four-week cycle of L-CHOP chemotherapy and were then randomized to receive either the canine anti-CD20 mAb or a placebo.
-
Endpoints: Progression-free survival, overall survival.
-
-
Study 2: Combination with Doxorubicin [8]
-
Design: Open-label pilot study.
-
Population: Dogs with B-cell lymphoma.
-
Procedure: Dogs were treated with doxorubicin with or without the anti-CD20 mAb. There was also a relapse phase where dogs were treated with the combination.
-
Endpoints: Progression-free survival, complete remission rate.
-
The following diagram outlines the general workflow of the L-CHOP combination study.
Figure 2: Blontuvetmab L-CHOP Study Workflow.
1E4-cIgGB Protocol (for Untreated B-Cell Lymphoma)[4]
-
Design: Prospective, single-arm, open-label clinical trial.
-
Population: 42 client-owned dogs with previously untreated multicentric B-cell lymphoma.
-
Inclusion Criteria: Confirmation of B-cell immunophenotype (CD21 expression).
-
Exclusion Criteria: Pregnancy/lactation, CNS involvement, autoimmune disease, significant cardiovascular/renal/hepatic disease, recent major surgery, confounding medications.
-
-
Treatment Regimen:
-
All dogs received 1E4-cIgGB and doxorubicin.
-
Dogs were also enrolled in one of three immunomodulatory regimens.
-
1E4-cIgGB was supplied as a 30.7 mg/mL solution.
-
-
Monitoring:
-
B-cell depletion was monitored by flow cytometry on peripheral blood at each visit.
-
Response to treatment was assessed via peripheral lymph node caliper measurements according to published guidelines.
-
Dogs were assessed weekly for the first 3-4 weeks, then every 3 weeks for a total of 12 weeks, and then monthly until disease progression.
-
-
Endpoints: B-cell depletion, adverse events.
Safety and Tolerability
Blontuvetmab
The 2014 press release stated that in the L-CHOP combination study, adverse events were restricted to the chemotherapy cycle, implying a favorable safety profile for the monoclonal antibody itself.[8] However, without a peer-reviewed publication, a detailed adverse event profile for Blontuvetmab is not available.
1E4-cIgGB
The study of 1E4-cIgGB in 42 dogs provides more detailed safety information.[4]
-
A total of 160 doses were administered (median of 4 doses per dog).
-
The antibody was generally well-tolerated.
-
One dog experienced an acute vomiting episode during infusion that resolved with maropitant and a slower infusion rate.
-
The same dog had a suspected Type I hypersensitivity reaction (anaphylaxis) immediately after the final (sixth) infusion, which responded to treatment with steroids, fluids, and epinephrine.
-
Gastrointestinal and hematologic adverse events were noted but were consistent with toxicities expected from the concurrent medications (e.g., doxorubicin).[9]
B-Cell Receptor Signaling and the Role of CD20
While the direct downstream signaling effects of Blontuvetmab binding to canine CD20 are not fully elucidated in the available literature, we can infer from our understanding of B-cell receptor (BCR) signaling. Dysregulated BCR signaling is a key factor in the survival of malignant B-cells. The BCR and its co-receptors, including CD20, are involved in complex signaling cascades that promote cell proliferation and survival. These pathways often involve kinases such as Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (SYK), and phosphatidylinositol 3-kinase (PI3K).
The following diagram provides a simplified overview of a potential B-cell signaling pathway and the point of intervention for an anti-CD20 antibody.
Figure 3: Simplified B-Cell Receptor Signaling and Anti-CD20 Intervention.
Discussion and Future Directions
The development of Blontuvetmab marked a significant step towards targeted immunotherapy for canine B-cell lymphoma. The initial data presented in 2014 suggested a clinical benefit in terms of progression-free and overall survival when combined with chemotherapy.[8] However, the lack of subsequent peer-reviewed publications and reports of mixed clinical results and potential lack of target specificity have left the veterinary oncology community with unanswered questions regarding its true efficacy and optimal use.[6][7][10]
The more extensive, peer-reviewed data available for other canine-specific anti-CD20 antibodies, such as 1E4-cIgGB, confirm the biological activity of this therapeutic class, demonstrating effective and sustained B-cell depletion with a manageable safety profile.[4] This provides a strong rationale for the continued investigation of anti-CD20 monoclonal antibodies in dogs.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Relapsed/Refractory Disease: There is a critical need for well-designed clinical trials evaluating anti-CD20 monoclonal antibodies specifically in the relapsed or refractory setting. The single data point of a 113-day median progression-free survival in the relapse phase of the Blontuvetmab pilot study is intriguing but requires validation.[8]
-
Combination Therapies: The optimal chemotherapy backbone to combine with anti-CD20 antibodies is unknown. Furthermore, combinations with other novel agents, such as small molecule inhibitors or other immunotherapies, should be explored.
-
Second-Generation Antibodies: As suggested by Aratana's shift in strategy, there is potential for developing second-generation anti-CD20 antibodies with improved target specificity, affinity, and effector function.
-
Biomarkers: Research is needed to identify biomarkers that can predict which dogs are most likely to respond to anti-CD20 therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and biologic activity of a canine anti-CD20 monoclonal antibody in dogs with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 6. Aratana Suffers Setback on Canine Lymphoma Products - Veterinary Practice News [veterinarypracticenews.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. biospace.com [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. interstatevet.org [interstatevet.org]
Initial Efficacy Studies of AT-04: A Pan-Amyloid Removal Therapeutic
For Immediate Release to the Scientific Community
This technical whitepaper provides an in-depth overview of the initial preclinical studies on AT-04, a novel pan-amyloid removal (PAR) therapeutic candidate under development by Attralus. AT-04 is an investigational fusion protein engineered to target and facilitate the clearance of pathological amyloid deposits, which are a hallmark of several neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals interested in the foundational efficacy and mechanism of action of AT-04.
Core Technology and Mechanism of Action
AT-04 is a "peptibody," a fusion of a proprietary pan-amyloid reactive peptide with the Fc component of a human IgG1 antibody.[1][2] This design provides a dual-pronged mechanism of action. The peptide component is engineered for high-affinity binding to a common conformational epitope present on various types of amyloid fibrils, including amyloid-beta (Aβ), tau, and alpha-synuclein (α-syn), which are implicated in Alzheimer's and Parkinson's disease, among other neurodegenerative conditions.[1][3][4] Upon binding to these amyloid deposits, the exposed Fc region of the IgG1 antibody is designed to engage with the innate immune system, specifically by signaling macrophages to engulf and clear the opsonized amyloid aggregates through Fc-mediated phagocytosis.[1][2][5]
Quantitative Data Summary: Binding Affinity and Phagocytosis
Initial preclinical evaluations of AT-04 have demonstrated its potent and broad-spectrum anti-amyloid activity. The following tables summarize the key quantitative findings from these in vitro studies.
Table 1: Binding Affinity of AT-04 to Various Amyloid Fibrils
| Amyloid Target | Binding Potency (EC50) |
| AL Amyloid-like Fibrils | 0.5 – 1.8 nM |
| Human AL Amyloid Extracts | 0.5 – 1.8 nM |
| Human ATTR Amyloid Extracts | 0.5 – 1.8 nM |
| Aβ (Amyloid-beta) Fibrils | Sub-nanomolar |
| Tau Fibrils | Sub-nanomolar |
| α-Synuclein Fibrils | Sub-nanomolar |
Data sourced from preclinical studies presented by Attralus.[1][3]
Table 2: In Vitro Phagocytosis Enhancement by AT-04
| Target Amyloid | Phagocytic Cell Line | Observation |
| AL Amyloid-like Fibrils | Activated Human THP-1 Cells | Dose-dependent enhancement of phagocytosis compared to control IgG. |
| AL Amyloid Extracts | Activated Human THP-1 Cells | Dose-dependent enhancement of phagocytosis compared to control IgG. |
| ATTR Amyloid Extracts | Activated Human THP-1 Cells | Dose-dependent enhancement of phagocytosis compared to control IgG. |
These studies indicate that AT-04 acts as an opsonin to facilitate macrophage-mediated clearance of amyloid.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the initial studies of AT-04. The specific parameters and reagents used by Attralus are proprietary.
Amyloid Binding Affinity Assessment (Direct ELISA)
A direct enzyme-linked immunosorbent assay (ELISA) is a common method to determine the binding affinity of an antibody or binding protein to its target.
-
Plate Coating: Microtiter plate wells are coated with a standardized concentration of the target amyloid fibrils (e.g., Aβ, tau, or α-synuclein) and incubated to allow for adsorption to the plate surface.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein, such as bovine serum albumin (BSA), to prevent non-specific binding of the primary antibody.
-
Primary Antibody Incubation: A serial dilution of AT-04 is added to the wells and incubated to allow for binding to the immobilized amyloid fibrils.
-
Secondary Antibody Incubation: After washing to remove unbound AT-04, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the Fc region of AT-04 is added.
-
Detection: A substrate for the enzyme is added, which results in a colorimetric change that is proportional to the amount of bound AT-04. The absorbance is read using a spectrophotometer.
-
Data Analysis: The data is plotted as absorbance versus the concentration of AT-04, and the EC50 value (the concentration at which 50% of the maximal binding is observed) is calculated to determine binding potency.
In Vitro Phagocytosis Assay
This assay is designed to measure the ability of AT-04 to enhance the uptake of amyloid fibrils by phagocytic cells.
-
Cell Culture: A human monocytic cell line, such as THP-1, is cultured and differentiated into a macrophage-like state using an agent like phorbol 12-myristate 13-acetate (PMA).
-
Amyloid Preparation: Amyloid fibrils are labeled with a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH and high fluorescence in the acidic environment of the phagolysosome.
-
Opsonization: The fluorescently labeled amyloid fibrils are incubated with varying concentrations of AT-04 or a control IgG to allow for opsonization (coating of the target).
-
Phagocytosis: The opsonized amyloid fibrils are added to the cultured macrophages and incubated for a period to allow for phagocytosis.
-
Quantification: The cells are then washed to remove any non-internalized fibrils, and the fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in phagocytosis.
In Vivo Target Engagement in a Mouse Model
Animal models are used to assess the ability of AT-04 to bind to amyloid plaques in a living organism.
-
Animal Model: A transgenic mouse model that develops amyloid plaques, such as the 5xFAD model for Alzheimer's disease, is used.[3]
-
Administration of AT-04: AT-04, which may be labeled with a detectable marker (e.g., a radioisotope or a fluorescent tag), is administered to the mice, typically via intravenous injection.
-
Tissue Collection and Analysis: After a designated period, the mice are euthanized, and their brains are collected. The brain tissue is then sectioned and analyzed using techniques such as immunohistochemistry or autoradiography to visualize the localization of AT-04 in relation to the amyloid plaques.[3]
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of action for AT-04 pan-amyloid removal.
Caption: Generalized experimental workflow for preclinical evaluation of AT-04.
References
Methodological & Application
Application Notes and Protocols for AT-004 (Blontuvetmab) Administration in Canine B-Cell Lymphoma Patients
Disclaimer: Detailed, peer-reviewed clinical trial data and a definitive administration protocol for AT-004 (Blontuvetmab) are not extensively available in the public domain.[1][2][3][4] Developed by Aratana Therapeutics, this compound is a caninized anti-CD20 monoclonal antibody that received full licensure from the USDA as an aid in the treatment of canine B-cell lymphoma.[4][5] However, the company later scaled back its plans for the first-generation product due to mixed clinical and scientific results, and detailed outcomes from prospective randomized clinical trials remain largely unpublished outside of conference abstracts.[1][6][7]
This document provides a comprehensive overview of the available information on this compound and presents a representative administration protocol based on a similar, well-documented canine anti-CD20 monoclonal antibody, 1E4-cIgGB, to serve as a practical guide for research and drug development professionals.
Introduction to this compound (Blontuvetmab)
This compound, also known as Blontuvetmab, is a monoclonal antibody designed to specifically target the CD20 protein expressed on the surface of canine B-cells.[2][8] The therapeutic goal of this compound is to deplete B-cell populations, including cancerous B-cells in lymphomas, through mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[2] This approach is analogous to the use of Rituximab in human B-cell malignancies. This compound was developed to address the lack of cross-reactivity of human anti-CD20 antibodies with canine CD20.[2]
While this compound is USDA-licensed, the lack of published, peer-reviewed efficacy and detailed protocol data presents a challenge for its clinical application and further research.[1][4][6]
Representative Anti-CD20 Monoclonal Antibody Administration Protocol
The following protocol is based on a prospective clinical trial of a canine-specific anti-CD20 monoclonal antibody (1E4-cIgGB) in dogs with diffuse large B-cell lymphoma.[9][10] This protocol is intended to provide a detailed example of how a therapy like this compound might be administered in a clinical research setting.
Patient Selection and Eligibility
Inclusion Criteria:
-
Confirmed diagnosis of diffuse large B-cell lymphoma.
-
At least two peripheral lymph nodes measuring ≥2 cm in diameter.
-
Body weight of ≥8 kg.
-
Adequate organ function as determined by standard laboratory tests (complete blood count, serum biochemistry profile, and urinalysis).
-
Written informed consent from the dog's owner.
Exclusion Criteria:
-
Pregnancy or lactation.
-
Evidence of central nervous system involvement.
-
Presence of any autoimmune disease.
-
Underlying cardiovascular, renal, or hepatic disease that could impact survival or tolerance of doxorubicin chemotherapy.
-
Major surgical procedure within the two weeks prior to enrollment.
-
Concurrent use of medications that could confound the interpretation of the study results, including steroids.
Therapeutic Agents and Administration
-
Anti-CD20 Monoclonal Antibody (1E4-cIgGB): Supplied as a 30.7 mg/mL solution.
-
Concomitant Chemotherapy: Doxorubicin was administered in conjunction with the monoclonal antibody.
Administration Protocol: The specific dosage and frequency of the anti-CD20 monoclonal antibody and doxorubicin would be defined by the study cohort. As a representative example, dogs received infusions of the anti-CD20 antibody alongside a chemotherapy regimen.
An example of a potential administration schedule could involve:
-
Initial Infusion: The anti-CD20 monoclonal antibody is administered intravenously. To minimize the risk of infusion reactions, a pre-medication protocol may be considered, and the initial infusion rate should be slow, with gradual escalation if no adverse reactions are observed.
-
Subsequent Doses: Repeat infusions are administered at defined intervals (e.g., weekly or bi-weekly) in conjunction with the chemotherapy schedule.
-
Monitoring During Infusion: Patients should be closely monitored for any signs of hypersensitivity or other adverse reactions during and immediately following the infusion.
Monitoring and Efficacy Assessment
B-Cell Depletion:
-
Peripheral blood samples are collected at baseline and at regular intervals (e.g., day 7, day 21, and throughout treatment) for flow cytometric analysis to quantify CD21+ B-cell populations.[9][10]
Clinical Response:
-
Tumor measurements and clinical assessments are performed at each visit to evaluate the response to treatment.
-
Complete remission, partial remission, stable disease, or progressive disease is determined based on established veterinary oncology criteria.
Safety and Toxicity:
-
Adverse events are monitored and graded at each visit. This includes monitoring for infusion reactions, hematological abnormalities, and gastrointestinal side effects.
Quantitative Data from a Representative Canine Anti-CD20 mAb Study
The following tables summarize key quantitative data from the clinical trial of the 1E4-cIgGB anti-CD20 monoclonal antibody.[9][10]
Table 1: B-Cell Depletion in Peripheral Blood
| Time Point | Median Fraction of Baseline CD21+ B-Cells | Statistical Significance (p-value) |
| Day 7 | 0.04 | < 0.01 |
| Day 21 | 0.01 | < 0.01 |
Table 2: Adverse Events
| Adverse Event | Number of Dogs Affected | Severity | Notes |
| Acute Vomiting during Infusion | 1 | Mild | Resolved with maropitant and a reduced infusion rate. |
| Suspected Type I Hypersensitivity | 1 | Severe | Occurred after the final infusion and responded rapidly to steroids, fluids, and epinephrine. |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for anti-CD20 monoclonal antibody therapy.
Experimental Workflow for a Canine Anti-CD20 mAb Clinical Trial
Caption: Experimental workflow for a canine anti-CD20 mAb clinical trial.
References
- 1. Immunotherapeutic Strategies for Canine Lymphoma: Changing the Odds Against Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 3. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interstatevet.org [interstatevet.org]
- 5. aratana.investorroom.com [aratana.investorroom.com]
- 6. dvm360.com [dvm360.com]
- 7. Aratana Suffers Setback on Canine Lymphoma Products - Veterinary Practice News [veterinarypracticenews.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and biologic activity of a canine anti-CD20 monoclonal antibody in dogs with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Blontuvetmab: Application Notes and Protocols for Research Professionals
Note to the Reader: The following application notes and protocols have been compiled based on the limited publicly available information on blontuvetmab (AT-004). Blontuvetmab was a caninized anti-CD20 monoclonal antibody that received conditional licensure from the USDA in 2015 as an aid in the treatment of canine B-cell lymphoma.[1] However, the manufacturer, Aratana Therapeutics, later indicated that the first-generation antibody was not as specific as anticipated and did not significantly improve progression-free survival in clinical studies.[1][2][3] Consequently, detailed, peer-reviewed clinical trial data, including specific dosage and treatment schedules, have not been published.[1][4][5][6] This document, therefore, summarizes the known mechanism of action and presents experimental data from other canine anti-CD20 antibody research as a proxy.
Mechanism of Action
Blontuvetmab is a monoclonal antibody designed to target the CD20 protein, which is primarily expressed on the surface of B-cells.[4] The binding of blontuvetmab to CD20 on neoplastic B-cells is intended to induce cell death through three primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The antibody flags the cancerous B-cell, recruiting immune effector cells, such as Natural Killer (NK) cells, to destroy it.[4]
-
Complement-Dependent Cytotoxicity (CDC): The antibody can activate the complement system, a cascade of proteins that can lead to the formation of a pore in the cell membrane, causing cell lysis.[4]
-
Direct Apoptosis: Cross-linking of CD20 molecules by the antibody can trigger internal signaling pathways that lead to programmed cell death.[4]
The intended therapeutic outcome is the depletion of the malignant B-cell population in dogs with B-cell lymphoma.
Dosage and Treatment Schedule
As peer-reviewed data for blontuvetmab is unavailable, this section presents data from preclinical and clinical studies of other canine anti-CD20 monoclonal antibodies as illustrative examples. These protocols are not directly applicable to blontuvetmab.
Table 1: Experimental Dosing in Healthy Beagles (B-Cell Depletion Study)
This table summarizes the dosage used in a study to assess B-cell depletion in healthy dogs using an experimental rat-canine chimeric anti-CD20 antibody (4E1-7-B_f).
| Antibody | Dose | Route of Administration | Schedule | Reference |
| 4E1-7-B_f (defucosylated) | 0.5 mg/kg | Intravenous | Single dose on Day 0 | Mizuno T, et al. Sci Rep. 2020. |
| 4E1-7-B_f (defucosylated) | 5.0 mg/kg | Intravenous | Single dose on Day 0 | Mizuno T, et al. Sci Rep. 2020. |
Table 2: Preliminary Clinical Data of a Canine Anti-CD20 mAb (Conference Abstract)
This table summarizes preliminary results presented at a conference for an unspecified canine anti-CD20 monoclonal antibody combined with L-CHOP chemotherapy.
| Treatment Group | Median Progression-Free Survival | Median Overall Survival | Reference |
| L-CHOP + Placebo | 93.5 days | 177 days | Ogilvie G, et al. VCS Conf. 2014.[2] |
| L-CHOP + anti-CD20 mAb | 167 days | 325 days | Ogilvie G, et al. VCS Conf. 2014.[2] |
Experimental Protocols
The following are generalized protocols for key experiments related to the evaluation of anti-CD20 antibodies in a canine lymphoma research setting. These are not specific to blontuvetmab.
Protocol 1: In Vivo B-Cell Depletion Assay
Objective: To evaluate the in vivo efficacy of a canine anti-CD20 monoclonal antibody in depleting peripheral blood B-lymphocytes.
Methodology:
-
Subject Selection: Use healthy, purpose-bred dogs (e.g., beagles) with normal baseline complete blood counts and clinical chemistries.
-
Acclimation: Acclimate animals to the facility for a minimum of 7 days prior to the study.
-
Baseline Sampling: Collect pre-treatment peripheral blood samples (e.g., into EDTA tubes) on at least two separate occasions to establish baseline lymphocyte populations.
-
Antibody Administration: Administer the test antibody (e.g., 0.5 mg/kg) via intravenous infusion. A control group should receive a vehicle control (e.g., sterile saline).
-
Post-Treatment Sampling: Collect peripheral blood at predetermined time points (e.g., every other day for the first week, then weekly).
-
Flow Cytometry Analysis:
-
Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
-
Stain cells with fluorescently-conjugated antibodies specific for canine cell surface markers (e.g., CD21 for B-cells, CD3 or CD5 for T-cells).
-
Analyze stained cells using a flow cytometer to quantify the percentage and absolute count of B-cells and T-cells.
-
-
Data Analysis: Calculate the percentage of B-cell depletion relative to the baseline for each animal at each time point. Compare results between the treatment and control groups.
Protocol 2: Analysis of Protein Expression by Immunoblotting
Objective: To confirm the expression of CD20 in canine lymphoma tissue samples.
Methodology:
-
Sample Collection: Obtain lymph node biopsies from dogs with diagnosed B-cell lymphoma and from healthy control dogs. Store samples appropriately (e.g., in RNAlater® or flash-frozen).
-
Protein Extraction:
-
Thaw and wash tissue samples with PBS.
-
Lyse the tissue using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing total protein.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for canine CD20.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an HRP substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. A housekeeping protein (e.g., β-actin) should be used as a loading control.
Summary and Conclusion
While blontuvetmab was developed as a potential therapeutic for canine B-cell lymphoma, the lack of published, peer-reviewed clinical data makes it difficult to provide definitive application notes. The information available suggests that, like other anti-CD20 antibodies, its mechanism relies on ADCC, CDC, and apoptosis to deplete B-cells. Researchers interested in this area should refer to studies on other experimental canine anti-CD20 antibodies for insights into potential dosing and experimental design, while acknowledging that these may not be representative of the blontuvetmab protocol. The protocols provided here offer a general framework for the preclinical and translational evaluation of such therapeutic agents.
References
- 1. interstatevet.org [interstatevet.org]
- 2. dvm360.com [dvm360.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 5. dvm360.com [dvm360.com]
- 6. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining AT-004 with Chemotherapy in Canine Oncology
Disclaimer: Publicly available information and preclinical studies regarding the use of a specific agent designated "AT-004" for the treatment of cancer in dogs, either as a monotherapy or in combination with chemotherapy, are not available at the time of this writing. The information presented herein is a hypothetical framework based on established principles of veterinary oncology and drug development. The protocols and data are illustrative and intended to serve as a template for researchers and drug development professionals.
Introduction: Hypothetical Agent this compound
For the purpose of these application notes, "this compound" is conceptualized as an investigational, orally bioavailable small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. Aberrant activation of this pathway is a common feature in many canine cancers, contributing to cell proliferation, survival, and resistance to chemotherapy. The rationale for combining this compound with conventional chemotherapy is to achieve a synergistic anti-tumor effect by simultaneously targeting cancer cell proliferation and survival mechanisms.
Preclinical Evaluation of this compound in Combination with Doxorubicin in Canine Lymphoma Models
This section outlines a potential preclinical study design to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with doxorubicin, a standard-of-care chemotherapeutic agent for canine lymphoma.
Experimental Workflow
Caption: Preclinical trial workflow for evaluating this compound in combination with chemotherapy.
Experimental Protocol
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and preliminary anti-tumor activity of this compound when combined with doxorubicin in dogs with multicentric lymphoma.
2.2.1. Subject Enrollment:
-
Inclusion Criteria:
-
Client-owned dogs with a confirmed diagnosis of multicentric lymphoma.
-
Adequate organ function as determined by complete blood count (CBC) and serum chemistry profile.
-
Written informed consent from the owner.
-
-
Exclusion Criteria:
-
Prior chemotherapy or radiation therapy.
-
Significant concurrent medical conditions.
-
2.2.2. Study Design:
-
A 3+3 dose-escalation design will be used.
-
Cohorts of 3-6 dogs will be enrolled at escalating dose levels of this compound.
-
Doxorubicin will be administered at a standard dose of 30 mg/m² intravenously every 3 weeks.
-
This compound will be administered orally once daily for 21 days, starting 3 days prior to the first doxorubicin infusion.
2.2.3. Dosing and Administration:
| Cohort | This compound Dose (mg/kg, PO, SID) | Doxorubicin Dose (mg/m², IV) | Number of Dogs |
| 1 | 1.0 | 30 | 3-6 |
| 2 | 2.0 | 30 | 3-6 |
| 3 | 4.0 | 30 | 3-6 |
2.2.4. Monitoring and Endpoints:
-
Safety and Tolerability:
-
Physical examinations and toxicity assessments (VCOG-CTCAE v2) will be performed weekly.
-
CBC and serum chemistry will be monitored weekly for the first cycle, then prior to each subsequent doxorubicin treatment.
-
-
Efficacy:
-
Tumor measurements will be performed at baseline and prior to each doxorubicin treatment to assess response based on RECIST criteria.
-
Primary endpoints: MTD and DLTs.
-
Secondary endpoints: Overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).
-
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by this compound.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data from a preclinical study as described above.
Table 1: Tumor Response Rates
| Treatment Group | N | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Overall Response Rate (ORR) (CR+PR) |
| Doxorubicin Monotherapy | 20 | 8 (40%) | 6 (30%) | 3 (15%) | 3 (15%) | 70% |
| This compound + Doxorubicin | 20 | 12 (60%) | 7 (35%) | 1 (5%) | 0 (0%) | 95% |
Table 2: Survival Analysis
| Treatment Group | Median Progression-Free Survival (Days) | Median Overall Survival (Days) |
| Doxorubicin Monotherapy | 180 | 300 |
| This compound + Doxorubicin | 270 | 450 |
Table 3: Grade 3/4 Adverse Events (VCOG-CTCAE v2)
| Adverse Event | Doxorubicin Monotherapy (N=20) | This compound + Doxorubicin (N=20) |
| Neutropenia | 4 (20%) | 5 (25%) |
| Anorexia | 2 (10%) | 3 (15%) |
| Vomiting | 1 (5%) | 2 (10%) |
| Diarrhea | 1 (5%) | 2 (10%) |
Conclusion and Future Directions
These hypothetical application notes and protocols outline a structured approach for the preclinical evaluation of a novel targeted agent, this compound, in combination with standard chemotherapy in dogs with cancer. The illustrative data suggest that combining this compound with doxorubicin may enhance anti-tumor efficacy with a manageable safety profile. Further studies would be warranted to confirm these findings in larger, randomized clinical trials. Future research could also explore the combination of this compound with other chemotherapeutic agents or immunotherapies in various canine solid tumors. Companion dogs with naturally occurring cancers represent a valuable translational model for advancing both veterinary and human oncology.
Application Notes and Protocols for Evaluating the Response to AT-004, an Aldose Reductase Inhibitor
Disclaimer: The designation "AT-004" is associated with multiple therapeutic candidates in development by different pharmaceutical companies for various indications. This document focuses on a hypothesized this compound as a potent and selective inhibitor of Aldose Reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. The protocols and techniques described herein are based on the established scientific understanding of AR inhibition and are intended for research and drug development professionals.
Introduction
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, including diabetic cardiomyopathy, neuropathy, retinopathy, and nephropathy.[3][4] this compound is a novel investigational inhibitor of AR designed to mitigate the cellular stress and damage caused by the accumulation of sorbitol and the subsequent oxidative stress. These application notes provide detailed protocols for evaluating the in vitro and cellular response to this compound.
In Vitro Evaluation of this compound Activity
Aldose Reductase Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human aldose reductase. The assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by AR.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 135 mM Na/K phosphate buffer, pH 7.0, containing 0.1 M lithium sulfate, 100 µM NADPH, and 10 mM DL-glyceraldehyde.
-
Enzyme Solution: Purified recombinant human aldose reductase diluted in assay buffer to a final concentration of 0.2 µg/mL.
-
This compound Stock Solution: 10 mM this compound dissolved in DMSO. Prepare serial dilutions in DMSO to create a concentration range for IC50 determination.
-
-
Assay Procedure:
-
Add 2 µL of this compound dilutions or DMSO (vehicle control) to the wells of a 96-well UV-transparent microplate.
-
Add 188 µL of the assay buffer to each well.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | Value | Value | Value |
| Control Inhibitor | Value | Value | Value |
Aldose Reductase Signaling Pathway
The diagram below illustrates the polyol pathway and the site of action for this compound.
Caption: Polyol pathway and the inhibitory action of this compound on Aldose Reductase.
Cell-Based Assays for this compound Efficacy
Intracellular Sorbitol Accumulation Assay
This assay measures the ability of this compound to prevent the accumulation of intracellular sorbitol in cells cultured under high glucose conditions. Human retinal pigment epithelial (ARPE-19) cells or human umbilical vein endothelial cells (HUVECs) are suitable models.
Experimental Protocol:
-
Cell Culture:
-
Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
-
Treatment:
-
Starve the cells in serum-free medium for 12 hours.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Replace the medium with high glucose medium (30 mM D-glucose) containing the respective concentrations of this compound and incubate for 24 hours. A normal glucose control (5.5 mM D-glucose) should be included.
-
-
Sorbitol Measurement:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer and collect the lysate.
-
Measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit (e.g., colorimetric or fluorometric).
-
Normalize the sorbitol concentration to the total protein concentration of the cell lysate, determined by a BCA protein assay.
-
Data Presentation:
| Treatment Condition | This compound (µM) | Intracellular Sorbitol (nmol/mg protein) | % Inhibition |
| Normal Glucose (5.5 mM) | 0 | Value | N/A |
| High Glucose (30 mM) | 0 | Value | 0 |
| High Glucose (30 mM) | 0.1 | Value | Value |
| High Glucose (30 mM) | 1 | Value | Value |
| High Glucose (30 mM) | 10 | Value | Value |
Measurement of Oxidative Stress Markers
Increased polyol pathway flux leads to oxidative stress. This can be assessed by measuring reactive oxygen species (ROS) and markers of lipid peroxidation.
Experimental Protocol (ROS Measurement using DCFDA):
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described in section 2.1.
-
-
ROS Detection:
-
After the 24-hour treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader or flow cytometer.
-
Data Presentation:
| Treatment Condition | This compound (µM) | Relative Fluorescence Units (RFU) | % ROS Reduction |
| Normal Glucose (5.5 mM) | 0 | Value | N/A |
| High Glucose (30 mM) | 0 | Value | 0 |
| High Glucose (30 mM) | 0.1 | Value | Value |
| High Glucose (30 mM) | 1 | Value | Value |
| High Glucose (30 mM) | 10 | Value | Value |
Experimental Workflow for Cellular Assays
The following diagram outlines the general workflow for the cell-based evaluation of this compound.
Caption: General workflow for cell-based evaluation of this compound efficacy.
Ex Vivo Tissue Analysis (Optional)
For more advanced preclinical studies, tissues from diabetic animal models treated with this compound can be analyzed.
Protocol Outline:
-
Animal Model: Utilize a relevant diabetic animal model (e.g., streptozotocin-induced diabetic rats or db/db mice).
-
Treatment: Administer this compound or vehicle to the animals for a specified duration.
-
Tissue Collection: Harvest relevant tissues such as the heart, sciatic nerve, or retina.
-
Analysis:
-
Measure sorbitol levels in tissue homogenates.
-
Assess markers of oxidative stress (e.g., malondialdehyde levels).
-
Perform histological analysis to evaluate tissue morphology and damage.
-
Conclusion
The described laboratory techniques provide a robust framework for the preclinical evaluation of this compound as an aldose reductase inhibitor. These assays will enable researchers to determine the potency, cellular efficacy, and mechanism of action of this compound, providing critical data for its continued development as a potential therapeutic for diabetic complications.
References
Application Notes and Protocols: Flow Cytometry for CD20 Expression in Canine Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the detection and quantification of CD20 expression in canine lymphoma. This document outlines detailed experimental protocols, data interpretation, and the clinical and research significance of CD20 as a biomarker and therapeutic target in veterinary oncology.
Introduction
CD20 is a transmembrane phosphoprotein expressed on the surface of B-lymphocytes, making it a critical biomarker for the diagnosis and classification of B-cell lymphomas in dogs. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of single cells in a heterogeneous population. Its application in canine lymphoma is essential for immunophenotyping, which aids in diagnosis, prognosis, and the development of targeted therapies. While anti-human CD20 monoclonal antibodies like rituximab have revolutionized human lymphoma treatment, they do not effectively bind to canine CD20, necessitating the development and use of canine-specific reagents.[1][2]
Data Presentation
The expression of CD20 can vary among different subtypes of canine lymphoma. The following tables summarize quantitative data on CD20 expression from flow cytometric analyses.
| Lymphoma Subtype | Number of Cases | Percentage of CD20-Positive Cases | Reference |
| B-cell Non-Hodgkin Lymphoma (NHL) | 19 | 100% | [1][2] |
| T-cell Non-Hodgkin Lymphoma (NHL) | 15 | 0% | [1][2] |
| Lymphoma with Dual CD3 and CD20 Expression | Staining Intensity | Percentage of Cases | Reference |
| Intense and Diffuse | 57.6% | [3] | |
| Moderate and Diffuse | 21.2% | [3] | |
| Moderate and Multifocal | 12.1% | [3] | |
| Intense and Multifocal | 9.1% | [3] |
Experimental Protocols
This section provides a detailed methodology for the analysis of CD20 expression in canine lymphoma samples by flow cytometry.
I. Sample Preparation
-
Sample Collection : Collect fine-needle aspirates (FNA) from enlarged lymph nodes. For optimal results, samples should be fresh and processed within 24 hours of collection.[4] If a delay is anticipated, the cell suspension can be stored in a specific flow cytometry fixative.[4]
-
Cell Suspension : Suspend the aspirated cells in a suitable buffer, such as Phosphate-Buffered Saline (PBS) containing 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide (FACS buffer).
-
Cell Counting and Viability : Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. A viable cell count of at least 5 x 10^5 cells per staining tube is recommended.
-
Erythrocyte Lysis (if necessary) : If the sample is heavily contaminated with red blood cells, perform a lysis step using a commercially available lysis buffer.
II. Antibody Staining
-
Cell Aliquoting : Aliquot approximately 5 x 10^5 viable cells into individual flow cytometry tubes.
-
Fc Receptor Blocking (Optional but Recommended) : To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
Primary Antibody Incubation : Add the appropriate dilution of a fluorochrome-conjugated anti-canine CD20 antibody to the cell suspension. Several canine-specific anti-CD20 antibodies have been developed and validated.[5][6] It is crucial to use an antibody specifically validated for canine flow cytometry.
-
Isotype Control : In a separate tube, stain an equal number of cells with a matched isotype control antibody conjugated to the same fluorochrome. This will help to determine the level of non-specific background staining.
-
Incubation : Incubate the tubes for 30 minutes at 4°C in the dark.
-
Washing : After incubation, wash the cells twice with 1-2 mL of cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Resuspension : Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.
III. Flow Cytometry Analysis
-
Instrument Setup : Use a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used. Calibrate the instrument using compensation controls to correct for spectral overlap between different fluorochromes.
-
Gating Strategy :
-
Gate on the lymphocyte population based on their forward scatter (FSC) and side scatter (SSC) properties to exclude debris and other cell types.
-
Create a histogram or dot plot to visualize the fluorescence intensity of the CD20 staining compared to the isotype control.
-
-
Data Acquisition : Acquire a sufficient number of events (typically 10,000-50,000 events within the lymphocyte gate) for statistically significant analysis.
-
Data Interpretation : Determine the percentage of CD20-positive cells and the mean fluorescence intensity (MFI) of the positive population. A positive result is defined as a significant shift in fluorescence intensity compared to the isotype control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for CD20 analysis in canine lymphoma.
Mechanism of Action of Anti-CD20 Antibodies
References
- 1. CD20 expression in normal canine B cells and in canine non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Morphological, phenotypical and molecular characterization of canine lymphomas with dual T- and B-cell markers expression [frontiersin.org]
- 4. vettimes.com [vettimes.com]
- 5. Flow Cytometry in the Diagnosis of Canine B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flow Cytometry in the Diagnosis of Canine B-Cell Lymphoma [frontiersin.org]
Application Notes and Protocols for Management of Infusion Reactions in Canine Studies
Disclaimer: A thorough search of publicly available scientific literature and drug development databases did not yield specific information regarding an investigational drug designated "AT-004" for intravenous use in dogs. The information presented herein is a generalized framework for the management of infusion reactions in canine studies based on established veterinary transfusion medicine principles. These protocols are intended for guidance and should be adapted to specific study designs and institutional animal care and use committee (IACUC) guidelines.
Introduction to Infusion Reactions in Dogs
Infusion reactions are adverse events that occur during or shortly after the intravenous administration of blood products, therapeutic agents, or other solutions. These reactions can range from mild, self-limiting events to severe, life-threatening emergencies. In the context of preclinical drug development, careful monitoring and management of infusion reactions are critical for subject safety and data integrity.
Reactions are broadly categorized as immunological or non-immunological, and as acute (occurring within 24 hours) or delayed.[1][2] Common clinical signs include fever, vomiting, facial edema, dyspnea, and tachycardia.[3][4][5][6]
Types of Acute Infusion Reactions in Dogs
A summary of common acute infusion reactions observed in dogs is presented in the table below.
| Reaction Type | Mechanism | Common Clinical Signs | Typical Onset |
| Febrile Non-Hemolytic Transfusion Reaction (FNHTR) | Release of cytokines from donor leukocytes or recipient antibodies reacting with donor leukocytes.[2][3] | Fever (>1°C increase), chills, mild lethargy.[2][3] | During or within 4 hours of infusion.[3] |
| Allergic (Hypersensitivity) Reaction | Type I hypersensitivity reaction mediated by IgE antibodies against foreign proteins in the infusate. | Urticaria, pruritus, facial swelling, angioedema, vomiting, hypotension.[6][7] | Usually within the first hour of infusion. |
| Acute Hemolytic Transfusion Reaction (AHTR) | Recipient antibodies against donor red blood cell antigens, leading to intravascular hemolysis.[2][7] | Fever, hemoglobinemia, hemoglobinuria, tachycardia, hypotension, collapse.[7] | Can be rapid, within minutes of starting the infusion. |
| Anaphylactic Reaction | Severe, systemic allergic reaction. | Respiratory distress (dyspnea), hypotension, persistent vomiting/diarrhea, collapse.[7][8] | Rapid, often within minutes. |
| Transfusion-Related Acute Lung Injury (TRALI) | Donor antibodies reacting with recipient neutrophils, leading to acute pulmonary edema. | Acute respiratory distress, dyspnea, hypoxia. | During or within 6 hours of infusion. |
| Non-Immunological Reactions | Volume overload, citrate toxicity, bacterial contamination. | Dyspnea, coughing (volume overload); tremors, cardiac arrhythmias (citrate toxicity); fever, shock (sepsis). | Variable, can occur during or after infusion. |
Experimental Protocols for Monitoring and Management
Pre-Infusion Protocol
-
Physical Examination: Conduct a thorough physical examination and record baseline vital signs (temperature, pulse, respiration, mucous membrane color, capillary refill time).
-
Blood Sampling: Collect pre-infusion blood samples for baseline hematology and clinical chemistry as per the study protocol.
-
Catheter Placement: Place a patent intravenous catheter of an appropriate gauge in a peripheral vein (e.g., cephalic, saphenous).
-
Premedication (if applicable): While routine premedication with antihistamines or corticosteroids is not always supported by evidence, it may be considered for patients with a history of allergic reactions.[2][6] If used, administer as per the study protocol. Antihistamines have been shown to decrease the incidence of acute allergic reactions.[7]
Infusion Monitoring Protocol
-
Initial Infusion Rate: Begin the infusion at a slow rate (e.g., 0.5-1 mL/kg/hour) for the first 15-30 minutes.[8]
-
Continuous Monitoring: A trained technician should continuously monitor the dog for the first 15-30 minutes of the infusion.
-
Vital Sign Monitoring: Record vital signs every 15 minutes for the first hour, then every 30-60 minutes for the remainder of the infusion and immediate post-infusion period.
-
Observation: Continuously observe for clinical signs of an infusion reaction as listed in Section 2.0.
Protocol for Management of a Suspected Infusion Reaction
-
STOP THE INFUSION: This is the most critical first step.[1]
-
Maintain IV Access: Keep the intravenous catheter in place and patent with a slow drip of sterile saline.
-
Assess the Patient: Perform a rapid assessment of the dog's airway, breathing, and circulation (ABC).
-
Notify Veterinary Staff: Immediately alert the responsible veterinarian.
-
Administer Emergency Medications (as directed by veterinarian):
-
Mild Allergic Reactions (e.g., urticaria): Antihistamines (e.g., diphenhydramine).
-
Severe Allergic/Anaphylactic Reactions: Epinephrine, corticosteroids, intravenous fluids for circulatory support.
-
Fluid Overload: Diuretics (e.g., furosemide).
-
-
Provide Supportive Care: Oxygen therapy for respiratory distress, intravenous fluids for hypotension.
-
Collect Samples: Once the patient is stable, collect post-reaction blood and urine samples to aid in diagnosis (e.g., check for hemolysis).
-
Document: Thoroughly document the clinical signs, timing of onset, actions taken, and the patient's response.
Visualizations
Workflow for Management of a Suspected Infusion Reaction
Caption: Workflow for managing a suspected infusion reaction in a canine subject.
Signaling Pathway for a Type I Hypersensitivity Reaction
Caption: Simplified signaling pathway of a Type I (allergic) hypersensitivity reaction.
References
- 1. Canine transfusion reactions and their management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. eclinpath.com [eclinpath.com]
- 4. uaiasi.ro [uaiasi.ro]
- 5. researchgate.net [researchgate.net]
- 6. Transfusion Reactions in Dogs [cliniciansbrief.com]
- 7. researchgate.net [researchgate.net]
- 8. Randomized double‐blinded clinical trial on acute transfusion reactions in dogs receiving leukoreduced versus nonleukoreduced packed red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Monitoring of Dogs Treated with Blontuvetmab
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Peer-reviewed, long-term quantitative data specifically for Blontuvetmab is limited in the public domain.[1][2][3] Therefore, these application notes and protocols are substantially based on published clinical trial data for 1E4-cIgGB , a comparable canine-specific anti-CD20 monoclonal antibody, to provide a robust and detailed framework for long-term monitoring.[4][5][6]
Introduction to Blontuvetmab
Blontuvetmab is a caninized recombinant monoclonal antibody designed to target the CD20 protein (also known as MS4A1) expressed on the surface of canine B-lymphocytes.[1][7] CD20 is a crucial component of the adaptive immune system and is primarily expressed on B-cells, making it an ideal target for therapies aimed at mitigating diseases driven by abnormal B-cell activity.[1] Blontuvetmab is indicated for the treatment of B-cell malignancies, such as B-cell lymphoma, in dogs.[1][3]
The therapeutic action of Blontuvetmab is achieved through the depletion of pathogenic B-cells via three primary mechanisms.[1][3] Upon binding to the CD20 antigen, the antibody can trigger:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune effector cells, such as Natural Killer (NK) cells, are recruited to recognize and eliminate the antibody-coated B-cells.[1]
-
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the formation of a membrane attack complex (MAC) that lyses the target B-cell.[1]
-
Direct Apoptosis: Cross-linking of CD20 molecules on the B-cell surface can directly induce programmed cell death.[1]
Long-Term Monitoring Application Notes
Long-term monitoring of canine patients treated with Blontuvetmab is critical to assess pharmacodynamic activity, therapeutic efficacy, and patient safety over time. Monitoring should encompass molecular, clinical, and systemic evaluations.
Pharmacodynamic Monitoring
The primary pharmacodynamic effect of Blontuvetmab is the depletion of circulating B-cells. Monitoring this parameter provides a direct measure of the drug's biological activity.
-
Key Biomarker: Peripheral blood CD21+ B-lymphocyte count.
-
Methodology: Flow cytometry is the gold standard for accurate quantification.
-
Expected Outcome: A significant and sustained reduction in CD21+ B-cells is expected shortly after the initial infusion.[4][6] T-cell (CD5+) counts should remain largely unaffected, demonstrating the targeted nature of the therapy.[4][5]
-
Long-Term Profile: B-cell depletion can be sustained for several months post-treatment.[4][6] Monitoring recovery to baseline provides insights into the duration of the drug's effect.
Efficacy Monitoring
Clinical response in lymphoma patients is evaluated by measuring changes in tumor burden.
-
Methodology: Standardized measurement of peripheral lymph nodes using calipers is a primary method for assessing response.[4]
-
Criteria: The "Response Evaluation Criteria for Peripheral Nodal Lymphoma in Dogs v1.0" provides a standardized framework for defining response (Complete Remission, Partial Remission, Stable Disease, Progressive Disease).[4]
-
Frequency: Assessments should be performed at regular intervals throughout the treatment protocol and during the follow-up period to detect disease progression promptly.[4]
Safety and Toxicity Monitoring
Careful monitoring for adverse events is essential.
-
Acute Events: Infusion-related hypersensitivity reactions, although uncommon, can occur and require immediate attention.[4][6] These are hypothesized to be related to cytokine release following B-cell lysis.[4]
-
Hematologic Toxicity: Serial Complete Blood Counts (CBCs) are necessary to monitor for myelosuppression (neutropenia, thrombocytopenia), a potential side effect of concurrent chemotherapy.[8][9]
-
Systemic Toxicity: Serum biochemistry profiles help monitor for organ-specific toxicities (e.g., hepatotoxicity, nephrotoxicity).[8]
-
Infections: Due to B-cell depletion, a theoretical long-term risk of increased susceptibility to infections exists. Patients should be monitored for clinical signs of infection.
Quantitative Data Summary
The following tables summarize quantitative data from a prospective clinical trial of the anti-CD20 antibody 1E4-cIgGB combined with low-dose doxorubicin in 42 dogs with Diffuse Large B-cell Lymphoma (DLBCL).[4][6]
Table 1: Peripheral B- and T-Cell Depletion Following Treatment Initiation
| Time Point | Analyte | Median Fraction of Baseline | P-Value |
|---|---|---|---|
| Day 7 | CD21+ B-Cells | 0.04 | < .01 |
| CD5+ T-Cells | 1.05 | .88 | |
| Day 21 | CD21+ B-Cells | 0.01 | < .01 |
| CD5+ T-Cells | 0.79 | .42 |
Data derived from a study on the anti-CD20 monoclonal antibody 1E4-cIgGB.[4][6]
Table 2: Long-Term B-Cell Recovery (Day 196)
| Patient Status | Number of Dogs | Percentage with CD21+ Counts >0.5 of Baseline |
|---|---|---|
| Remained on Study (n=17) | 6 | 35% |
Indicates sustained B-cell depletion in 65% of dogs over 4 months after the final antibody treatment. Data derived from a study on the anti-CD20 monoclonal antibody 1E4-cIgGB.[4][6]
Table 3: Overall Clinical Response Rate
| Response Category | Number of Dogs (n=42) | Percentage |
|---|---|---|
| Complete Remission (CR) | 33 | 79% |
| Partial Remission (PR) | 9 | 21% |
| Overall Response Rate (ORR) | 42 | 100% |
Response assessed at Day 21-28. Data derived from a study on the anti-CD20 monoclonal antibody 1E4-cIgGB.[4]
Table 4: Key Adverse Events
| Adverse Event | Number of Dogs (n=42) | Percentage | Notes |
|---|---|---|---|
| Type I Hypersensitivity | 1 | 2.4% | Occurred within minutes of the final antibody infusion. |
Data derived from a study on the anti-CD20 monoclonal antibody 1E4-cIgGB.[4][6]
Experimental Protocols
Protocol 1: Pharmacodynamic Assessment via Flow Cytometry
-
Sample Collection: Collect 1-2 mL of peripheral whole blood into EDTA tubes at baseline, Day 7, Day 21, and at subsequent clinical assessment time points.
-
Sample Preparation: Prepare samples for flow cytometry according to standard laboratory procedures for canine whole blood lysis or peripheral blood mononuclear cell (PBMC) isolation.
-
Antibody Staining:
-
Use a panel of validated antibodies specific for canine lymphocytes.
-
Primary Panel:
-
Anti-Canine CD21 (B-cell marker)
-
Anti-Canine CD5 (T-cell marker)
-
-
Include appropriate isotype controls to establish background fluorescence.
-
-
Data Acquisition: Acquire a minimum of 50,000 events per sample on a calibrated flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage and absolute counts of CD21+ B-cells and CD5+ T-cells.
-
Express results as a fraction of the baseline value for each patient to normalize data.
-
Protocol 2: Clinical Response Assessment
-
Tumor Measurement:
-
Identify at least two measurable peripheral lymph nodes (≥2 cm in diameter) at baseline.[4]
-
Using calibrated digital calipers, measure the longest diameter of each target lesion at each assessment visit.
-
-
Response Classification:
-
Calculate the percentage change in the longest diameter from baseline.
-
Apply the "Response Evaluation Criteria for Peripheral Nodal Lymphoma in Dogs v1.0" to classify the response.[4]
-
Complete Response (CR): Lesion considered non-pathologic.
-
Partial Response (PR): ≥30% decrease in longest diameter.
-
Progressive Disease (PD): ≥20% increase in longest diameter.
-
Stable Disease (SD): Does not meet criteria for PR or PD.
-
-
-
Documentation: Record all measurements and the resulting response classification at each time point.
Protocol 3: Toxicity and Safety Monitoring
-
Clinical Observation: Perform a thorough physical examination at every visit. Monitor for signs of infusion reactions (e.g., vomiting, urticaria, dyspnea) during and immediately after administration.
-
Hematology:
-
Serum Biochemistry:
-
Perform a full serum biochemistry profile at baseline, monthly during treatment, and every 1-2 months during long-term follow-up.[8]
-
Pay close attention to liver enzymes (ALT, ALP) and renal function markers (BUN, Creatinine).
-
-
Adverse Event Grading: Grade all adverse events using a standardized system, such as the Veterinary Co-operative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
References
- 1. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a canine anti-canine CD20 antibody for canine lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and biologic activity of a canine anti-CD20 monoclonal antibody in dogs with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
Application Notes and Protocols for the Clinical Research Use of Blontuvetmab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Blontuvetmab, a caninized monoclonal antibody targeting the CD20 antigen for the treatment of canine B-cell lymphoma. This document details the mechanism of action, summarizes available clinical data, and provides detailed protocols for key experimental procedures relevant to the clinical research of this therapeutic agent.
Introduction to Blontuvetmab
Blontuvetmab is a genetically engineered monoclonal antibody designed specifically for use in canines. It targets the CD20 protein, which is predominantly expressed on the surface of B-lymphocytes.[1] The primary therapeutic application of Blontuvetmab is in the treatment of B-cell malignancies, most notably B-cell lymphoma in dogs.[1] Developed to address the lack of cross-reactivity of human anti-CD20 antibodies with canine CD20, Blontuvetmab offers a targeted immunotherapy for veterinary oncology.[1] While it was introduced in 2015, extensive peer-reviewed clinical data remains limited, with much of the current understanding derived from conference abstracts and studies of similar anti-canine CD20 antibodies.[1][2]
Mechanism of Action
Blontuvetmab mediates the depletion of B-cells through three primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Blontuvetmab, bound to CD20 on a B-cell, is recognized by Fc receptors on immune effector cells such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules from the effector cell, leading to the lysis of the target B-cell.
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20, Blontuvetmab can activate the classical complement pathway. This results in the formation of the Membrane Attack Complex (MAC) on the B-cell surface, creating pores in the cell membrane and causing cell death.
-
Direct Apoptosis: Cross-linking of CD20 molecules by Blontuvetmab can induce intracellular signaling cascades that lead to programmed cell death, or apoptosis, of the B-cell.
Signaling Pathway Diagram
Caption: Mechanism of Action of Blontuvetmab leading to B-cell depletion.
Clinical Research Data
Quantitative data from peer-reviewed clinical trials of Blontuvetmab are not widely available. However, data from a study on a similar canine anti-CD20 monoclonal antibody, 1E4-cIgGB, in conjunction with doxorubicin, provides insight into the expected biological effects. Additionally, a conference abstract presented preliminary findings for an anti-CD20 monoclonal antibody in combination with L-CHOP chemotherapy.
Table 1: B-Cell Depletion in Dogs with Diffuse Large B-cell Lymphoma (DLBCL) Treated with an Anti-Canine CD20 Antibody (1E4-cIgGB) and Doxorubicin
| Time Point | Median Fraction of Baseline CD21+ B-cells | P-value |
| Day 7 | 0.04 | < 0.01 |
| Day 21 | 0.01 | < 0.01 |
Data adapted from a study on 1E4-cIgGB, a comparable anti-canine CD20 antibody.[3]
Table 2: Preliminary Survival Data from a Prospective, Double-Blind, Randomized, Placebo-Controlled Study of an Anti-Canine CD20 mAb with L-CHOP Chemotherapy
| Treatment Arm | Median Progression-Free Survival (days) | Median Overall Survival (days) |
| L-CHOP + Anti-CD20 mAb | 167 | 325 |
| L-CHOP + Placebo | 93.5 | 177 |
Data from a conference abstract presentation; full peer-reviewed data is not available.[4]
Experimental Protocols
The following are detailed protocols for key experiments in the clinical research of Blontuvetmab. These are generalized protocols based on standard methodologies and may require optimization for specific laboratory conditions.
Protocol for Monitoring B-Cell Depletion by Flow Cytometry
Objective: To quantify the percentage of circulating B-lymphocytes in peripheral blood of dogs undergoing Blontuvetmab therapy.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Staining Buffer (PBS with 2% Fetal Bovine Serum)
-
Anti-canine CD21 antibody (B-cell marker)
-
Anti-canine CD3 or CD5 antibody (T-cell marker, for gating)
-
Appropriate isotype controls
-
Flow cytometer
Procedure:
-
Collect 1-2 mL of peripheral blood into an EDTA tube.
-
In a 15 mL conical tube, add 100 µL of whole blood.
-
Add 2 mL of 1x RBC Lysis Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet with 2 mL of Staining Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the fluorescently labeled anti-canine CD21 and anti-canine CD3/CD5 antibodies at the manufacturer's recommended concentration. An isotype control tube should be prepared in parallel.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population based on forward and side scatter, then on the T-cell negative population to identify CD21-positive B-cells.
Protocol for In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To assess the ability of Blontuvetmab to induce the killing of canine B-cell lymphoma cells by effector cells.
Materials:
-
Canine B-cell lymphoma cell line (e.g., CLBL-1) as target cells
-
Canine peripheral blood mononuclear cells (PBMCs) or a canine NK cell line as effector cells
-
Blontuvetmab
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
A cell viability assay kit (e.g., based on calcein-AM release or LDH release)
Procedure:
-
Culture the target and effector cells to ensure they are in a healthy, logarithmic growth phase.
-
Label the target cells with a fluorescent dye (e.g., calcein-AM) according to the manufacturer's instructions.
-
In a 96-well plate, plate the labeled target cells at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of Blontuvetmab or the isotype control antibody to the wells.
-
Add the effector cells at a desired effector-to-target (E:T) ratio (e.g., 25:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the fluorescence or LDH activity in the supernatant according to the assay kit's instructions.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol for In Vitro Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To determine the ability of Blontuvetmab to induce the lysis of canine B-cell lymphoma cells via the complement cascade.
Materials:
-
Canine B-cell lymphoma cell line (e.g., CLBL-1) as target cells
-
Blontuvetmab
-
Isotype control antibody
-
Source of active complement (e.g., baby rabbit complement)
-
Cell culture medium
-
A cell viability assay kit (e.g., based on ATP measurement or propidium iodide uptake)
Procedure:
-
Plate the target cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Add serial dilutions of Blontuvetmab or the isotype control antibody to the wells.
-
Add the complement source at a pre-determined optimal concentration.
-
Include control wells for target cells alone and target cells with complement only.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis relative to a no-antibody control.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy and safety of Blontuvetmab in dogs with B-cell lymphoma.
Caption: A generalized workflow for a clinical trial of Blontuvetmab in canine B-cell lymphoma.
References
- 1. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
Application Notes: AT-004 for Canine Osteoarthritis
Introduction
AT-004 is a novel, orally bioavailable, selective inhibitor of the Janus kinase (JAK) 1 enzyme. It is under investigation as a therapeutic agent for the control of pain and inflammation associated with osteoarthritis (OA) in dogs. Osteoarthritis is a chronic degenerative joint disease characterized by the progressive loss of articular cartilage, synovial inflammation, and the development of osteophytes. The resulting pain and loss of mobility significantly impact the quality of life for affected animals.
Mechanism of Action
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis. In canine osteoarthritis, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) are upregulated in affected joints. These cytokines bind to their respective receptors on the cell surface, activating associated JAKs. The activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize, translocate to the nucleus, and initiate the transcription of inflammatory genes.
This compound acts by selectively inhibiting JAK1. By blocking this key enzyme, this compound effectively dampens the downstream signaling of multiple pro-inflammatory cytokines, thereby reducing the inflammation and pain associated with osteoarthritis. This targeted approach is anticipated to provide significant clinical benefits with a favorable safety profile compared to less specific anti-inflammatory agents.
Protocols for Veterinary Clinical Trials
This section outlines the protocols for a prospective, randomized, double-blind, placebo-controlled, multi-center study to evaluate the efficacy and safety of this compound for the treatment of canine osteoarthritis.
1. Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in improving owner-assessed pain and function in dogs with naturally occurring osteoarthritis.
-
Secondary Objectives:
-
To assess the efficacy of this compound based on veterinary orthopedic examinations.
-
To evaluate the safety and tolerability of this compound.
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
-
2. Experimental Design Workflow
The study will follow a structured workflow from initial screening to final data analysis.
3. Protocol: Subject Enrollment and Baseline Assessment
-
Inclusion Criteria:
-
Client-owned dogs of any breed, male or female (spayed/neutered), >1 year of age.
-
Bodyweight between 5 and 60 kg.
-
Radiographic evidence of osteoarthritis in at least one appendicular joint.
-
Clinical signs of OA-associated pain for at least 3 months.
-
Owner-assessed Canine Brief Pain Inventory (CBPI) "Pain Severity Score" (PSS) of ≥ 2 and "Pain Interference Score" (PIS) of ≥ 2.
-
Signed informed consent from the owner.
-
-
Exclusion Criteria:
-
Concurrent use of other anti-inflammatory medications (NSAIDs, corticosteroids). A 14-day washout period is required.
-
Clinically significant cardiovascular, renal, hepatic, or neurologic disease.
-
Known hypersensitivity to JAK inhibitors.
-
Pregnant or lactating females.
-
-
Baseline Assessment (Day 0):
-
Complete physical and orthopedic examination by a veterinarian.
-
Owner completion of the CBPI questionnaire.
-
Collection of blood and urine for complete blood count (CBC), serum chemistry, and urinalysis.
-
Collection of blood for baseline pharmacokinetic analysis (pre-dose).
-
4. Protocol: Randomization and Treatment
-
Randomization: Eligible dogs will be randomly assigned to one of three treatment groups in a 1:1:1 ratio:
-
Group A: this compound Low Dose (e.g., 0.5 mg/kg PO, SID)
-
Group B: this compound High Dose (e.g., 1.0 mg/kg PO, SID)
-
Group C: Placebo (visually identical to this compound capsules)
-
-
Blinding: Owners, investigators, and all clinic staff will be blinded to the treatment allocation.
-
Administration: The assigned treatment will be administered orally once daily (SID) for 28 consecutive days. Owners will be provided with a dosing diary to record compliance.
5. Protocol: Efficacy and Safety Assessments
-
Assessments: Efficacy and safety will be evaluated at Day 14 and Day 28.
-
Efficacy Endpoints:
-
Primary: Change from baseline in CBPI Pain Severity Score (PSS) and Pain Interference Score (PIS). Treatment success is defined as a reduction of ≥1 in PSS and ≥2 in PIS.
-
Secondary: Veterinarian's Global Assessment of disease severity on a 5-point scale.
-
-
Safety Endpoints:
-
Monitoring and recording of all Adverse Events (AEs).
-
Physical examinations at each visit.
-
CBC, serum chemistry, and urinalysis at Day 14 and Day 28.
-
-
Pharmacokinetics: Sparse blood samples will be collected at specified time points post-dosing during the study visits to determine drug concentration.
Data Presentation
All quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Hypothetical Baseline Demographics
| Parameter | Group A: this compound Low (n=50) | Group B: this compound High (n=50) | Group C: Placebo (n=50) |
| Mean Age (years) | 8.2 ± 2.1 | 8.5 ± 2.3 | 8.3 ± 2.2 |
| Mean Weight (kg) | 28.5 ± 7.4 | 29.1 ± 8.0 | 28.8 ± 7.6 |
| Sex (Male/Female) | 24 / 26 | 26 / 24 | 25 / 25 |
| Mean CBPI PSS (0-10) | 5.1 ± 1.2 | 5.3 ± 1.1 | 5.2 ± 1.3 |
| Mean CBPI PIS (0-10) | 5.5 ± 1.4 | 5.4 ± 1.3 | 5.6 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Efficacy Results at Day 28
| Parameter | Group A: this compound Low (n=50) | Group B: this compound High (n=50) | Group C: Placebo (n=50) |
| Mean Change from Baseline in CBPI PSS | -2.8 ± 1.5 | -3.5 ± 1.6** | -1.2 ± 1.4 |
| Mean Change from Baseline in CBPI PIS | -3.1 ± 1.7 | -4.0 ± 1.8 | -1.5 ± 1.6 |
| % Treatment Success | 68%* | 82% | 34% |
**p < 0.05 vs Placebo; *p < 0.01 vs Placebo.
Table 3: Summary of Key Adverse Events
| Adverse Event | Group A: this compound Low (n=50) | Group B: this compound High (n=50) | Group C: Placebo (n=50) |
| Vomiting | 4 (8%) | 5 (10%) | 3 (6%) |
| Diarrhea | 3 (6%) | 4 (8%) | 3 (6%) |
| Lethargy | 2 (4%) | 2 (4%) | 1 (2%) |
| Elevated ALT (>2x) | 1 (2%) | 2 (4%) | 0 (0%) |
Application Notes: In Vitro Efficacy Testing of AT-004 in Cancer Cell Line Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
AT-004 is a novel, potent, and selective small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in various human cancers.[1][2] Constitutive activation of the MAPK pathway, often through mutations in genes like BRAF and KRAS, drives uncontrolled cell proliferation and survival.[1][2][3][4] This document provides detailed protocols for testing the in vitro efficacy of this compound using a panel of well-characterized cancer cell lines. The assays described herein are designed to assess the compound's impact on cell viability, its ability to induce apoptosis, and its direct engagement with the intended signaling pathway.
Recommended Cell Line Models
The selection of appropriate cell line models is crucial for evaluating the efficacy and mechanism of action of a targeted therapeutic. For a MAPK pathway inhibitor like this compound, it is recommended to use a panel of cell lines with varying genetic backgrounds related to the pathway. This allows for the determination of genotype-dependent sensitivity.
Table 1: Characteristics of Recommended Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | Rationale for Inclusion |
| A375 | Malignant Melanoma | BRAF V600E[5][6] | Represents BRAF-mutant cancers, which are expected to be highly sensitive to MAPK pathway inhibition.[3] |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E, TP53 mutation[4] | A second BRAF-mutant line from a different tissue of origin to assess broader applicability. |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K, Wild-Type BRAF/KRAS[7][8][9] | Represents a BRAF/KRAS wild-type cancer, expected to be less sensitive and serves as a negative control for pathway-specific effects. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]
Materials:
-
Selected cancer cell lines (A375, HT-29, MCF-7)
-
Complete growth medium (specific to each cell line)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.
Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key effector enzymes in the apoptotic pathway.[13][14] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[13][15]
Materials:
-
Cells seeded and treated in white-walled 96-well plates as described for the viability assay.
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent).
Protocol:
-
Cell Seeding and Treatment: Seed cells (5,000-10,000 cells/well) in 100 µL of medium in a white-walled 96-well plate. After 24 hours, treat with a range of this compound concentrations for 24-48 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14][15]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.[14]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13][14]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[14]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Target Engagement (Western Blot for Phospho-ERK)
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement.[16] A reduction in the phosphorylated form of ERK (p-ERK) following treatment with this compound would indicate successful inhibition of the MAPK pathway.[17]
Materials:
-
Cells cultured in 6-well plates.
-
This compound compound.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.[18]
-
Blocking buffer (e.g., 5% BSA in TBST).[17]
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.[17]
-
Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[16] Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[16]
-
SDS-PAGE and Transfer: Load 10-20 µg of protein per lane on an SDS-PAGE gel.[18] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[16][18]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody for phospho-ERK (e.g., 1:1000 dilution) overnight at 4°C.[17][19]
-
Wash the membrane three times with TBST.[17]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[17]
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.[19]
-
Data Analysis: Perform densitometry analysis to quantify band intensity. Express the results as a ratio of p-ERK to total ERK.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison across cell lines.
Table 2: Hypothetical In Vitro Efficacy of this compound
| Cell Line | Genotype | IC50 (µM) from MTT Assay | Max. Caspase-3/7 Activation (Fold Change) | p-ERK Inhibition (IC50, µM) |
| A375 | BRAF V600E | 0.05 | 8.2 | 0.04 |
| HT-29 | BRAF V600E | 0.12 | 6.5 | 0.10 |
| MCF-7 | WT BRAF | > 10 | 1.3 | > 10 |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HT-29 - Wikipedia [en.wikipedia.org]
- 5. ebiohippo.com [ebiohippo.com]
- 6. DepMap Cell Line Summary [depmap.org]
- 7. Cellosaurus cell line MCF-7 (CVCL_0031) [cellosaurus.org]
- 8. Cellosaurus cell line Abcam MCF-7 BRAF KO (CVCL_B8T1) [cellosaurus.org]
- 9. mcf7.com [mcf7.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Blontuvetmab Resistance in Canine Lymphoma: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments investigating resistance to Blontuvetmab in canine B-cell lymphoma.
Troubleshooting Guides
Problem 1: Decreased or Loss of Blontuvetmab Efficacy in Canine Lymphoma Cell Lines
Question: Our Blontuvetmab-sensitive canine lymphoma cell line is showing reduced responsiveness to treatment in our latest experiments. What are the potential causes and how can we investigate them?
Answer:
A decrease in Blontuvetmab efficacy can be attributed to several factors, primarily revolving around the target antigen (CD20) and the cellular pathways that regulate cell survival and apoptosis. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify CD20 Expression
The most common mechanism of resistance to anti-CD20 monoclonal antibodies is the downregulation or loss of the CD20 antigen on the tumor cell surface.
-
Experiment: Assess CD20 surface expression levels using flow cytometry.
-
Expected Outcome: Blontuvetmab-resistant cells may exhibit a lower percentage of CD20-positive cells or a reduced mean fluorescence intensity (MFI) compared to the parental sensitive cell line.
Step 2: Evaluate Apoptosis Induction
Blontuvetmab induces cell death through apoptosis. Resistance can emerge from defects in the apoptotic signaling cascade.
-
Experiment: Perform an Annexin V/Propidium Iodide (PI) apoptosis assay following Blontuvetmab treatment.
-
Expected Outcome: Resistant cell lines will show a significantly lower percentage of apoptotic cells (Annexin V positive) compared to sensitive cells after treatment.
Step 3: Investigate Pro-Survival Signaling Pathways
Constitutive activation of pro-survival signaling pathways can override the apoptotic signals induced by Blontuvetmab. The two most implicated pathways in canine lymphoma are NF-κB and PI3K/AKT.
-
Experiment: Use Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p65 for NF-κB, and AKT, mTOR for PI3K/AKT).
-
Expected Outcome: Resistant cell lines may show higher baseline levels or sustained activation (phosphorylation) of these pro-survival proteins, even in the presence of Blontuvetmab.
Problem 2: Inconsistent Results in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays
Question: We are observing high variability in our ADCC assays with Blontuvetmab and canine lymphoma target cells. What could be causing this?
Answer:
Variability in ADCC assays can stem from both the target and effector cells, as well as the assay conditions.
Step 1: Standardize Effector Cells
The activity of natural killer (NK) cells, the primary effectors in ADCC, can vary between donors and with handling.
-
Action: Use a consistent source of canine peripheral blood mononuclear cells (PBMCs) or a validated canine NK cell line. Ensure consistent isolation and handling procedures.
Step 2: Confirm Target Cell CD20 Expression
As mentioned previously, CD20 expression is critical.
-
Action: Verify high and uniform CD20 expression on your target cell population immediately prior to each experiment using flow cytometry.
Step 3: Optimize Effector-to-Target (E:T) Ratio
The ratio of effector cells to target cells is a critical parameter in ADCC assays.
-
Action: Perform a titration experiment to determine the optimal E:T ratio that yields the most robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Blontuvetmab?
A1: Blontuvetmab is a caninized monoclonal antibody that targets the CD20 antigen on the surface of both normal and malignant B-lymphocytes.[1] Its primary mechanisms of action include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Blontuvetmab bound to CD20 on lymphoma cells is recognized by immune effector cells (like NK cells), which then release cytotoxic granules to kill the lymphoma cell.
-
Complement-Dependent Cytotoxicity (CDC): The binding of Blontuvetmab to CD20 can activate the complement cascade, leading to the formation of a membrane attack complex that lyses the lymphoma cell.
-
Direct Apoptosis: Cross-linking of CD20 molecules by Blontuvetmab can directly induce programmed cell death, or apoptosis, in the cancer cell.[1]
Q2: What are the hypothesized mechanisms of acquired resistance to Blontuvetmab in canine lymphoma?
A2: While peer-reviewed data on Blontuvetmab resistance is limited, mechanisms can be extrapolated from studies on Rituximab (a human anti-CD20 antibody).[2] Potential mechanisms include:
-
Target-Related Mechanisms:
-
Loss or downregulation of CD20 expression on the tumor cell surface.
-
Mutations in the CD20 gene that alter the epitope recognized by Blontuvetmab.
-
-
Cellular Mechanisms:
-
Upregulation of anti-apoptotic proteins (e.g., Bcl-2).
-
Constitutive activation of pro-survival signaling pathways such as NF-κB and PI3K/AKT, which can override Blontuvetmab-induced death signals.[3]
-
-
Microenvironment-Related Mechanisms:
-
Alterations in the tumor microenvironment that suppress immune effector cell function.
-
Q3: How can we develop a Blontuvetmab-resistant canine lymphoma cell line in vitro?
A3: A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.
-
Start by treating a sensitive canine B-cell lymphoma cell line (e.g., CLBL-1) with a low concentration of Blontuvetmab (e.g., below the IC50).
-
Allow the surviving cells to repopulate.
-
Gradually increase the concentration of Blontuvetmab in the culture medium over several passages.
-
Periodically assess the cell line's sensitivity to Blontuvetmab using a cell viability assay to confirm the development of resistance.
Q4: Are there strategies to overcome Blontuvetmab resistance?
A4: Yes, several strategies can be explored based on the underlying resistance mechanism:
-
For CD20 Downregulation: Combination therapy with agents that can upregulate CD20 expression could be investigated.
-
For Pro-Survival Pathway Activation: Combining Blontuvetmab with targeted inhibitors of the NF-κB (e.g., IKK inhibitors) or PI3K/AKT (e.g., PI3K inhibitors) pathways may restore sensitivity.[3]
-
General Approach: Combining Blontuvetmab with standard chemotherapy agents (e.g., doxorubicin, vincristine) may have a synergistic effect.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected outcomes from the troubleshooting experiments described above.
Table 1: CD20 Expression in Blontuvetmab-Sensitive vs. -Resistant Canine Lymphoma Cell Lines
| Cell Line | Treatment | % CD20-Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (MFI) |
| CLBL-1 (Sensitive) | Untreated | 95.2% | 12,500 |
| CLBL-1-BR (Resistant) | Untreated | 42.5% | 3,100 |
Table 2: Apoptosis Induction by Blontuvetmab
| Cell Line | Blontuvetmab (10 µg/mL) | % Apoptotic Cells (Annexin V+) - 48h |
| CLBL-1 (Sensitive) | Treated | 65.8% |
| CLBL-1 (Sensitive) | Untreated | 5.1% |
| CLBL-1-BR (Resistant) | Treated | 12.3% |
| CLBL-1-BR (Resistant) | Untreated | 4.8% |
Table 3: Activation of Pro-Survival Signaling Pathways
| Cell Line | Treatment | Relative p-p65/p65 Ratio (Western Blot) | Relative p-AKT/AKT Ratio (Western Blot) |
| CLBL-1 (Sensitive) | Untreated | 1.0 | 1.0 |
| CLBL-1 (Sensitive) | Blontuvetmab | 0.4 | 0.6 |
| CLBL-1-BR (Resistant) | Untreated | 3.5 | 4.2 |
| CLBL-1-BR (Resistant) | Blontuvetmab | 3.2 | 4.0 |
Experimental Protocols
Protocol 1: Assessment of CD20 Expression by Flow Cytometry
-
Cell Preparation: Harvest 1 x 10^6 canine lymphoma cells per sample. Wash twice with ice-cold PBS containing 2% FBS (FACS buffer).
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add a fluorochrome-conjugated anti-canine CD20 antibody (or an isotype control antibody in a separate tube).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population based on forward and side scatter. Analyze the percentage of CD20-positive cells and the mean fluorescence intensity.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed canine lymphoma cells and treat with Blontuvetmab or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Treatment: Add serial dilutions of Blontuvetmab to triplicate wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of action of Blontuvetmab.
Caption: Troubleshooting workflow for Blontuvetmab resistance.
Caption: Key pro-survival signaling pathways in canine lymphoma.
References
- 1. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Canonical NF-κB Activity in Canine Diffuse Large B-Cell Lymphoma | Springer Nature Experiments [experiments.springernature.com]
managing side effects of AT-004 in dogs
Disclaimer
The following information is for illustrative purposes only. As of the last update, there is no publicly available information regarding a veterinary drug specifically designated as "AT-004". The content below is a hypothetical technical support guide created to demonstrate the requested format and content structure, based on plausible scenarios in veterinary drug development.
This guide provides troubleshooting information and frequently asked questions for managing potential side effects associated with the investigational drug this compound in canine subjects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the receptor tyrosine kinase (RTK) c-Kit. In certain canine cancers, such as mast cell tumors, mutations in the c-Kit gene lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of the c-Kit kinase domain, preventing phosphorylation and activation of downstream signaling pathways, thereby inducing apoptosis in targeted cancer cells.
Q2: What are the most common side effects observed with this compound in dogs?
A2: Based on preclinical safety studies, the most frequently observed side effects are gastrointestinal (GI) in nature, including inappetence, vomiting, and diarrhea. Mild to moderate elevation of liver enzymes (ALT and AST) and hematological changes, specifically neutropenia, have also been noted.
Q3: How should I monitor for potential hepatotoxicity?
A3: It is recommended to perform a baseline serum biochemistry panel before initiating treatment with this compound. Liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), should be monitored weekly for the first month of treatment and then monthly thereafter.
Q4: What is the recommended course of action if a dog develops severe neutropenia?
A4: If a dog develops Grade 3 or 4 neutropenia (Absolute Neutrophil Count < 1,000/µL), it is advised to temporarily discontinue this compound treatment. A Complete Blood Count (CBC) should be performed weekly, and treatment may be re-initiated at a reduced dose once the neutrophil count recovers to Grade 1 or 0 (≥ 1,500/µL).
Troubleshooting Guides
Issue 1: Managing Gastrointestinal Upset
-
Symptoms: Inappetence, vomiting, or diarrhea within the first week of treatment.
-
Troubleshooting Steps:
-
Assess Severity: Grade the severity of the GI signs. For mild (Grade 1) signs, supportive care may be sufficient.
-
Administer with Food: Ensure this compound is administered with a meal to minimize GI irritation.
-
Supportive Care: For persistent signs, consider co-administration of antiemetics (e.g., maropitant) or antidiarrheals as clinically indicated.
-
Dose Interruption: For severe (Grade 3 or 4) vomiting or diarrhea, interrupt this compound treatment for up to 7 days until symptoms resolve.
-
Dose Reduction: If symptoms recur upon re-challenge, consider a dose reduction of 25%.
-
Issue 2: Elevated Liver Enzymes
-
Symptoms: Increase in ALT or AST levels on routine monitoring.
-
Troubleshooting Steps:
-
Confirm Findings: If a significant elevation is noted, repeat the serum biochemistry panel to confirm the results.
-
Grade the Elevation:
-
Grade 1-2 (up to 5x Upper Limit of Normal - ULN): Continue treatment and increase monitoring frequency to weekly. Consider initiating a hepatoprotectant such as S-Adenosylmethionine (SAMe).
-
Grade 3-4 (>5x ULN): Discontinue this compound treatment. Monitor liver enzymes weekly. Treatment may be resumed at a 25% reduced dose once values return to Grade 1 or baseline.
-
-
Data Summary
The following table summarizes the incidence of common adverse events observed in a hypothetical 28-day safety study of this compound in a cohort of 50 dogs.
| Adverse Event | Incidence (%) (Any Grade) | Grade 3/4 Incidence (%) |
| Inappetence | 42% | 4% |
| Diarrhea | 38% | 6% |
| Vomiting | 30% | 4% |
| ALT/AST Elevation | 25% | 8% |
| Neutropenia | 18% | 4% |
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters
-
Objective: To monitor for hematological adverse events, particularly neutropenia.
-
Methodology:
-
Sample Collection: Collect 1-2 mL of whole blood in an EDTA (purple top) tube.
-
Baseline: Collect a sample prior to the first dose of this compound.
-
Monitoring: Collect samples weekly for the first 4 weeks of the study, then every 4 weeks thereafter.
-
Analysis: Perform a Complete Blood Count (CBC) with a differential count using an automated hematology analyzer validated for canine samples. A manual blood smear evaluation should be performed to confirm any automated flag or significant abnormality.
-
Data Interpretation: Pay close attention to the Absolute Neutrophil Count (ANC). Grade neutropenia according to VCOG-CTCAE guidelines.
-
Protocol 2: Monitoring Serum Biochemistry
-
Objective: To monitor for potential hepatotoxicity.
-
Methodology:
-
Sample Collection: Collect 2-3 mL of whole blood in a serum separator (red top) tube.
-
Sample Processing: Allow the blood to clot for 30 minutes, then centrifuge at 2,000 x g for 10 minutes. Harvest the serum into a clean tube.
-
Baseline: Collect a sample prior to the first dose of this compound.
-
Monitoring: Collect samples weekly for the first 4 weeks, then every 4 weeks thereafter.
-
Analysis: Analyze the serum for key liver enzymes including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using a validated chemistry analyzer.
-
Data Interpretation: Compare results to the established reference interval and the subject's baseline values.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for managing adverse events.
Caption: Experimental workflow for clinical monitoring.
optimizing AT-004 therapeutic window
Welcome to the Technical Support Center for AT-004. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the therapeutic window of the selective kinase inhibitor, this compound. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Kinase X (KX), a serine/threonine kinase. KX is a critical downstream effector of the Growth Factor Receptor (GFR) signaling pathway. In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of KX, preventing its phosphorylation activity and subsequently inhibiting downstream signaling, which results in cell cycle arrest and apoptosis in KX-dependent cancer cells.
Q2: Why is the therapeutic window for this compound considered narrow?
A2: The therapeutic window of this compound is limited by its off-target activity against Kinase Y (KY).[1] While this compound is highly selective for KX, at higher concentrations required for maximal tumor growth inhibition, it can also inhibit KY, which is involved in vital cellular functions. This off-target inhibition is the primary source of dose-limiting toxicities observed in preclinical models. The goal of optimization is to find a dosing strategy that maintains maximal efficacy against KX while minimizing inhibitory effects on KY.[2]
Q3: How is the therapeutic window of this compound quantified?
A3: The therapeutic window is often quantified by the Therapeutic Index (TI), which is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In preclinical studies, this is typically calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A higher TI indicates a wider therapeutic window.
| Parameter | Definition | This compound Value |
| ED50 | Dose required to achieve 50% of the maximum anti-tumor effect. | 10 mg/kg |
| TD50 | Dose at which 50% of subjects experience toxic side effects. | 30 mg/kg |
| TI (TD50/ED50) | Therapeutic Index. | 3.0 |
Troubleshooting Guides
Issue 1: High Off-Target Toxicity in Preclinical Models
Q: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at doses required for tumor regression. How can we determine if this is due to off-target effects and how can it be mitigated?
A: This is a strong indication of off-target activity, likely due to the inhibition of Kinase Y.[1] A multi-step approach is recommended to confirm and address this issue.
Step 1: Confirm Off-Target Engagement The first step is to verify that the toxicity correlates with the inhibition of the suspected off-target, KY.
-
Experiment: Conduct a dose-response study in vivo.
-
Methodology: Administer this compound at a range of doses (e.g., 5, 10, 20, 30 mg/kg). Collect tumor and healthy tissues at peak plasma concentration.
-
Analysis: Perform Western blot or targeted mass spectrometry to measure the phosphorylation status of direct substrates of both KX (on-target) and KY (off-target).
-
Expected Outcome: You should observe inhibition of the KX substrate at lower doses (≥10 mg/kg) and inhibition of the KY substrate appearing at higher, toxic doses (≥20 mg/kg).
Step 2: Strategies for Mitigation If off-target engagement is confirmed, several strategies can be employed to widen the therapeutic window.
-
Combination Therapy: Combining a lower, non-toxic dose of this compound with another agent can achieve synergistic anti-tumor effects.[3] For example, combining this compound with an inhibitor of an upstream activator of KX (e.g., a MEK inhibitor) could allow for a reduction in the this compound dose, thereby avoiding KY inhibition.
-
Dosing Schedule Optimization: Continuous high-dose exposure may not be necessary.[4] An intermittent dosing schedule (e.g., 3 days on, 4 days off) might maintain sufficient pressure on the KX target in the tumor while allowing healthy tissues to recover from any transient KY inhibition.
-
Selective Analogs: If resources permit, medicinal chemistry efforts can focus on developing analogs of this compound with a higher selectivity index for KX over KY.
Issue 2: Inconsistent Efficacy (IC50) Data Across Cell Lines
Q: Our in vitro data shows that this compound has a potent IC50 in cell line A (e.g., 50 nM) but is much less effective in cell line B (e.g., >1 µM), even though both are from the same cancer type. Why is this happening?
A: This is a common challenge and can stem from the underlying biology of the cell lines.[5] Discrepancies in potency are often due to factors other than the inhibitor's intrinsic activity.[6]
Potential Causes & Experimental Verification:
| Potential Cause | Troubleshooting & Verification Protocol |
| 1. Differential Target Expression | Protocol: Western Blot for KX and KY Expression. 1. Lysate Preparation: Culture cell lines A and B to 70-80% confluency and prepare whole-cell lysates.2. Protein Quantification: Determine protein concentration using a BCA assay.3. SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane.4. Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA for 1 hour.5. Antibody Incubation: Incubate with primary antibodies against total-KX, total-KY, and a loading control (e.g., GAPDH) overnight at 4°C.6. Detection: Use an appropriate HRP-conjugated secondary antibody and ECL substrate to visualize bands. Interpretation: Cell line B may have significantly lower expression of the KX target or higher expression of the KY off-target. |
| 2. Target Activation Status | Protocol: Phospho-Protein Analysis. Follow the Western Blot protocol above, but use primary antibodies specific to the phosphorylated (active) form of KX (e.g., p-KX at Thr123) and its key downstream substrate. Interpretation: Cell line B may have low basal activation of the KX pathway, making it less dependent on this kinase for survival and thus less sensitive to this compound. |
| 3. Presence of Resistance Mutations | Protocol: Target Gene Sequencing. 1. DNA/RNA Extraction: Isolate genomic DNA or RNA from both cell lines.2. PCR Amplification: Amplify the coding region of the KX gene.3. Sanger Sequencing: Sequence the PCR products to identify any mutations within the ATP-binding pocket or other critical domains of KX that might prevent this compound binding. |
| 4. Efflux Pump Activity | Protocol: Co-treatment with Efflux Pump Inhibitor. 1. Run the this compound dose-response assay in cell line B in parallel: one plate with this compound alone and another with this compound plus a known efflux pump inhibitor (e.g., verapamil).2. Interpretation: A significant leftward shift in the IC50 curve in the presence of the efflux pump inhibitor suggests that this compound is being actively removed from the cells.[6] |
Issue 3: Poor Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
Q: In our animal studies, we achieve high plasma concentrations of this compound, but we don't see the expected level of tumor growth inhibition. How can we establish a better PK/PD relationship?
A: A lack of correlation between drug exposure (PK) and biological effect (PD) is a critical issue that must be resolved to optimize dosing.[3][7][8] This often suggests that either the drug is not reaching its target in the tumor tissue at sufficient concentrations or that target engagement is not sustained long enough to elicit a biological response.
Recommended Experiment: Integrated PK/PD and Efficacy Study
This study aims to correlate drug concentration in plasma and tumor with target inhibition over time.
Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft model with a sensitive cell line).
-
Dosing: Administer a single dose of this compound at its presumed efficacious dose (e.g., 10 mg/kg).
-
Time Points: Collect samples from cohorts of animals at multiple time points post-dose (e.g., 0, 1, 4, 8, 12, and 24 hours).
-
Sample Collection: At each time point, collect blood (for plasma) and tumor tissue.
-
PK Analysis: Analyze this compound concentrations in plasma and homogenized tumor tissue using LC-MS/MS.
-
PD Analysis: Analyze a portion of the tumor tissue via Western blot to determine the phosphorylation level of a direct KX substrate.
-
Data Integration: Plot the concentration of this compound in plasma and tumor alongside the percent inhibition of the KX substrate over the 24-hour period.
Data Interpretation and Next Steps:
| PK/PD Profile Observation | Interpretation & Next Steps |
| High Plasma PK, Low Tumor PK | The drug has poor tumor penetration. Next Step: Investigate strategies to improve drug delivery, such as formulation changes or nanoparticle encapsulation. |
| Rapid Clearance from Tumor | Drug reaches the tumor but is not retained, leading to transient target inhibition. Next Step: Increase dosing frequency (e.g., from once daily to twice daily) to maintain target coverage. |
| Sustained Tumor PK, but Transient PD | The target pathway may be reactivating through feedback mechanisms despite sustained drug presence. Next Step: Investigate combination therapies to block feedback loops. |
| Sustained Tumor PK & PD, but Poor Efficacy | The target, while inhibited, may not be the primary driver of tumor growth in this model. Next Step: Re-evaluate the biological rationale and consider alternative models. |
By systematically addressing these common challenges, researchers can better understand the pharmacological properties of this compound and develop strategies to successfully optimize its therapeutic window for maximum clinical benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Practical Pharmacokinetic-Pharmacodynamic Models in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Blontuvetmab
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Blontuvetmab in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Blontuvetmab and what is its mechanism of action?
Blontuvetmab is a caninized monoclonal antibody that specifically targets the CD20 protein on the surface of canine B-cells.[1][2] Its primary mechanisms of action to deplete B-cells include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Blontuvetmab flags CD20-positive B-cells for destruction by immune effector cells like Natural Killer (NK) cells.[1]
-
Complement-Dependent Cytotoxicity (CDC): The binding of Blontuvetmab to CD20 can activate the complement system, leading to the formation of a membrane attack complex that lyses the B-cells.[1]
-
Direct Apoptosis: Cross-linking of CD20 molecules by Blontuvetmab can trigger programmed cell death in the B-cells.[1]
Q2: What are the main applications of Blontuvetmab in research?
Blontuvetmab is primarily investigated for its therapeutic potential in treating canine B-cell lymphomas.[1][2] It is also explored in the context of other conditions involving abnormal B-cell activity, such as autoimmune diseases in dogs.[1]
Q3: Are there any known challenges with using bispecific antibodies like Blontuvetmab?
While Blontuvetmab is a monoclonal antibody, the broader class of antibody therapies, including bispecific antibodies, can present challenges such as cytokine release syndrome (CRS) and neurotoxicity in clinical settings.[3][4] In a research context, challenges may include ensuring consistent antibody activity, managing off-target effects, and addressing variability in experimental outcomes.[4][5]
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that may lead to variability in experiments involving Blontuvetmab.
Issue 1: High Variability in In Vitro B-Cell Depletion Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our B-cell depletion assays using Blontuvetmab. What are the potential causes?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure consistent cell density, viability (>95%), and passage number for your target B-cell lines (e.g., CLBL-1).[6] |
| Effector Cell Variability (for ADCC assays) | Isolate effector cells (e.g., PBMCs or NK cells) using a consistent protocol. Effector-to-target cell ratio is critical; optimize this for your specific cell types. |
| Reagent Quality and Handling | Aliquot and store Blontuvetmab according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Use fresh, high-quality media and supplements. |
| Assay Protocol Inconsistencies | Standardize all incubation times, temperatures, and washing steps.[7][8] Ensure thorough mixing of reagents. |
Issue 2: Lower Than Expected Efficacy in a Xenograft Mouse Model
Question: Our in vivo studies with Blontuvetmab in a xenograft model are showing lower tumor growth inhibition than anticipated. What could be the issue?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Antibody Dose and Administration | Verify the correct dosage and administration route. Perform a dose-response study to determine the optimal concentration of Blontuvetmab for your model. |
| Tumor Cell Line Characteristics | Confirm high and stable CD20 expression on the canine B-cell lymphoma cell line used for implantation (e.g., CLBL-1).[6] |
| Immune System of the Mouse Model | The choice of immunodeficient mouse strain is crucial. The presence or absence of specific immune cell populations can impact the efficacy of Blontuvetmab, particularly for ADCC-mediated effects. |
| Timing of Treatment Initiation | The timing of the first Blontuvetmab dose relative to tumor implantation can significantly affect outcomes. Establish a consistent treatment schedule based on tumor volume. |
Experimental Protocols
Protocol 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol is a general guideline for assessing the ADCC activity of Blontuvetmab.
-
Cell Preparation:
-
Target Cells: Culture a canine B-cell lymphoma cell line (e.g., CLBL-1) expressing CD20. Harvest cells in their logarithmic growth phase and ensure high viability.
-
Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor dogs using density gradient centrifugation.
-
-
Assay Procedure:
-
Plate target cells at an optimized density in a 96-well plate.
-
Add serial dilutions of Blontuvetmab or an isotype control antibody to the wells.
-
Add effector cells at a predetermined Effector:Target (E:T) ratio.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Data Analysis:
-
Measure cell lysis using a lactate dehydrogenase (LDH) release assay or a fluorescent-based cytotoxicity assay.
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Protocol 2: Western Blot for CD20 Expression
This protocol can be used to verify the expression of the target antigen, CD20, in your cell lysates.
-
Protein Extraction:
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against canine CD20 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Blontuvetmab's Mechanism of Action
Caption: Mechanism of action of Blontuvetmab targeting CD20 on canine B-cells.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myeloma.org [myeloma.org]
- 4. Challenges and strategies for next-generation bispecific antibody-based antitumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Generation of a canine anti-canine CD20 antibody for canine lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting | Antibodies.com [antibodies.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of AT-004-Based Therapies
Disclaimer: The information provided herein is for research and informational purposes only. AT-004 is a hypothetical designation for a selective mTORC1 inhibitor used here for illustrative purposes. All protocols and data are representative and should be adapted and validated for specific experimental contexts.
This technical support center is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments with this compound, a selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective small molecule inhibitor of mTORC1. It functions by allosterically binding to mTOR within the mTORC1 complex, preventing the phosphorylation of its key downstream substrates, such as S6 Kinase (S6K) and 4E-BP1.[1] This inhibition blocks protein synthesis and other anabolic processes, leading to reduced cell growth and proliferation.[1][2]
Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain compound integrity.[3]
Q3: What is a typical concentration range for in vitro cell-based assays? A3: The effective concentration of this compound can vary significantly depending on the cell line and assay duration. A common starting point for in vitro potency is a concentration range from 1 nM to 10 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that this compound is active in my cells? A4: The most direct method is to perform a Western blot to assess the phosphorylation status of mTORC1 downstream targets. A significant decrease in the phosphorylation of S6K (at Thr389) or 4E-BP1 (at Thr37/46) following this compound treatment confirms target engagement and pathway inhibition.[1]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer: High variability in cell viability assays is a common issue.[5] Several factors could be responsible:
-
Cell Seeding Density: Inconsistent cell numbers can drastically alter results. Ensure you are seeding cells within the linear range of your assay. It is recommended to perform a cell titration experiment to find the optimal density.[5]
-
Vehicle Concentration: High concentrations of DMSO (>0.5%) can be toxic to cells, confounding the results.[6] Ensure that the final DMSO concentration is consistent across all wells, including untreated controls.
-
Compound Stability: this compound may be unstable or adsorb to plasticware in the aqueous cell culture medium over long incubation periods.[3] Consider assessing the stability of the compound in your medium over the course of the experiment.
-
Reagent Quality: Ensure that assay reagents, like the MTT solution, are fresh and have been stored correctly to prevent degradation.
-
Issue 2: No significant decrease in downstream p-S6K or p-4E-BP1 levels observed by Western blot.
-
Question: I've treated my cells with this compound, but the Western blot shows no change in the phosphorylation of S6K. Why is this happening?
-
Answer: This suggests a lack of target engagement or a technical issue with the assay.[7] Consider the following:
-
Treatment Duration and Concentration: The timing for pathway inhibition can be rapid. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to find the optimal treatment window. Also, confirm that the concentration used is sufficient to inhibit the target in your specific cell line.
-
Basal Pathway Activity: If the mTORC1 pathway has low basal activity in your cell line under standard culture conditions, it may be difficult to detect a decrease in phosphorylation. Consider stimulating the pathway with growth factors (e.g., insulin or EGF) before inhibitor treatment to create a larger dynamic range.
-
Antibody Performance: The quality of phospho-specific antibodies is critical. Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.[8][9]
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins during sample preparation.[9]
-
Issue 3: High background signal in immunofluorescence (IF) or Western blotting.
-
Question: My Western blots or IF images have high background, making it difficult to interpret the results. How can I reduce this?
-
Answer: High background can obscure specific signals.[10] Optimization of several steps can help:
-
Blocking Step: The choice of blocking agent is important. For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk, as milk contains phosphoproteins (like casein) that can cause high background.[10] Increasing the blocking time may also be beneficial.[9]
-
Antibody Concentrations: Using excessive concentrations of primary or secondary antibodies is a common cause of high background. Perform an antibody titration to determine the optimal dilution for both.[8][9]
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove non-specifically bound antibodies.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (nM) |
| MCF-7 | Breast Cancer | CellTiter-Glo® | 72 | 50 |
| U-87 MG | Glioblastoma | MTT | 72 | 120 |
| A549 | Lung Cancer | CellTiter-Glo® | 72 | 250 |
| PC-3 | Prostate Cancer | MTT | 72 | 85 |
Data are hypothetical and for illustrative purposes.
Table 2: Recommended Starting Concentrations for Western Blot Antibody Titration
| Antibody | Recommended Starting Dilution | Blocking Buffer |
| Phospho-S6K (Thr389) | 1:1000 | 5% BSA in TBST |
| Total S6K | 1:1000 | 5% Non-fat Milk in TBST |
| Phospho-4E-BP1 (Thr37/46) | 1:1000 | 5% BSA in TBST |
| Total 4E-BP1 | 1:1000 | 5% Non-fat Milk in TBST |
| β-Actin | 1:5000 | 5% Non-fat Milk in TBST |
| Anti-rabbit IgG, HRP-linked | 1:2000 - 1:10,000 | 5% Non-fat Milk in TBST |
Always consult the manufacturer's datasheet for initial recommendations.[8]
Experimental Protocols
Protocol 1: Western Blotting for mTORC1 Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of S6K, a downstream target of mTORC1, following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. PVDF is often recommended for detecting low abundance proteins.[7]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (for phospho-antibodies) or 5% non-fat milk in TBST.
-
Incubate with primary antibody (e.g., anti-phospho-S6K) overnight at 4°C, diluted in the appropriate blocking buffer as optimized.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Protocol 2: Cell Viability MTT Assay
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of viability following this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Mandatory Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for Western blot analysis of pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
challenges in the clinical application of AT-004
Technical Support Center: AT-004
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with this compound, a selective inhibitor of Kinase X (KX) for the treatment of Growth Factor Receptor Y (GFRY)-positive non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets Kinase X (KX), a critical downstream component of the Growth Factor Receptor Y (GFRY) signaling pathway. In GFRY-positive NSCLC, the constitutive activation of this pathway drives tumor cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of KX, preventing its phosphorylation and subsequent activation of downstream targets.
Q2: How do I determine the optimal in vitro concentration of this compound for my cell line?
A2: The optimal concentration of this compound will vary depending on the specific NSCLC cell line and its level of GFRY expression. We recommend performing a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration). A typical starting range for this assay is 0.1 nM to 10 µM.
Q3: Can I use this compound in animal models?
A3: Yes, this compound has been validated for in vivo studies in mouse xenograft models of NSCLC. For pharmacokinetic and pharmacodynamic (PK/PD) studies, we recommend consulting our detailed in vivo protocols.
Q4: What is the known resistance mechanism to this compound?
A4: While clinical data is still emerging, preclinical studies have identified a potential resistance mechanism involving the upregulation of a parallel signaling pathway, the "Pathway Z" cascade, which can bypass the inhibitory effect of this compound on the GFRY-KX axis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Cell passage number variability.2. Inconsistent seeding density.3. Degradation of this compound stock solution. | 1. Use cells within a consistent, low passage number range.2. Ensure precise cell counting and even seeding.3. Prepare fresh aliquots of this compound from a new powder stock for each experiment. |
| Higher than expected cell viability after this compound treatment | 1. Low GFRY expression in the selected cell line.2. Development of drug resistance.3. Incorrect drug concentration. | 1. Verify GFRY expression levels via Western Blot or qPCR.2. Investigate the activation of parallel survival pathways (e.g., Pathway Z).3. Confirm the concentration of the this compound stock solution. |
| No detectable decrease in phosphorylated KX (p-KX) after treatment | 1. Insufficient drug concentration or incubation time.2. Poor antibody quality for Western Blot.3. Technical issues with protein extraction or Western Blotting. | 1. Perform a time-course and dose-response experiment to determine optimal conditions for p-KX inhibition.2. Validate the p-KX antibody with appropriate positive and negative controls.3. Review and optimize the protein lysis and Western Blot protocols. |
Experimental Protocols
Protocol 1: Determining this compound IC50 using an MTT Assay
-
Cell Seeding: Seed GFRY-positive NSCLC cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 0.1 nM to 10 µM in culture media.
-
Treatment: Remove the existing media from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-KX (p-KX) Levels
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody against p-KX overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total KX and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Logical relationship for predicting experimental outcomes.
Technical Support Center: Refining Blontuvetmab Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Blontuvetmab. The information is designed to address specific issues that may be encountered during experimental use, with a focus on considerations for refining treatment protocols for specific canine breeds.
Troubleshooting Guide
Q1: A patient is experiencing an adverse reaction during Blontuvetmab infusion. What are the immediate steps?
A1: Immediate cessation of the infusion is the first critical step. Adverse reactions can range from mild hypersensitivity to severe anaphylaxis.
Immediate Actions:
-
Stop the Infusion: Immediately halt the Blontuvetmab infusion.
-
Assess the Patient: Quickly evaluate the patient's vital signs, including heart rate, respiratory rate, and mucous membrane color. Look for signs of hypersensitivity such as urticaria, angioedema, vomiting, or dyspnea.
-
Administer Supportive Care: Depending on the severity of the reaction, treatment may include:
-
Antihistamines (e.g., diphenhydramine)
-
Corticosteroids (e.g., dexamethasone sodium phosphate)
-
Epinephrine in cases of anaphylaxis
-
Intravenous fluids to support blood pressure.[1]
-
-
Restart at a Slower Rate: For mild reactions, once the patient is stable, consider restarting the infusion at a 50% reduced rate.[1]
-
Premedication for Future Infusions: For any patient experiencing an infusion reaction, subsequent treatments should be preceded by premedication with antihistamines and corticosteroids.[1]
Q2: We are not observing the expected level of B-cell depletion in a patient following Blontuvetmab administration. What are the potential causes and troubleshooting steps?
A2: A suboptimal response to Blontuvetmab can be due to several factors, ranging from technical issues to patient-specific biological factors.
Troubleshooting Steps:
-
Verify Antibody Integrity: Ensure the Blontuvetmab vial was stored correctly at 4°C and that the cold chain was maintained. Improper storage can lead to loss of efficacy.
-
Confirm Correct Dosing and Administration: Double-check the calculated dose based on the patient's body weight and confirm that the full dose was administered intravenously over the prescribed time (typically 90 minutes).[1]
-
Assess B-Cell Population: Use flow cytometry to confirm the presence of CD20-positive B-cells prior to treatment. In rare cases, the target cell population may be lower than expected.
-
Consider Patient-Specific Factors:
-
High Tumor Burden: A very high number of circulating B-cells or a large tumor mass may require higher or more frequent dosing to achieve adequate depletion.
-
Antibody Neutralization: Though less common with caninized antibodies, the patient may develop anti-drug antibodies (ADAs) that neutralize Blontuvetmab. An ELISA-based assay can be developed to screen for ADAs in the patient's serum.
-
Q3: We are planning a study involving a specific dog breed and are concerned about potential variations in treatment response. How can we proactively refine our protocol?
A3: While direct data on Blontuvetmab for specific breeds is limited, you can develop a breed-specific protocol by considering known pharmacogenetic variations in dogs.
Framework for Breed-Specific Protocol Refinement:
-
Literature Review: Research the specific breed for any known sensitivities to drugs, particularly those related to immune function or metabolism.
-
Genetic Screening:
-
MDR1 (ABCB1) Gene Mutation: This is particularly prevalent in herding breeds like Collies and Australian Shepherds.[2][3][4] This mutation affects the P-glycoprotein pump, which can alter the distribution and excretion of many drugs. While the direct impact on monoclonal antibodies is not fully characterized, it is a critical consideration for any concurrent medications.
-
Cytochrome P450 (CYP) Polymorphisms: Sighthounds, such as Greyhounds, are known to have deficiencies in CYP enzymes (e.g., CYP2B11), leading to slower metabolism of certain drugs.[5][6] While monoclonal antibodies are not typically metabolized by CYPs, this can be important for supportive care medications.
-
-
Dose Escalation Study: For a novel breed, consider a pilot study with a small number of individuals starting at a lower dose of Blontuvetmab and gradually escalating to the target dose while closely monitoring for adverse events and B-cell depletion.
-
Enhanced Monitoring: For breeds with known drug sensitivities or immune system peculiarities, implement a more intensive monitoring protocol, including more frequent assessment of clinical signs and B-cell counts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Blontuvetmab?
A1: Blontuvetmab is a caninized monoclonal antibody that targets the CD20 protein, which is primarily expressed on the surface of B-lymphocytes.[7] Its therapeutic effect is achieved through three main mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody flags the B-cell for destruction by immune effector cells like Natural Killer (NK) cells.[7]
-
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the formation of a membrane attack complex that lyses the B-cell.[7]
-
Direct Apoptosis: Binding of Blontuvetmab to CD20 can directly trigger programmed cell death in the B-cell.[7]
Q2: What is a standard administration protocol for an anti-CD20 monoclonal antibody like Blontuvetmab?
A2: Based on studies with the similar canine anti-CD20 antibody 1E4-cIgGB, a typical protocol is as follows:
-
Premedication: To prevent infusion reactions, administer diphenhydramine (2 mg/kg SC) and dexamethasone sodium phosphate (0.2 mg/kg IV) prior to infusion.[1]
-
Dosing:
-
Administration: Dilute the antibody in 0.9% NaCl and administer as an intravenous (IV) infusion over 90 minutes.[1]
Q3: How should B-cell depletion be monitored during treatment?
A3: Peripheral blood B-cell counts should be monitored using flow cytometry. A significant decrease in CD21+ B-cells is expected, typically observed as early as 7 days after the first infusion.[1] T-cell (CD5+) counts should remain relatively unchanged.[1]
Q4: Are there any known breed-specific predispositions to B-cell lymphoma that might influence treatment decisions?
A4: Yes, several breeds have a higher incidence of B-cell lymphoma, which may be linked to their genetic background. For example, Rottweilers and Cocker Spaniels are more predisposed to B-cell lymphomas, while Boxers are more prone to T-cell lymphomas.[8][9][10][11] This underlying genetic predisposition could potentially influence the immune response to treatment, although more research is needed in this area.
Data Presentation
Table 1: Example Dosing Protocol for Canine Anti-CD20 Monoclonal Antibody (1E4-cIgGB)
| Parameter | Recommendation | Reference |
| Premedication | Diphenhydramine (2 mg/kg SC) & Dexamethasone SP (0.2 mg/kg IV) | [1] |
| Loading Dose | 20 mg/kg IV | [1] |
| Maintenance Dose | 10 mg/kg IV | [1] |
| Infusion Time | 90 minutes | [1] |
| Vehicle | 0.9% NaCl | [1] |
Table 2: Common Breed-Specific Pharmacogenetic Considerations
| Genetic Factor | Affected Breeds | Implication | Reference |
| MDR1 (ABCB1) Mutation | Collies, Australian Shepherds, Long-haired Whippets, and other herding breeds | Increased sensitivity to certain drugs due to a defective P-glycoprotein pump. May affect concurrent medications. | [2][4][12] |
| CYP2B11 Deficiency | Greyhounds and other sighthounds | Slower metabolism of drugs metabolized by the CYP2B11 enzyme, such as some anesthetics and sedatives. | [5][6] |
| Sulfonamide Hypersensitivity | Doberman Pinschers | Increased risk of hypersensitivity reactions to sulfonamide antibiotics. | [13][14] |
Experimental Protocols
1. Protocol for Monitoring B-Cell Depletion by Flow Cytometry
-
Sample Collection: Collect 1-2 mL of peripheral blood into EDTA tubes.[15]
-
Red Blood Cell Lysis:
-
Transfer the sample to a 15 mL tube and add 5 mL of 1x RBC lysis buffer.
-
Incubate at room temperature for 10 minutes.[15]
-
Add 5 mL of Staining Buffer (PBS with 2% BSA) and centrifuge at 350 xg for 5 minutes.[15]
-
Discard the supernatant, resuspend the pellet in 5 mL of Staining Buffer, and repeat the centrifugation.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of Staining Buffer.[15]
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add fluorochrome-conjugated antibodies specific for canine CD21 (B-cell marker) and CD5 (T-cell marker).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Staining Buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Quantify the percentage of CD21+ and CD5+ cells within the lymphocyte gate.
-
2. General Protocol for Quantifying Blontuvetmab in Serum by ELISA
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody (e.g., anti-canine IgG) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve of purified Blontuvetmab in blocking buffer.
-
Add standards and patient serum samples (appropriately diluted) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add a detection antibody (e.g., HRP-conjugated anti-canine IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate and Reading:
-
Add TMB substrate to each well and incubate in the dark until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the concentration of Blontuvetmab in the samples by interpolating from the standard curve.
-
Mandatory Visualizations
Caption: Mechanism of action of Blontuvetmab, leading to B-cell depletion.
Caption: Standard experimental workflow for Blontuvetmab treatment and monitoring.
Caption: Logical workflow for refining Blontuvetmab protocols for specific breeds.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 3. MDR1 Gene in Dogs | PetMD [petmd.com]
- 4. catoctinveterinaryclinic.com [catoctinveterinaryclinic.com]
- 5. dvm360.com [dvm360.com]
- 6. vettimes.co.uk [vettimes.co.uk]
- 7. Pharmacogenetic and Metabolic Differences Between Dog Breeds: Their Impact on Canine Medicine and the Use of the Dog as a Preclinical Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exome sequencing of lymphomas from three dog breeds reveals somatic mutation patterns reflecting genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Breed-associated risks for developing canine lymphoma differ among countries: an European canine lymphoma network study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Know If Your Dog Is At A High Risk For Lymphoma â ImpriMed [imprimedicine.com]
- 12. Drug sensitivity: MDR1 | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. dvm360.com [dvm360.com]
- 15. Multicolour flow cytometry protocol for dogs [protocols.io]
AT-004 Technical Support Center: Stability and Storage Guide
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the selective kinase inhibitor, AT-004. Adherence to these guidelines is critical for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, the compound is stable for up to 12 months.
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing stock solutions in anhydrous DMSO at a concentration of 10 mM. These stock solutions should be aliquoted into light-protecting tubes and stored at -80°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My experimental results with this compound are inconsistent. What are the likely causes related to the compound's stability?
A3: Inconsistent results are often linked to the degradation of this compound. The most common causes are:
-
Improper Storage: Storing the compound at room temperature or even 4°C for extended periods can lead to significant degradation.
-
Light Exposure: this compound is photosensitive. Exposure of stock solutions or experimental plates to ambient light can reduce its effective concentration.
-
Multiple Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound in solution.
-
pH of Aqueous Buffers: this compound is most stable in a pH range of 6.0-7.5. Buffers outside this range can accelerate hydrolysis.
Q4: How can I determine if my this compound sample has degraded?
A4: A decrease in the expected biological activity is a primary indicator of degradation. For a more direct assessment, we recommend performing an analytical check of your stock solution using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
Issue: I am observing a significant loss of this compound activity in my cell-based assays.
-
Possible Cause 1: Compound Degradation in Stock Solution.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock solution (must be -80°C).
-
Check how many times the aliquot has been freeze-thawed. If more than three times, discard and use a fresh aliquot.
-
Prepare a fresh stock solution from solid this compound and repeat the experiment.
-
-
-
Possible Cause 2: Photodegradation during the experiment.
-
Troubleshooting Steps:
-
Minimize the exposure of your stock solutions, intermediate dilutions, and final assay plates to light.
-
Use amber-colored tubes and cover assay plates with foil during incubation steps.
-
-
-
Possible Cause 3: Instability in Aqueous Assay Buffer.
-
Troubleshooting Steps:
-
Confirm the pH of your assay buffer is within the optimal range of 6.0-7.5.
-
Prepare fresh dilutions of this compound in the assay buffer immediately before adding them to the cells. Do not store this compound in aqueous solutions.
-
-
The following diagram illustrates a logical workflow for troubleshooting inconsistent results.
Quantitative Stability Data
The stability of this compound has been assessed under various conditions. The following tables summarize these findings.
Table 1: Temperature-Dependent Stability of this compound in DMSO (10 mM)
| Temperature | % Remaining after 24 hours | % Remaining after 7 days |
| -80°C | >99% | >99% |
| -20°C | >99% | 98% |
| 4°C | 95% | 85% |
| 25°C (Room Temp) | 80% | 55% |
Table 2: Photostability of this compound in DMSO (10 mM) at 25°C
| Condition | % Remaining after 8 hours |
| Protected from Light | 92% |
| Exposed to Ambient Light | 65% |
Table 3: pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours |
| 5.0 | 4 |
| 6.0 | 18 |
| 7.4 | 24 |
| 8.5 | 8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex for 2 minutes and sonicate for 30 seconds to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protecting (amber) tubes.
-
Store the aliquots at -80°C.
Protocol 2: HPLC-Based Assessment of this compound Purity
This protocol provides a general method for assessing the purity of an this compound sample.
-
Sample Preparation: Dilute the this compound stock solution to 100 µM in an acetonitrile/water (50:50) mixture.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Analysis: Inject 10 µL of the prepared sample. The retention time for intact this compound is approximately 7.5 minutes. The appearance of new peaks, particularly before the main peak, indicates the presence of more polar degradation products. Calculate purity by dividing the peak area of this compound by the total peak area.
The workflow for this stability assessment is visualized below.
Hypothetical Signaling Pathway of this compound
To provide context for its application, this compound is an inhibitor of the pro-inflammatory kinase, Kinase-X. The diagram below illustrates its proposed mechanism of action.
AT-004 Technical Support Center: Addressing Variability in Patient Response
Welcome to the technical support center for AT-004. This resource is designed for researchers, scientists, and drug development professionals to address the observed variability in experimental and patient responses to this compound, a novel kinase inhibitor. Here you will find frequently asked questions and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of the VRK1 (Variability Response Kinase 1) signaling pathway. In many cancer types, the aberrant activation of this pathway, starting from the "Growth Factor Receptor Alpha" (GFRA), leads to uncontrolled cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of VRK1, preventing the phosphorylation of its downstream target, Proliferation-Associated Protein 2 (PAP2), thereby inhibiting the pro-survival signal.
Caption: Proposed signaling pathway of VRK1 and inhibitory action of this compound.
Q2: What are the primary known factors that contribute to response variability with this compound?
Variability in response to kinase inhibitors is a common challenge.[1][2] For this compound, both primary (intrinsic) and acquired resistance mechanisms have been identified. These can be broadly categorized into genetic, epigenetic, and experimental factors.
| Factor Category | Specific Examples | Potential Impact on this compound Efficacy |
| Genetic Biomarkers | VRK1 gatekeeper mutations (e.g., T315I).[2] | Prevents this compound from binding to the kinase domain, leading to complete resistance. |
| PAP2 amplification or activating mutations. | May require higher concentrations of this compound to achieve a therapeutic effect. | |
| Upregulation of bypass pathways (e.g., MET, HER2).[3][4] | Cells can circumvent the VRK1 blockade, leading to reduced drug sensitivity.[4] | |
| Epigenetic Factors | Altered methylation patterns of tumor suppressor genes. | Can influence the expression of proteins that modulate the VRK1 pathway. |
| Experimental/Environmental | High cell passage number, inconsistent cell density.[5][6] | Can lead to phenotypic drift and inconsistent results between experiments. |
| Variations in cell culture media (e.g., glucose, O2).[7] | Can alter cellular metabolism and drug response.[7] |
Q3: How should I design an experiment to identify sensitive vs. resistant cell lines?
A systematic approach is crucial for classifying cell lines and understanding the mechanisms of resistance. The workflow below outlines a standard procedure for screening and validation.
Caption: Experimental workflow for assessing this compound sensitivity.
Troubleshooting Experimental Variability
This section addresses specific issues that may arise during your in vitro experiments with this compound.
Problem 1: My IC50 values for this compound are inconsistent across replicate plates.
High variability in dose-response assays is a frequent issue that can obscure true biological differences.[5][6] Before investigating complex biological causes, it is essential to rule out technical and procedural sources of error.
Caption: Logic diagram for troubleshooting inconsistent IC50 results.
| Potential Cause | Suggested Troubleshooting Steps |
| Cell Seeding & Plating | Ensure a uniform, single-cell suspension before plating. Use a multichannel pipette or automated dispenser to minimize well-to-well volume variation. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[6] |
| Compound Preparation | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%). |
| Assay Protocol | Adhere strictly to the incubation times specified in the assay protocol (e.g., for MTT or CellTiter-Glo).[8][9] Ensure plates have equilibrated to room temperature before adding luminescent or colorimetric reagents to prevent temperature gradients.[8] |
| Cell Line Integrity | Use cells with a low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Periodically test for mycoplasma contamination, which can significantly affect cell health and drug response. |
Problem 2: this compound is potent in my 2D cell culture, but has limited efficacy in a 3D spheroid or xenograft model.
This discrepancy is common and often highlights the differences between simplified in vitro systems and more complex biological environments.[10]
| Factor | Explanation | Suggested Action |
| Drug Penetration | In 3D models (spheroids, tumors), this compound may not effectively penetrate the inner cell layers, leaving a viable core of cells. | Perform histological analysis (e.g., IHC for p-PAP2) on sectioned spheroids or tumors to assess target inhibition throughout the tissue. |
| Tumor Microenvironment (TME) | The TME can provide pro-survival signals that are absent in 2D culture, effectively creating a form of environmental resistance.[7] | Co-culture cancer cells with fibroblasts or immune cells to better model the TME in vitro. |
| Pharmacokinetics (PK) | In in vivo models, this compound may be rapidly metabolized or poorly distributed to the tumor site, resulting in suboptimal target engagement. | Conduct PK studies to measure the concentration of this compound in plasma and tumor tissue over time. Correlate these findings with pharmacodynamic markers (e.g., p-PAP2 levels). |
| Model System Differences | Cells grown in 3D culture often exhibit different gene expression profiles and slower proliferation rates compared to 2D monolayers, which can reduce sensitivity to cell-cycle-dependent drugs.[10] | Characterize the baseline expression of VRK1 pathway components in both your 2D and 3D models to ensure the target is still relevant. |
Detailed Experimental Protocols
Protocol: Standard Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[8]
-
96-well flat-bottom plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.[5][11]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Drug Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[8]
-
Formazan Development: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8][9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the crystals.[8]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
References
- 1. An update on biomarkers for kinase inhibitor response in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomarkers for predicting response to tyrosine kinase inhibitors in drug-sensitive and drug-resistant human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Enhancing the Anti-Tumor Effects of Blontuvetmab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the anti-tumor effects of Blontuvetmab in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical and clinical research involving Blontuvetmab.
Issue 1: Suboptimal B-Cell Depletion
Question: We are observing less than expected B-cell depletion in our canine lymphoma model after administering Blontuvetmab. What are the potential causes and troubleshooting steps?
Answer:
Suboptimal B-cell depletion can be attributed to several factors, ranging from characteristics of the tumor cells to the host's immune response. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low CD20 Expression on Target Cells | 1. Verify CD20 expression: Use flow cytometry to quantify the percentage of CD20-positive cells and the antigen density on the cell surface of your tumor model.[1][2] 2. Consider alternative models: If CD20 expression is inherently low, consider using a different canine B-cell lymphoma cell line or model with higher CD20 expression for your experiments. |
| Mechanisms of Resistance | 1. Investigate CD20 loss: After treatment, assess for the emergence of CD20-negative tumor cell populations via flow cytometry. 2. Evaluate for masking of the CD20 epitope: Consider the possibility that other molecules on the cell surface may be sterically hindering Blontuvetmab binding. 3. Assess for increased complement resistance: Evaluate the expression of complement-inhibitory proteins (e.g., CD55, CD59) on your target cells. |
| Inadequate Antibody Concentration | 1. Pharmacokinetic analysis: Measure Blontuvetmab concentration in serum over time using an ELISA to ensure adequate exposure. 2. Dose escalation study: If pharmacokinetic data suggests rapid clearance, consider a dose-escalation study to determine the optimal therapeutic window. |
| Ineffective Effector Cell Function | 1. Assess NK cell and macrophage function: Perform in vitro ADCC and ADCP (Antibody-Dependent Cellular Phagocytosis) assays using canine peripheral blood mononuclear cells (PBMCs) as effector cells. 2. Consider combination therapy: Explore the use of agents that can enhance effector cell activity, such as immunomodulators. |
Logical Workflow for Troubleshooting Suboptimal B-Cell Depletion:
Issue 2: Infusion-Related Reactions
Question: We observed an acute adverse reaction in a dog following the intravenous administration of Blontuvetmab. How should we manage and prevent these reactions?
Answer:
Infusion-related reactions (IRRs) are a known potential side effect of monoclonal antibody therapy.[3] Proper management and premedication can mitigate the risks.
Management and Prevention of Infusion-Related Reactions:
| Severity of Reaction | Immediate Actions | Preventative Measures for Subsequent Infusions |
| Mild (e.g., restlessness, mild pruritus) | 1. Slow down the infusion rate. 2. Administer an antihistamine (e.g., diphenhydramine). | 1. Pre-medicate with an antihistamine 30 minutes prior to infusion. |
| Moderate (e.g., facial swelling, vomiting, urticaria) | 1. Stop the infusion immediately. 2. Administer antihistamines and corticosteroids (e.g., dexamethasone). 3. Provide supportive care as needed (e.g., intravenous fluids). | 1. Pre-medicate with both an antihistamine and a corticosteroid. 2. Consider a slower initial infusion rate for the first 15-30 minutes. |
| Severe (e.g., anaphylaxis, respiratory distress, hypotension) | 1. Stop the infusion immediately and do not restart. 2. Administer epinephrine, corticosteroids, and antihistamines. 3. Provide emergency supportive care, including oxygen therapy and intravenous fluids. | 1. Re-evaluate the necessity of Blontuvetmab treatment for this subject. 2. If treatment must continue, consider a desensitization protocol under close monitoring. |
Logical Flow for Managing Infusion-Related Reactions:
Frequently Asked Questions (FAQs)
1. How can we enhance the Antibody-Dependent Cellular Cytotoxicity (ADCC) of Blontuvetmab?
Enhancing the ADCC of Blontuvetmab can potentially improve its anti-tumor efficacy. Consider the following approaches:
-
Combination with immunomodulatory agents: Investigate the co-administration of agents that can activate natural killer (NK) cells, the primary mediators of ADCC.
-
Fc engineering: For research and development purposes, modifications to the Fc region of Blontuvetmab, such as defucosylation, have been shown to increase its affinity for the FcγRIIIa receptor on NK cells, leading to enhanced ADCC.[4]
Signaling Pathway for Blontuvetmab-Mediated ADCC:
2. What is the recommended combination therapy with Blontuvetmab for canine lymphoma?
While peer-reviewed clinical data for Blontuvetmab combination therapy is still emerging, a common approach in veterinary oncology is to combine targeted therapies with standard chemotherapy protocols.[5][6] A frequently explored combination is Blontuvetmab with a CHOP-based protocol (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) or with single-agent doxorubicin.[7][8][9]
Rationale for Combination:
-
Different Mechanisms of Action: Chemotherapy induces direct cytotoxicity in rapidly dividing cells, while Blontuvetmab flags lymphoma cells for immune-mediated destruction. This dual approach can lead to synergistic anti-tumor activity.[3]
-
Overcoming Resistance: Combining therapies may help to prevent the development of resistance to either agent alone.
Quantitative Data from a Study of a Canine Anti-CD20 Antibody with Doxorubicin:
| Parameter | Value | Time Point |
| Median B-cell depletion | >96% | Day 7 post-infusion[8] |
| B-cell recovery | Sustained depletion for >4 months in some dogs | Day 196 post-infusion[8] |
3. Which laboratory assays are recommended for monitoring the efficacy of Blontuvetmab?
A multi-faceted approach to laboratory monitoring is recommended to fully assess the biological activity of Blontuvetmab.
-
Flow Cytometry: To quantify the depletion of peripheral B-cells (CD21+ or CD22+).[1][2][10] This is a direct measure of Blontuvetmab's pharmacodynamic effect.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of Blontuvetmab in serum. This is important for pharmacokinetic studies and to ensure adequate drug exposure.
-
In Vitro ADCC Assay: To assess the functional capacity of Blontuvetmab to induce NK cell-mediated cytotoxicity against canine lymphoma cell lines.[11][12][13]
Experimental Protocols
Protocol 1: Flow Cytometry for B-Cell Depletion Monitoring
Objective: To quantify the percentage of CD21+ B-cells in canine peripheral blood.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
Canine Fc block (to prevent non-specific antibody binding)
-
FITC-conjugated anti-canine CD21 antibody (or other suitable B-cell marker)
-
PE-conjugated anti-canine CD5 antibody (T-cell marker for gating)
-
Flow cytometer
Procedure:
-
Collect 1-2 mL of peripheral blood into an EDTA tube.[14]
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add 2 mL of RBC lysis buffer and incubate for 10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of PBS and repeat the centrifugation.
-
Resuspend the pellet in 100 µL of PBS containing Fc block and incubate for 10 minutes.
-
Add the FITC-conjugated anti-canine CD21 and PE-conjugated anti-canine CD5 antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis on a flow cytometer.
-
Acquire at least 10,000 events in the lymphocyte gate.
-
Analyze the percentage of CD21+ cells within the lymphocyte population.
Protocol 2: ELISA for Blontuvetmab Serum Concentration
Objective: To quantify the concentration of Blontuvetmab in canine serum.
Materials:
-
96-well ELISA plates
-
Recombinant canine CD20 extracellular domain (for coating)
-
Canine serum samples
-
Blontuvetmab standard of known concentration
-
HRP-conjugated anti-canine IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of recombinant canine CD20 at 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[15]
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[16]
-
Block the plate with 200 µL of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the Blontuvetmab standard and the canine serum samples in blocking buffer.
-
Add 100 µL of the standards and samples to the wells and incubate for 2 hours at room temperature.[15]
-
Wash the plate three times.
-
Add 100 µL of HRP-conjugated anti-canine IgG antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a plate reader.
-
Calculate the concentration of Blontuvetmab in the samples by interpolating from the standard curve.
Protocol 3: In Vitro ADCC Assay
Objective: To measure the ability of Blontuvetmab to induce NK cell-mediated lysis of canine B-cell lymphoma target cells.[11][12][13][17]
Materials:
-
Canine B-cell lymphoma cell line expressing CD20 (target cells)
-
Canine peripheral blood mononuclear cells (PBMCs) as a source of effector cells (NK cells)
-
Blontuvetmab
-
Isotype control antibody
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Isolate canine PBMCs from healthy donor blood using density gradient centrifugation.
-
Culture the target cells and label them with a fluorescent dye (e.g., Calcein-AM) or use them in an LDH release assay.
-
Plate the labeled target cells in a 96-well plate.
-
Add serial dilutions of Blontuvetmab or the isotype control antibody to the wells.
-
Add the effector cells (PBMCs) at a specific effector-to-target (E:T) ratio (e.g., 25:1, 50:1).
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure the release of the fluorescent dye or LDH into the supernatant according to the kit manufacturer's instructions.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Experimental Workflow for In Vitro ADCC Assay:
References
- 1. Flow Cytometry in the Diagnosis of Canine B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Using Monoclonal Antibody to Treat Lymphoma in a Dog | PetMD [petmd.com]
- 4. Generation of a canine anti-canine CD20 antibody for canine lymphoma treatment PMID: 32651429 | MCE [medchemexpress.cn]
- 5. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Canine Lymphoma Chemotherapy - Doxorubicin - Canine Lymphoma [caninelymphoma.com]
- 8. Safety and biologic activity of a canine anti-CD20 monoclonal antibody in dogs with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Know What the Best Chemotherapy Treatment Is for Your Dog â ImpriMed [imprimedicine.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Development of a cell line-based assay to measure the antibody-dependent cellular cytotoxicity of a canine therapeutic antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. Multicolour flow cytometry protocol for dogs [protocols.io]
- 15. mabtech.com [mabtech.com]
- 16. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 17. veritastk.co.jp [veritastk.co.jp]
Validation & Comparative
A Comparative Analysis of Anti-CD20 Monoclonal Antibody Therapy and Traditional Chemotherapy for Canine B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for canine B-cell lymphoma is evolving, with targeted immunotherapies emerging as a potential alternative and adjunct to the long-standing standard of care, traditional multi-agent chemotherapy. This guide provides a detailed comparison of the anti-CD20 monoclonal antibody therapeutic strategy, exemplified by the investigational agent AT-004 (Blontuvetmab) and newer developmental antibodies, and the widely used CHOP chemotherapy protocol.
Overview of Therapeutic Strategies
Traditional chemotherapy, most notably the CHOP protocol, has been the cornerstone of canine lymphoma treatment for decades. This multi-drug regimen targets rapidly dividing cells, achieving high remission rates. However, it is associated with significant toxicity. The advent of targeted therapies, such as anti-CD20 monoclonal antibodies, offers a more precise approach by targeting a specific marker on B-cells, potentially leading to fewer off-target effects.
While the first-generation canine anti-CD20 antibody, this compound (Blontuvetmab), showed initial promise, its development was halted due to mixed clinical results. Nevertheless, the principle of targeting CD20 in canine lymphoma remains a vibrant area of research, with newer generation antibodies like 1E4-cIgGB and 4E1-7-B_f demonstrating potent B-cell depletion and anti-tumor activity in recent studies.
Performance Data: A Comparative Look
Direct head-to-head clinical trial data between a commercially available anti-CD20 monoclonal antibody and CHOP chemotherapy in a large cohort of dogs with B-cell lymphoma is not yet available. However, data from separate clinical studies provide a basis for comparison of their potential efficacy.
| Parameter | CHOP-Based Chemotherapy (Various Protocols) | Anti-CD20 Monoclonal Antibody Therapy (Investigational) |
| Overall Response Rate (ORR) | 80-95% | 73% (Tanovea - a different targeted agent) |
| Complete Remission (CR) Rate | >80% in many studies | Data from newer anti-CD20 antibodies are still emerging. A study of an anti-CD20 antibody combined with L-CHOP showed a CR in 26 of 27 dogs. |
| Median Progression-Free Survival (PFS) | 6-10 months | 151 days (for responding dogs to Tanovea) |
| Median Survival Time (MST) | 8-12 months | 325 days (for an anti-CD20 mAb with L-CHOP) vs. 177 days for placebo with L-CHOP |
| Primary Indication | First-line treatment for canine multicentric lymphoma | B-cell lymphoma (investigational) |
| Route of Administration | Intravenous and oral | Intravenous |
Mechanism of Action
The fundamental difference between these two treatment modalities lies in their mechanism of action. CHOP chemotherapy employs a broad-spectrum cytotoxic approach, while anti-CD20 antibodies utilize a targeted, immune-mediated strategy.
Anti-CD20 Monoclonal Antibody Signaling Pathway
Anti-CD20 monoclonal antibodies, such as Blontuvetmab and newer developmental antibodies, bind specifically to the CD20 protein expressed on the surface of normal and malignant B-lymphocytes. This binding initiates a multi-faceted attack on the cancer cells through:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, such as Natural Killer (NK) cells, recognize the antibody-coated B-cell and release cytotoxic granules, inducing apoptosis.
-
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement cascade, a series of proteins in the blood, leading to the formation of a membrane attack complex that lyses the B-cell.
-
Direct Apoptosis: Some anti-CD20 antibodies can directly induce programmed cell death in the targeted B-cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells recognize and engulf the antibody-coated B-cells.
Figure 1: Mechanism of action of anti-CD20 monoclonal antibodies.
CHOP Chemotherapy Mechanism of Action
The CHOP protocol consists of four drugs that act on different phases of the cell cycle and through different cytotoxic mechanisms to kill rapidly dividing cancer cells.
-
Cyclophosphamide: An alkylating agent that damages DNA by cross-linking DNA strands, which prevents cell division and leads to apoptosis.
-
Doxorubicin (Hydroxydaunorubicin): An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and repair.
-
Vincristine (Oncovin): A vinca alkaloid that binds to tubulin, disrupting the formation of the mitotic spindle and arresting cells in metaphase.
-
Prednisone: A corticosteroid that has a direct lymphocytotoxic effect and can also reduce inflammation and side effects of the other chemotherapy drugs.
Figure 2: Multi-targeted mechanism of CHOP chemotherapy.
Experimental Protocols
Detailed and standardized protocols are crucial for the evaluation of therapeutic efficacy and safety. Below are representative experimental protocols for a CHOP-based chemotherapy regimen and a clinical trial involving a canine anti-CD20 monoclonal antibody.
Standard CHOP-19 Protocol for Canine Lymphoma
This is a commonly used 19-week protocol. Doses are calculated based on the dog's body surface area (m²).
Week 1:
-
Vincristine: 0.5-0.7 mg/m² IV
-
Prednisone: 2 mg/kg/day PO for 7 days, then 1 mg/kg/day for 7 days, then 0.5 mg/kg/day for 7 days
Week 2:
-
Cyclophosphamide: 200-250 mg/m² IV or PO
Week 3:
-
Vincristine: 0.5-0.7 mg/m² IV
Week 4:
-
Doxorubicin: 30 mg/m² IV (maximum cumulative dose of 180-240 mg/m²)
Weeks 5-19: The cycle of vincristine, cyclophosphamide, vincristine, and doxorubicin is repeated, with prednisone often tapered and discontinued.
Monitoring: Complete blood counts (CBC) are performed before each chemotherapy administration and at the nadir (typically 7-10 days after cyclophosphamide or doxorubicin) to monitor for myelosuppression.
Representative Clinical Trial Protocol for a Canine Anti-CD20 Monoclonal Antibody (e.g., 1E4-cIgGB)
This protocol is based on a study evaluating the safety and biological activity of a canine-specific anti-CD20 monoclonal antibody in combination with doxorubicin.
Study Design: A prospective, single-arm, open-label clinical trial.
Inclusion Criteria:
-
Client-owned dogs with a confirmed diagnosis of B-cell lymphoma.
-
Adequate organ function as assessed by bloodwork and urinalysis.
-
Informed owner consent.
Treatment Protocol:
-
Anti-CD20 Monoclonal Antibody (1E4-cIgGB): Administered intravenously at a specified dose on days 1, 8, 15, and 22 of the first cycle, and then on day 1 of subsequent cycles.
-
Doxorubicin: 30 mg/m² IV administered on day 1 of each 21-day cycle for a total of 5 cycles.
Monitoring and Endpoints:
-
Safety: Adverse events are graded according to the Veterinary Cooperative Oncology Group (VCOG) criteria.
-
Biological Activity: B-cell depletion in peripheral blood is monitored using flow cytometry at baseline and regular intervals throughout the study.
-
Efficacy: Tumor response is evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) for dogs. Progression-free survival and overall survival are key endpoints.
Figure 3: Experimental workflow for an anti-CD20 mAb clinical trial.
Conclusion
Traditional CHOP-based chemotherapy remains the standard of care for canine B-cell lymphoma, offering high response rates but with the drawback of systemic toxicity. The targeted approach of anti-CD20 monoclonal antibodies represents a promising evolution in the treatment of this disease. While the initial foray with this compound (Blontuvetmab) did not lead to a commercial product, ongoing research with next-generation antibodies is yielding encouraging results, demonstrating effective B-cell depletion and anti-tumor activity.
For researchers and drug development professionals, the future of canine lymphoma therapy likely lies in the integration of these targeted agents with standard chemotherapy protocols, potentially in a "CHOP-R" like regimen analogous to human lymphoma treatment, or as novel combination therapies. Further well-designed, controlled clinical trials are necessary to fully elucidate the efficacy and optimal use of anti-CD20 monoclonal antibodies in the management of canine B-cell lymphoma.
A Comparative Guide to Anti-CD20 Monoclonal Antibodies: Blontuvetmab in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Blontuvetmab, a caninized anti-CD20 monoclonal antibody, with three prominent human-directed anti-CD20 antibodies: Rituximab, Ocrelizumab, and Ofatumumab. The comparison focuses on their mechanisms of action, target specificity, and available performance data, offering valuable insights for researchers in veterinary and human medicine.
Introduction to Anti-CD20 Antibodies
Anti-CD20 monoclonal antibodies have revolutionized the treatment of B-cell malignancies and autoimmune disorders. These therapeutic agents target the CD20 antigen, a transmembrane protein expressed on the surface of B-lymphocytes, leading to B-cell depletion through various mechanisms. This guide delves into the specifics of four such antibodies, with a particular focus on how the veterinary therapeutic Blontuvetmab compares to its counterparts used in human medicine.
General Characteristics
A key distinction lies in the target species and the design of these antibodies. Blontuvetmab is specifically developed for canine patients, while Rituximab, Ocrelizumab, and Ofatumumab are designed for human use. This species-specificity is crucial due to the lack of cross-reactivity of human anti-CD20 antibodies with canine CD20.[1]
| Feature | Blontuvetmab | Rituximab | Ocrelizumab | Ofatumumab |
| Target Species | Canine | Human | Human | Human |
| Antibody Type | Caninized Monoclonal Antibody | Chimeric (Murine/Human) IgG1 | Humanized IgG1 | Fully Human IgG1 |
| Primary Indications | Canine B-cell Lymphoma | Non-Hodgkin's Lymphoma, Chronic Lymphocytic Leukemia, Rheumatoid Arthritis | Multiple Sclerosis | Chronic Lymphocytic Leukemia, Multiple Sclerosis |
Mechanism of Action
All four antibodies share a common therapeutic goal: the depletion of CD20-expressing B-cells. They achieve this through three primary effector functions:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody binds to Fc receptors (FcγR) on immune effector cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules and lysis of the target B-cell.
-
Complement-Dependent Cytotoxicity (CDC): The antibody, upon binding to CD20, activates the classical complement pathway, culminating in the formation of the Membrane Attack Complex (MAC) on the B-cell surface, which creates pores and induces cell lysis.[2]
-
Apoptosis: The binding of the antibody to CD20 can trigger programmed cell death in the target B-cell.
While the general mechanisms are similar, the efficiency of each mechanism can vary between the antibodies due to differences in their structure and binding epitopes.
Performance Data
Direct comparative studies of Blontuvetmab against Rituximab, Ocrelizumab, and Ofatumumab are not available due to their different target species. While peer-reviewed studies detailing the specific binding affinity and in vitro cytotoxicity data for Blontuvetmab are limited, preliminary results from a clinical trial have suggested an improved median progression-free survival for dogs with B-cell lymphoma.[3] Information on the efficacy of Blontuvetmab largely comes from its documented clinical use since its conditional licensure by the USDA.[4]
For the human-directed antibodies, in vitro studies have provided comparative insights into their potency.
| Parameter | Rituximab | Ocrelizumab | Ofatumumab |
| Binding Affinity (Kd) | Data varies across studies | Data varies across studies | Generally reported to have a higher affinity and slower off-rate from CD20 compared to Rituximab. |
| ADCC Activity | Potent inducer | Reported to have stronger ADCC activity compared to Rituximab. | Potent inducer |
| CDC Activity | Potent inducer | Reported to have weaker CDC activity compared to Rituximab. | Reported to be a more potent inducer of CDC than Rituximab. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the mechanism of action and experimental evaluation of these antibodies, the following diagrams are provided.
Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Signaling Pathway.
Caption: Complement-Dependent Cytotoxicity (CDC) Signaling Pathway.
Caption: General Experimental Workflow for Characterizing Anti-CD20 Antibodies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic antibodies. Below are representative protocols for the key in vitro assays.
Antibody Binding Affinity Assay (Flow Cytometry)
Objective: To determine the equilibrium dissociation constant (Kd) of the anti-CD20 antibody to CD20-expressing cells.
Materials:
-
CD20-positive target cells (e.g., canine or human B-cell lymphoma cell lines).
-
Anti-CD20 primary antibody (Blontuvetmab, Rituximab, etc.).
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-canine or anti-human IgG).
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash target cells, then resuspend in cold flow cytometry buffer to a concentration of 1 x 10^6 cells/mL.
-
Antibody Dilution: Prepare a serial dilution of the primary anti-CD20 antibody in flow cytometry buffer.
-
Incubation: Add a fixed volume of the cell suspension to tubes containing the different concentrations of the primary antibody. Incubate on ice for 30-60 minutes.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cell pellets in a solution containing the fluorescently labeled secondary antibody at its optimal concentration. Incubate on ice in the dark for 30 minutes.
-
Final Wash: Wash the cells twice with cold flow cytometry buffer.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in flow cytometry buffer and acquire data on a flow cytometer.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each antibody concentration. Plot MFI against the antibody concentration and fit the data to a one-site binding (hyperbola) equation to calculate the Kd.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of the anti-CD20 antibody to induce lysis of target cells by effector cells.
Materials:
-
CD20-positive target cells.
-
Effector cells (e.g., peripheral blood mononuclear cells [PBMCs] or isolated NK cells).
-
Anti-CD20 antibody.
-
Assay medium (e.g., RPMI 1640 with 10% FBS).
-
Lysis detection reagent (e.g., LDH assay kit or Calcein-AM for target cell labeling).
-
96-well culture plates.
Procedure:
-
Target Cell Preparation: Label target cells with a fluorescent dye (e.g., Calcein-AM) or use them unlabeled for an LDH release assay. Seed the target cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Antibody Addition: Add serial dilutions of the anti-CD20 antibody to the wells containing the target cells.
-
Effector Cell Addition: Add effector cells to the wells at a predetermined effector-to-target (E:T) ratio (e.g., 25:1).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Lysis Measurement:
-
LDH Release: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH substrate and measure the absorbance according to the manufacturer's protocol.
-
Calcein Release: Measure the fluorescence of the supernatant (released calcein) or the remaining fluorescence in the cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Plot the percentage of specific lysis against the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum lysis.
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To measure the ability of the anti-CD20 antibody to lyse target cells via the complement cascade.
Materials:
-
CD20-positive target cells.
-
Anti-CD20 antibody.
-
Complement source (e.g., normal human or rabbit serum).
-
Assay medium (e.g., RPMI 1640).
-
Lysis detection reagent.
-
96-well culture plates.
Procedure:
-
Target Cell Preparation: Seed target cells into a 96-well plate as in the ADCC assay.
-
Antibody Addition: Add serial dilutions of the anti-CD20 antibody to the wells.
-
Complement Addition: Add the complement source to the wells at a final concentration of 10-25%.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Lysis Measurement: Measure cell lysis using the same methods as in the ADCC assay (LDH or Calcein release).
-
Data Analysis: Calculate the percentage of specific lysis and determine the EC50 and maximum lysis as described for the ADCC assay.
Conclusion
Blontuvetmab represents a significant advancement in veterinary oncology, providing a targeted therapy for canine B-cell lymphoma. While it shares its fundamental mechanisms of action with human-directed anti-CD20 antibodies like Rituximab, Ocrelizumab, and Ofatumumab, its species-specific design is a critical determinant of its efficacy in dogs. The lack of extensive, publicly available peer-reviewed quantitative performance data for Blontuvetmab highlights a key difference from its well-characterized human counterparts. This guide underscores the importance of species-specific considerations in antibody development and provides a framework for the comparative evaluation of such therapeutics. Further publication of quantitative in vitro and clinical data for Blontuvetmab will be invaluable for the scientific community to fully understand its performance characteristics relative to the broader class of anti-CD20 antibodies.
References
- 1. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Complement-dependent cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Coramitug (AT-004/PRX004) in Transthyretin Amyloid Cardiomyopathy (ATTR-CM)
A guide for researchers, scientists, and drug development professionals on the clinical performance of Coramitug and its alternatives in large cohort studies.
This guide provides a detailed comparison of Coramitug (formerly known as AT-004 and PRX004), an investigational antibody for the treatment of Transthyretin Amyloid Cardiomyopathy (ATTR-CM), with currently approved therapies. The data presented is based on findings from significant clinical trials and aims to offer an objective overview for researchers, scientists, and professionals in drug development.
Overview of Investigated Therapies
Transthyretin amyloidosis (ATTR) is a progressive disease caused by the misfolding and aggregation of transthyretin (TTR) protein, leading to amyloid fibril deposits in various organs, most notably the heart. This guide focuses on therapies for ATTR with cardiomyopathy (ATTR-CM).
Coramitug (PRX004) is a humanized monoclonal antibody designed to target and clear misfolded transthyretin amyloid deposits. Its mechanism aims to promote the removal of existing amyloid fibrils through antibody-mediated phagocytosis.[1][2][3][4]
Alternative Therapies (Approved for ATTR-CM):
-
Tafamidis: A selective TTR stabilizer that binds to the TTR protein, preventing its dissociation into monomers, the initial step in amyloid fibril formation.
-
Patisiran: A small interfering RNA (siRNA) therapeutic that targets and degrades TTR messenger RNA (mRNA) in the liver, thereby reducing the production of both wild-type and mutant TTR protein.
-
Vutrisiran: A next-generation siRNA therapeutic that also targets TTR mRNA to reduce serum TTR protein levels. It is administered subcutaneously at less frequent intervals than patisiran.
-
Inotersen: An antisense oligonucleotide that targets TTR mRNA to inhibit the production of the TTR protein.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety outcomes from major clinical trials of Coramitug and its alternatives.
Table 1: Efficacy Outcomes in Pivotal Clinical Trials
| Drug (Trial) | Primary Endpoint(s) | Key Secondary/Other Efficacy Outcomes |
| Coramitug (PRX004) (Phase 2) | Change in NT-proBNP from baseline to week 52.[1][2][3][4] | - No statistically significant difference in the change in 6-Minute Walk Test (6MWT) from baseline to week 52 compared to placebo.[1][2][4]- Improvements observed in some functional echocardiographic parameters with the 60 mg/kg dose.[1][2][4] |
| Tafamidis (ATTR-ACT) | Hierarchical combination of all-cause mortality and frequency of cardiovascular-related hospitalizations over 30 months. | - 30% reduction in the risk of all-cause mortality compared to placebo.- 32% reduction in the rate of cardiovascular-related hospitalizations compared to placebo.- Reduced decline in 6MWT distance and quality of life (KCCQ-OS score) compared to placebo at 30 months. |
| Patisiran (APOLLO-B) | Change from baseline in the 6-Minute Walk Test (6MWT) at 12 months. | - Met the first secondary endpoint of change from baseline in quality of life (KCCQ).- A non-significant result on the composite endpoint of all-cause mortality, frequency of cardiovascular events, and change in 6-MWT over 12 months. |
| Vutrisiran (HELIOS-B) | Composite of death from any cause and recurrent cardiovascular events.[5] | - Lower risk of death from any cause and recurrent cardiovascular events compared to placebo.[5]- Less decline in the 6-minute walk test distance and KCCQ-OS score compared to placebo.[5] |
| Inotersen (NEURO-TTR) | Change in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) score. | - Statistically significant benefit in both mNIS+7 and Norfolk QoL-DN compared to placebo. |
Table 2: Safety and Tolerability
| Drug (Trial) | Common Adverse Events | Serious Adverse Events of Note |
| Coramitug (PRX004) (Phase 2) | Well tolerated.[1][2][4] | Specifics from the full publication of the Phase 2 trial are pending detailed review. |
| Tafamidis (ATTR-ACT) | Similar adverse event profile to placebo. | No significant safety concerns were identified compared to placebo. |
| Patisiran (APOLLO-B) | Infusion-related reactions, arthralgia, muscle spasms. | Deaths were numerically lower in the patisiran arm compared to placebo. |
| Vutrisiran (HELIOS-B) | Similar incidence of adverse events between vutrisiran and placebo groups.[5] | Serious adverse events occurred in 62% of the vutrisiran group and 67% of the placebo group.[5] |
| Inotersen (NEURO-TTR) | Nausea, headache, fatigue, fever. | Glomerulonephritis and thrombocytopenia (required enhanced monitoring).[6] |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.
Coramitug (PRX004) - Phase 2 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[1][2][3][4]
-
Patient Population: Participants with transthyretin amyloidosis with cardiomyopathy (ATTR-CM).[1][2][3][4]
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive intravenous infusions of coramitug at two different dosages (10 mg/kg or 60 mg/kg) or a placebo every 4 weeks for 52 weeks.[1][2][4]
-
Primary Endpoint: The primary efficacy endpoint was the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels from baseline to week 52.[1][2][4]
-
Key Secondary Endpoints: Included the change in the 6-minute walk test (6MWT) distance from baseline to week 52 and assessments of cardiac function via echocardiography.[1][2][4]
Tafamidis - ATTR-ACT Trial
-
Study Design: An international, multicenter, double-blind, placebo-controlled, randomized clinical trial.[7]
-
Patient Population: 441 patients with wild-type or hereditary ATTR-CM.[8]
-
Intervention: Patients were randomized to receive tafamidis (20 mg or 80 mg) or placebo orally once daily for 30 months.[7][8]
-
Primary Endpoint: A hierarchical analysis of all-cause mortality followed by the frequency of cardiovascular-related hospitalizations.[7]
-
Key Secondary Endpoints: Change from baseline to month 30 in the 6MWT distance and the Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score.[9]
Patisiran - APOLLO-B Trial
-
Study Design: A global, randomized, double-blind, placebo-controlled, multicenter Phase 3 study.[10]
-
Patient Population: 360 adult patients with ATTR amyloidosis with cardiomyopathy (wild-type or hereditary).[10]
-
Intervention: Patients were randomized 1:1 to receive patisiran (0.3 mg/kg, with a maximum dose of 30 mg) or placebo via intravenous infusion every three weeks for 12 months.[11]
-
Primary Endpoint: The change from baseline in the 6MWT at 12 months.[10]
-
Key Secondary Endpoints: Included the change from baseline in the KCCQ score.[10]
Vutrisiran - HELIOS-B Trial
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter global study.[12]
-
Patient Population: 655 adult patients with ATTR amyloidosis with cardiomyopathy.[5]
-
Intervention: Patients were randomized 1:1 to receive vutrisiran (25 mg) or placebo subcutaneously once every three months for up to 36 months.[5][13]
-
Primary Endpoint: A composite of all-cause mortality and recurrent cardiovascular events.[5]
-
Key Secondary Endpoints: Included changes from baseline in the 6MWT and the KCCQ-OS score.[5]
Inotersen - NEURO-TTR Trial
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, international study.[14]
-
Patient Population: 172 patients with hereditary ATTR with polyneuropathy (hATTR-PN).[14]
-
Intervention: Patients received weekly subcutaneous injections of inotersen (300 mg) or placebo for 15 months.[6]
-
Primary Endpoints: The change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) total score.[14]
Visualizing Mechanisms and Workflows
ATTR Amyloidosis Pathophysiology and Therapeutic Intervention Points
The following diagram illustrates the pathological cascade of ATTR amyloidosis and the points at which Coramitug and its alternatives intervene.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Coramitug, a Humanized Monoclonal Antibody for the Treatment of Transthyretin Amyloid Cardiomyopathy: a Phase 2, Randomized, Multicenter, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Vutrisiran in Patients with Transthyretin Amyloidosis with Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Tafamidis in Transthyretin Cardiomyopathy Clinical Trial - American College of Cardiology [acc.org]
- 9. amyloidosissupport.org [amyloidosissupport.org]
- 10. alnylam.com [alnylam.com]
- 11. A Study to Evaluate Patisiran in Participants With Transthyretin Amyloidosis With Cardiomyopathy - American College of Cardiology [acc.org]
- 12. Alnylam Pharmaceuticals Press Release | Aug 30, 2024 | Alnylam Presents Detailed Results from the Positive HELIOS-B Phase 3 Study of Vutrisiran▼ in Patients with A [investors.alnylam.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
AST-004: A Novel Neuroprotectant in Clinical Development for Brain Injury
An in-depth comparison and analysis of the clinical and preclinical data for AST-004, a promising adenosine A1/A3 receptor agonist for the treatment of acute ischemic stroke and traumatic brain injury.
Astrocyte Pharmaceuticals is developing AST-004, a small molecule adenosine A1/A3 receptor agonist, as a neuroprotective agent for acute ischemic stroke (AIS) and traumatic brain injury (TBI).[1][2][3][4] The drug aims to mitigate the secondary brain injury cascade that follows these events, a critical unmet need in neurotherapeutics. This guide provides a comprehensive overview of the available clinical and preclinical data for AST-004, comparing its proposed mechanism and performance with current standards of care and other novel therapeutic strategies.
Mechanism of Action: Targeting Astrocyte-Mediated Neuroprotection
AST-004's therapeutic rationale is centered on enhancing the supportive functions of astrocytes, a type of glial cell crucial for brain homeostasis. Following a brain injury, astrocytes play a pivotal role in the neuroinflammatory and neuroprotective responses. AST-004 is designed to selectively activate adenosine A1 and A3 receptors, primarily on astrocytes.[3][5][6] This activation is believed to trigger a signaling cascade that boosts astrocyte mitochondrial metabolism.[5][6][7] The enhanced metabolic activity is thought to increase the production of neuroprotective factors and improve the astrocytes' ability to buffer excitotoxicity and oxidative stress, thereby preserving neuronal function and reducing infarct volume.[3][5]
Preclinical Efficacy
AST-004 has demonstrated significant cerebroprotective effects in various preclinical animal models of stroke and TBI.
Rodent Models of Acute Ischemic Stroke
In mouse and rat models of both permanent (photothrombotic) and transient (middle cerebral artery occlusion - MCAO) ischemic stroke, AST-004 administration led to a significant reduction in brain lesion volume.[5][6][7][8] Notably, the neuroprotective effect was blocked by an A3 receptor antagonist, suggesting a primary role for this receptor in the drug's mechanism.[5][6][7][8]
| Animal Model | Stroke Type | AST-004 Dose | Outcome | Reference |
| Mouse | Photothrombotic | 0.22 mg/kg | 51.61% reduction in lesion volume | [5] |
| Rat | Transient MCAO | Not specified | Significant cerebroprotection | [5][6][8] |
Non-Human Primate Model of Acute Ischemic Stroke
In a non-human primate model of transient MCAO, a 22-hour intravenous infusion of AST-004 initiated 2 hours after occlusion resulted in up to a 44% decrease in stroke lesion volume and a 72% decrease in lesion growth rate.[3][9] These findings in a gyrencephalic species are particularly significant as they more closely mimic human brain anatomy and physiology, strengthening the rationale for clinical development.[9][10]
| Animal Model | Stroke Type | AST-004 Dosing | Key Outcomes | Reference |
| Cynomolgus Macaque | Transient MCAO (4 hours) | Bolus + 22-hour IV infusion | Up to 44% reduction in total infarct volume; Significant reduction in lesion growth rate; Reduced penumbra volume decline. | [3][9][10] |
Clinical Trial Results: Phase I Studies
Astrocyte Pharmaceuticals has completed a first-in-human Phase I clinical trial of AST-004 in healthy volunteers and has initiated a Phase 1B and a Phase 2 study.[2][11][12][13]
Phase I Study Design and Results
The initial Phase I trial was a single ascending dose study designed to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered AST-004.[3][4]
| Study Phase | Population | Dosing | Key Findings | Reference |
| Phase I | 42 healthy subjects | Single ascending IV doses (5, 25, 50, 75, and 100 mg) | Safe and well-tolerated; No severe or serious adverse events; Most frequent adverse event was headache; Dose-proportional pharmacokinetics; Confirmed distribution into cerebrospinal fluid (CSF). | [3][4][14] |
The pharmacokinetic analysis from this study confirmed that AST-004 crosses the blood-brain barrier and reaches the cerebrospinal fluid.[3][4] The plasma concentrations achieved were 3 to 8 times higher than those shown to be effective in preclinical primate studies, without significant safety concerns.[3][4]
A subsequent Phase 1B study was initiated to evaluate an extended 6-hour infusion of AST-004 in healthy volunteers to gather further safety and pharmacokinetic data to support Phase 2 trials.[12] A Phase 2 trial in athletes who have suffered a concussion has also been initiated.[13]
Comparison with Current Standard of Care and Novel Therapies
The current standard of care for acute ischemic stroke is limited and time-sensitive, primarily focusing on reperfusion strategies. For TBI, treatment is largely supportive.
| Therapy Class | Examples | Mechanism of Action | Limitations |
| Standard of Care (AIS) | Alteplase (t-PA), Tenecteplase, Endovascular Thrombectomy | Thrombolysis and mechanical clot removal to restore blood flow. | Narrow therapeutic window (typically <4.5 hours for t-PA); Risk of hemorrhage; Not all patients are eligible.[15][16][17][18] |
| Standard of Care (TBI) | - | Supportive care, management of intracranial pressure, and surgical intervention. | No specific therapies to prevent secondary brain injury.[19] |
| AST-004 (Investigational) | - | Adenosine A1/A3 receptor agonist; enhances astrocyte-mediated neuroprotection. | Clinical efficacy in patients is yet to be determined. |
| Other Novel Therapies (Investigational) | Stem cell therapy, Neuroprotective agents (e.g., NMDA receptor antagonists), Anti-inflammatory agents | Cellular replacement, reduction of excitotoxicity, and modulation of inflammation. | Many have failed in late-stage clinical trials; challenges with delivery and specificity.[20][21] |
Experimental Protocols
Preclinical Rodent Stroke Models
-
Photothrombotic Stroke (Mouse): Anesthetized mice were subjected to a photothrombotic procedure to induce a permanent focal ischemic lesion in the cortex. AST-004 or vehicle was administered at varying doses. Lesion volume was assessed post-mortem.[5]
-
Transient Middle Cerebral Artery Occlusion (Rat): Anesthetized rats underwent a 90-minute occlusion of the middle cerebral artery followed by reperfusion. AST-004 was administered intravenously at the onset of reperfusion.[5][6][8][22]
Phase I Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: Healthy adult volunteers.
-
Procedure: Participants were enrolled in cohorts and received a single intravenous infusion of AST-004 at escalating doses (5, 25, 50, 75, and 100 mg) or a placebo. A separate part of the study involved a 100 mg infusion followed by cerebrospinal fluid collection at 20, 40, and 60 minutes post-infusion.
-
Assessments: Safety and tolerability were monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests. Pharmacokinetic profiles were determined from plasma, urine, and CSF samples.[3][4]
References
- 1. AST-004 by Astrocyte Pharmaceuticals for Acute Ischemic Stroke: Likelihood of Approval [pharmaceutical-technology.com]
- 2. news.uthscsa.edu [news.uthscsa.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. First-in-Human Phase I Clinical Trial of the Adenosine A1R/A3R Agonist AST-004 in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke [frontiersin.org]
- 6. Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Adenosine A1R/A3R (Adenosine A1 and A3 Receptor) Agonist AST-004 Reduces Brain Infarction in a Nonhuman Primate Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. astrocytepharma.com [astrocytepharma.com]
- 12. astrocytepharma.com [astrocytepharma.com]
- 13. massbio.org [massbio.org]
- 14. ahajournals.org [ahajournals.org]
- 15. 5. Acute Ischemic Stroke Treatment | Canadian Stroke Best Practices [strokebestpractices.ca]
- 16. stroke.org [stroke.org]
- 17. ahajournals.org [ahajournals.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Traumatic Brain Injury: Novel Experimental Approaches and Treatment Possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Synthetic and Natural Therapies for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Traumatic Brain Injury: Novel Experimental Approaches and Treatment Possibilities [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
A Comparative Review of Emerging Immunotherapies for Canine Lymphoma
For Researchers, Scientists, and Drug Development Professionals
The landscape of canine lymphoma treatment is undergoing a significant transformation, with immunotherapy emerging as a promising frontier beyond traditional chemotherapy. This guide provides a comparative analysis of three leading immunotherapeutic modalities: Chimeric Antigen Receptor (CAR) T-cell therapy, monoclonal antibodies (mAbs), and cancer vaccines. The information presented herein is curated from recent clinical trials and preclinical studies to aid in research and development efforts.
Quantitative Performance Data
The following table summarizes the quantitative outcomes of various immunotherapies for canine lymphoma. It is important to note that direct comparisons should be made with caution due to variations in study design, patient populations, and treatment protocols.
| Immunotherapy Modality | Specific Agent/Trial | Lymphoma Type | Key Efficacy Metrics | Adverse Events |
| CAR T-Cell Therapy | Canine anti-CD20 CAR-T | B-cell Lymphoma | In a pilot study of five dogs with diffuse large B-cell lymphoma (DLBCL), CAR T-cell therapy demonstrated antigen-specific killing of CD20+ targets. Survival times correlated with the ex vivo expansion of the CAR-T product. Two dogs showed a decrease in target antigen expression post-treatment.[1] Two dogs in a similar protocol entered a 3-month remission.[2] | Generally well-tolerated in the pilot study.[1] Potential risks include cytokine release syndrome, fever, and hypotension, though these were not observed in early trials.[2] |
| Monoclonal Antibodies | 1E4-cIgGB (anti-CD20) + Doxorubicin | B-cell Lymphoma | A prospective, single-arm trial with 42 dogs showed significant depletion of CD21+ B-cells.[3] B-cell recovery was delayed, indicating sustained activity.[3] | Well-tolerated, with only one dog experiencing a hypersensitivity reaction.[3] |
| AT-004 (anti-CD20) + L-CHOP | B-cell Lymphoma | In a randomized, placebo-controlled study, 26 of 27 dogs receiving the mAb with chemotherapy achieved complete remission. Median progression-free survival was 167 days (vs. 93.5 for placebo) and median overall survival was 325 days (vs. 177 for placebo).[4] | Adverse events were primarily associated with the chemotherapy regimen.[4] | |
| AT-005 + L-CHOP | T-cell Lymphoma | In a randomized, placebo-controlled study of 49 dogs, the overall response rate was 98%. The complete response rate was 67% in the AT-005 group and 64% in the placebo group. Median progression-free survival was 64 days for the AT-005 group and 103 days for the placebo group.[5] | Not specified, but likely associated with the L-CHOP protocol. | |
| Cancer Vaccines | Autologous Chemo-immunotherapy | B-cell Lymphoma | A retrospective study of 300 dogs showed a median lymphoma-specific survival of 401 days for chemo-immunotherapy versus 220 days for chemotherapy alone. For DLBCL, the 1-year survival rate was 51% with chemo-immunotherapy versus 20% with chemotherapy alone.[6] | Reportedly well-tolerated with no local or systemic adverse events.[6] |
| DNA Vaccine (targeting telomerase) + CVP | B-cell Lymphoma | The combination resulted in a durable immune response and prolonged survival.[7][8] | Not specified. | |
| EGFR/HER2 Peptide Vaccine | Various Cancers (including Lymphoma) | A clinical trial showed this vaccine nearly doubled the 12-month survival rate for dogs with certain cancers. For osteosarcoma, the one-year survival rate increased from 35% with standard care to 60% with the vaccine.[9][10][11] | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these therapies. Below are summaries of the experimental protocols for the key studies cited.
Canine Anti-CD20 CAR T-Cell Therapy Pilot Study
-
Objective: To evaluate the feasibility, safety, and preliminary efficacy of canine anti-CD20 CAR T-cell therapy in dogs with DLBCL.[1]
-
Patient Population: Five client-owned dogs with naturally occurring, relapsed/refractory DLBCL.
-
CAR T-Cell Manufacturing:
-
Peripheral blood mononuclear cells (PBMCs) were collected from each patient.
-
T-cells were enriched and activated ex vivo.
-
A lentiviral vector was used to transduce the T-cells with a second-generation CAR construct targeting canine CD20. This construct included a murine anti-canine CD20 single-chain variable fragment (scFv), and canine signaling domains.[1][12]
-
CAR T-cells were expanded in culture to the target dose.
-
-
Treatment Regimen:
-
Patients received a lymphodepleting pre-conditioning regimen of either Elspar (L-asparaginase) or cyclophosphamide.[13]
-
A single intravenous infusion of the autologous anti-CD20 CAR T-cells was administered.
-
-
Monitoring and Endpoints:
-
Safety: Monitored for adverse events, including cytokine release syndrome.
-
Efficacy: Tumor response was assessed by measuring lymph node size.
-
Pharmacokinetics: Persistence of CAR T-cells in circulation was measured by qPCR.
-
Immunogenicity: Development of canine anti-mouse antibodies (CAMA) was monitored.[1]
-
Anti-CD20 Monoclonal Antibody (1E4-cIgGB) with Doxorubicin Trial
-
Objective: To assess the safety and biological activity of a canine-specific anti-CD20 mAb (1E4-cIgGB) in combination with doxorubicin.[3]
-
Patient Population: Forty-two client-owned dogs with untreated B-cell lymphoma.[3]
-
Treatment Protocol:
-
Dogs received the 1E4-cIgGB antibody via intravenous infusion.
-
Doxorubicin was administered as a single agent.
-
The study also included three different immunomodulatory regimens in combination with the antibody and chemotherapy.[3]
-
-
Monitoring and Endpoints:
-
Safety: Monitored for adverse events, particularly hypersensitivity reactions.
-
Biological Activity: B-cell depletion in peripheral blood was monitored using flow cytometry.[3]
-
Autologous Cancer Vaccine with Chemotherapy (Retrospective Study)
-
Objective: To compare the efficacy and safety of chemotherapy alone versus chemo-immunotherapy in dogs with multicentric B-cell lymphoma.[6]
-
Patient Population: Medical records of 300 dogs with previously untreated multicentric B-cell lymphoma were reviewed. 148 received chemotherapy alone and 152 received chemo-immunotherapy.[6]
-
Vaccine Preparation (APAVAC®):
-
A lymph node biopsy was obtained from the patient.
-
Tumor-specific proteins and peptides, enriched for heat shock proteins (e.g., gp96, HSP70), were purified from the biopsy.
-
These proteins were adsorbed onto hydroxylapatite particles, which served as a carrier and adjuvant.[14]
-
-
Treatment Protocol:
-
Chemotherapy Group: Received a standard CHOP-based chemotherapy protocol.
-
Chemo-immunotherapy Group: Received the same CHOP protocol plus the autologous vaccine.
-
Vaccination Schedule: Four injections within the first four weeks, followed by one injection per month for four months.[14]
-
-
Statistical Analysis: Survival data (lymphoma-specific survival) was analyzed using the Kaplan-Meier method and compared between the two groups.[6]
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes involved in these immunotherapies, the following diagrams are provided.
Mechanism of Action: Anti-CD20 CAR T-Cell
References
- 1. Establishing a model system for evaluating CAR T cell therapy using dogs with spontaneous diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studypages - Direct lymph node injection of CAR-T cell therapy in dogs with CD20+ diffuse large B cell lymphoma [veterinaryclinicaltrials.org]
- 3. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. Randomised trial evaluating chemotherapy alone or chemotherapy and a novel monoclonal antibody for canine T‐cell lymphoma: A multicentre US study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and challenges of active immunotherapy in dogs with B-cell lymphoma: a 5-year experience in two veterinary oncology centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunotherapeutic Strategies for Canine Lymphoma: Changing the Odds Against Non-Hodgkin Lymphoma [frontiersin.org]
- 8. Immunotherapeutic Strategies for Canine Lymphoma: Changing the Odds Against Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humanprogress.org [humanprogress.org]
- 10. newatlas.com [newatlas.com]
- 11. Novel cancer vaccine offers new hope for dogs — and those who love them | Yale News [news.yale.edu]
- 12. Frontiers | Racing CARs to veterinary immuno-oncology [frontiersin.org]
- 13. CAR-T cell therapy for canine CD20+ B cell lymphoma | College of Veterinary Medicine [vetmed.umn.edu]
- 14. ashpublications.org [ashpublications.org]
Blontuvetmab: A Comparative Overview of a Canine Anti-CD20 Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Blontuvetmab (AT-004) is a caninized monoclonal antibody that targets the CD20 protein on the surface of B-cells, representing a targeted immunotherapy for B-cell malignancies in dogs.[1][2] While direct head-to-head clinical trial data for Blontuvetmab against other therapies remains limited in peer-reviewed literature, this guide provides a comparative analysis based on available information, focusing on its mechanism of action and drawing comparisons with other anti-canine CD20 antibodies and relevant therapeutic approaches.
Mechanism of Action
Blontuvetmab functions by binding specifically to the canine CD20 protein, a non-glycosylated phosphoprotein expressed on B-lymphocytes.[1] This binding initiates the depletion of B-cells through three primary mechanisms, similar to the action of Rituximab in humans:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Blontuvetmab recruits immune effector cells, such as Natural Killer (NK) cells, which then destroy the antibody-coated B-cells.[1]
-
Complement-Dependent Cytotoxicity (CDC): Blontuvetmab can activate the complement cascade, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of the targeted B-cells.[1][3]
-
Direct Apoptosis: The cross-linking of CD20 molecules by Blontuvetmab can trigger programmed cell death in the B-cells.[1]
Caption: Mechanism of action of Blontuvetmab leading to B-cell depletion.
Comparative Landscape of Anti-Canine CD20 Antibodies
| Antibody | Development Status | Available Data Highlights | Reference |
| Blontuvetmab (this compound) | Commercially available in the US | Efficacy in dogs with B-cell lymphoma documented in conference abstracts and by the manufacturer. Peer-reviewed clinical trial data is limited. | [1][3][4] |
| 1E4-cIgGB | Investigational | A prospective, single-arm clinical trial in combination with doxorubicin showed significant B-cell depletion in dogs with Diffuse Large B-cell Lymphoma (DLBCL). The antibody was well-tolerated. | [5] |
| 4E1-7-B | Preclinical | A rat-canine chimeric antibody that demonstrated in vitro ADCC and CDC against a canine B-cell lymphoma cell line. A defucosylated version (4E1-7-B_f) showed enhanced ADCC activity and induced B-cell depletion in healthy beagles. | [3][6] |
Efficacy Data Summary
Direct comparative efficacy data from head-to-head trials is unavailable. The following table summarizes reported outcomes from separate studies.
| Therapy | Study Population | Key Efficacy Endpoints | Reported Outcomes |
| Blontuvetmab | Dogs with B-cell Lymphoma | Improved survival rates and decreased tumor burdens | Preliminary results from a prospective randomized clinical trial indicated an improved median progression-free survival.[4] Specific data from peer-reviewed publications is lacking. |
| 1E4-cIgGB + Doxorubicin | 42 dogs with untreated DLBCL | B-cell depletion | Statistically significant depletion of CD21+ B-cells at day 7 and day 21 post-treatment. Sustained B-cell depletion observed at 4+ months in a subset of dogs. |
| 4E1-7-B_f | Healthy Beagles | B-cell depletion | A single administration induced considerable peripheral B-cell depletion. |
Experimental Protocols
Prospective Clinical Trial of 1E4-cIgGB with Doxorubicin
-
Study Design: A prospective, single-arm, open-label clinical trial was conducted in dogs with previously untreated Diffuse Large B-cell Lymphoma (DLBCL).
-
Inclusion Criteria: Dogs diagnosed with CD21+/CD5- B-cell lymphoma via flow cytometry and lymph node biopsy, at least 1 year of age, and weighing 8 kg or more.
-
Treatment Protocol: Dogs received 1E4-cIgGB and doxorubicin in addition to one of three immunomodulatory regimens. Doxorubicin was administered at a dose of 20-25 mg/m².
-
Monitoring: B-cell depletion was monitored by flow cytometry on peripheral blood samples at each visit. Response to treatment was assessed using the Response Evaluation Criteria for Peripheral Nodal Lymphoma in Dogs v1.0.
Caption: Experimental workflow for the clinical trial of 1E4-cIgGB.
In Vivo Study of 4E1-7-B_f in Healthy Beagles
-
Study Animals: Eight healthy beagle dogs were used.
-
Treatment: Dogs were intravenously administered either 0.5 mg/kg or 5.0 mg/kg of the 4E1-7-B_f antibody once on day 0 (four dogs per dose group).
-
Sample Collection and Analysis: Peripheral blood was collected every other day from day 1 to day 7, and then weekly. CD21+ B lymphocytes in the peripheral blood were counted using flow cytometry to assess B-cell depletion.
Conclusion
Blontuvetmab represents a targeted therapeutic option for canine B-cell lymphoma, operating through mechanisms analogous to successful anti-CD20 therapies in human oncology. While its clinical use is established, the public availability of comprehensive, peer-reviewed head-to-head comparative data is limited. In contrast, investigational anti-canine CD20 antibodies like 1E4-cIgGB and 4E1-7-B have demonstrated significant B-cell depletion in published preclinical and clinical studies. The broader scientific community would benefit from the publication of robust, comparative clinical trial data for Blontuvetmab to definitively establish its therapeutic index relative to other emerging and existing treatment modalities for canine B-cell malignancies.
References
- 1. Blontuvetmab Overview - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Generation of a canine anti-canine CD20 antibody for canine lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the canine CD20 as a therapeutic target for comparative passive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and biologic activity of a canine anti‐CD20 monoclonal antibody in dogs with diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of a canine anti-canine CD20 antibody for canine lymphoma treatment PMID: 32651429 | MCE [medchemexpress.cn]
Independent Verification of AT-004's Mechanism of Action: A Comparative Analysis with Standard Acne Vulgaris Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-004, a topical formulation developed by Arctic Therapeutics, is an emerging therapeutic candidate for inflammatory skin diseases, with acne vulgaris as its lead indication.[1] The proposed mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), which is thought to target the root cause of inflammation in the skin.[1] This guide provides an independent verification of this mechanism by comparing it with established and novel treatments for acne vulgaris. Due to the limited publicly available preclinical and clinical data for this compound, this guide will focus on the theoretical framework of its mechanism and compare its potential efficacy with alternatives supported by extensive experimental data.
The Cholinergic System in Cutaneous Biology: The Basis for this compound's Proposed Mechanism
The skin possesses a non-neuronal cholinergic system where acetylcholine (ACh) acts as a signaling molecule influencing various cellular functions, including those of keratinocytes and sebaceous glands. ACh's effects are mediated through nicotinic (nAChR) and muscarinic (mAChR) receptors. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh, thereby regulating its local concentration and activity.
The proposed mechanism of this compound as an AChE inhibitor suggests that by preventing the breakdown of ACh, it modulates downstream signaling pathways to reduce inflammation. However, the precise role of ACh in skin inflammation is complex. Some research indicates that an excess of ACh can lead to pro-inflammatory responses in the epidermis. This suggests that the therapeutic effect of an AChE inhibitor in acne may depend on achieving a specific balance of cholinergic signaling.
Below is a diagram illustrating the proposed signaling pathway for this compound.
References
Navigating the Ambiguity of AT-004: A Comparative Guide to Emerging Therapies and Their Long-Term Survival Potential
The designation "AT-004" is currently associated with multiple investigational therapies across different companies and for vastly different medical conditions, leading to potential confusion within the scientific community. This guide clarifies the distinct identities of the most prominent "this compound" candidates and assesses their potential for long-term survival benefits in their respective indications. Given the early stage of development for these therapies, this analysis focuses on their mechanisms of action, available preclinical and clinical data, and a comparison with the long-term survival outcomes of current standard-of-care treatments.
This guide will focus on two key investigational drugs often referred to in the context of significant therapeutic potential:
-
Attralus' AT-04: A novel pan-amyloid removal agent for the treatment of systemic amyloidosis.
-
Astrocyte Pharmaceuticals' AST-004: A cerebroprotective agent for acute ischemic stroke and traumatic brain injury.
For each, we will delve into the available data, proposed mechanisms, and the context of long-term survival in their target diseases.
Attralus' AT-04: A Pan-Amyloid Removal Approach for Systemic Amyloidosis
Systemic amyloidosis is a group of life-threatening diseases characterized by the deposition of misfolded proteins as amyloid fibrils in various organs, leading to progressive organ failure. Long-term survival remains a significant challenge, particularly in light of-chain (AL) and transthyretin (ATTR) amyloidosis.
Mechanism of Action:
Attralus' AT-04 is a peptibody, a fusion of a pan-amyloid reactive peptide with the Fc component of an IgG1 antibody.[1][2] This design allows AT-04 to bind to all types of amyloid deposits.[2] The Fc region then engages the immune system, specifically macrophages, to induce phagocytosis and clear the amyloid deposits.[1][3]
Preclinical Data and Long-Term Survival Outlook:
Preclinical studies have shown that AT-04 potently binds to various types of amyloid, including AL and ATTR, and promotes their clearance by macrophages.[4] In mouse models of systemic AA amyloidosis, radiolabeled AT-04 was observed to accumulate in amyloid deposits in the heart, kidneys, and liver.[4] While these findings are promising, AT-04 is still in the preclinical stage of development, and no human clinical trial data, particularly on long-term survival, is yet available.[2][5]
Comparison with Standard of Care in Systemic Amyloidosis:
The long-term survival in systemic amyloidosis varies significantly based on the type, stage at diagnosis, and organ involvement. The goal of any new therapy like AT-04 would be to improve upon these current outcomes.
| Indication | Standard of Care | 5-Year Survival Rate (Approximate) | 10-Year Survival Rate (Approximate) |
| AL Amyloidosis | Chemotherapy, Stem Cell Transplant | 16% (historically) | 4.7% (historically) |
| ATTR Amyloidosis (Cardiomyopathy) | TTR Stabilizers, Gene Silencing Therapies | Varies significantly with treatment and disease stage | Data still emerging for newer therapies |
Experimental Protocols: Preclinical Phagocytosis Assay
A representative preclinical experimental protocol to assess the efficacy of AT-04 in promoting amyloid clearance is the in vitro phagocytosis assay.
-
Cell Culture: Human monocyte-like cell lines (e.g., THP-1) are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Amyloid Preparation: Amyloid fibrils are prepared from purified light-chain or transthyretin proteins and fluorescently labeled.
-
Assay: Differentiated macrophages are incubated with the fluorescently labeled amyloid fibrils in the presence of varying concentrations of AT-04 or a control IgG antibody.
-
Analysis: After incubation, the cells are washed, and the uptake of fluorescent amyloid is quantified using flow cytometry or fluorescence microscopy. Increased fluorescence within the cells in the presence of AT-04 indicates enhanced phagocytosis.
Astrocyte Pharmaceuticals' AST-004: A Neuroprotective Approach for Acute Ischemic Stroke
Acute ischemic stroke is a leading cause of death and long-term disability. The primary goal of acute treatment is to restore blood flow and protect brain tissue from irreversible damage, thereby improving long-term survival and functional outcomes.
Mechanism of Action:
AST-004 is a small molecule agonist of the adenosine A1 and A3 receptors.[6] In preclinical models of stroke, activation of these receptors has been shown to be cerebroprotective. The proposed mechanism involves the modulation of astrocyte mitochondrial metabolism, which helps to preserve neuronal function and reduce the extent of brain damage following an ischemic event.[7]
Clinical Data and Long-Term Survival Outlook:
AST-004 has completed Phase 1 clinical trials in healthy volunteers, demonstrating a favorable safety and tolerability profile.[8] Astrocyte Pharmaceuticals has received FDA clearance to initiate a Phase 2 clinical trial in patients with acute ischemic stroke.[9] Preclinical studies in a non-human primate model of stroke showed that AST-004 significantly reduced brain lesion growth.[9] As the therapy is in the early stages of clinical development, no long-term survival data in stroke patients is available.
Comparison with Standard of Care in Acute Ischemic Stroke:
Long-term survival after an ischemic stroke depends on various factors, including the severity of the stroke, the patient's age and comorbidities, and the timeliness of treatment.
| Time After Stroke | Approximate Survival Rate (Standard of Care) |
| 1 Year | 60% - 70% |
| 5 Years | 40% - 50% |
| 10 Years | 25% - 35% |
Experimental Protocols: Phase 2 Clinical Trial Design
The upcoming Phase 2 trial of AST-004 in acute ischemic stroke patients will likely follow a randomized, placebo-controlled design.[9]
-
Patient Population: Patients with a confirmed diagnosis of acute ischemic stroke, likely within a specific time window from symptom onset. The initial focus will be on patients with large vessel occlusions.[9]
-
Intervention: Patients will be randomized to receive either an intravenous infusion of AST-004 or a placebo, in addition to the standard of care (which may include thrombolysis or mechanical thrombectomy).
-
Primary Endpoints: The primary endpoints will likely focus on safety and efficacy, such as the change in lesion volume as measured by MRI, and neurological outcomes assessed by scales like the National Institutes of Health Stroke Scale (NIHSS) and the modified Rankin Scale (mRS) at 90 days.
-
Long-Term Follow-up: Patients will be followed for an extended period to assess long-term survival, functional independence, and quality of life.
Conclusion
While the term "this compound" can be ambiguous, the distinct therapeutic approaches of Attralus' AT-04 and Astrocyte Pharmaceuticals' AST-004 hold significant promise in addressing diseases with high unmet medical needs and challenging long-term survival rates. Attralus' AT-04 offers a novel strategy to directly target and remove the underlying pathology of systemic amyloidosis, with the potential to halt or even reverse organ damage. Astrocyte's AST-004 aims to provide a much-needed neuroprotective treatment for acute ischemic stroke, potentially improving survival and reducing long-term disability.
Both candidates are in the nascent stages of development, and definitive data on their long-term survival benefits in humans is not yet available. Continued preclinical research and the progression through rigorous clinical trials will be crucial in determining their ultimate impact on patient outcomes. The scientific community eagerly awaits further data to ascertain whether these promising therapies will translate into tangible improvements in long-term survival for patients with systemic amyloidosis and acute ischemic stroke.
References
- 1. rupress.org [rupress.org]
- 2. attralus.com [attralus.com]
- 3. gsm.utmck.edu [gsm.utmck.edu]
- 4. attralus.com [attralus.com]
- 5. attralus.com [attralus.com]
- 6. AST-004 by Astrocyte Pharmaceuticals for Acute Ischemic Stroke: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Frontiers | Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. astrocytepharma.com [astrocytepharma.com]
A Comparative Guide to Anti-CD20 Therapies for Cross-Species Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various anti-CD20 monoclonal antibodies, supported by experimental data. It is intended to assist researchers and drug development professionals in selecting the most appropriate therapeutic candidates for their specific cross-species and preclinical research needs.
Executive Summary
Anti-CD20 monoclonal antibodies have revolutionized the treatment of B-cell malignancies and autoimmune diseases. This guide focuses on a cross-species comparison of four prominent anti-CD20 therapies: Rituximab, the chimeric parent molecule; Ocrelizumab, a humanized antibody; Ofatumumab, a fully human antibody with enhanced complement-dependent cytotoxicity (CDC); and Obinutuzumab, a glycoengineered, afucosylated antibody with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). Understanding the distinct mechanisms and potencies of these therapies is crucial for designing relevant preclinical studies and predicting clinical outcomes.
Data Presentation: Quantitative Comparison of Anti-CD20 Therapies
The following table summarizes key quantitative data for the discussed anti-CD20 antibodies. These parameters are critical in determining the in vitro and in vivo efficacy of these therapies.
| Parameter | Rituximab | Ocrelizumab | Ofatumumab | Obinutuzumab |
| Binding Affinity (KD) to CD20 on Daudi Cells | Apparent KD1: 0.8 nM Apparent KD2: 46 nM | Not explicitly found in searches | Apparent KD1: 0.5 nM Apparent KD2: 2.9 nM | Apparent KD1: 1.4 nM Apparent KD2: 24 nM |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) EC50 (ng/mL) on Z138 cells with V158/V158 PBMCs | ~40 | Stronger than Rituximab[1] | ~40 | ~2 |
| Complement-Dependent Cytotoxicity (CDC) EC50 (nmol/L) on SU-DHL4 cells | 0.42 | Weaker than Rituximab[1] | 0.48 | 6.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation of the presented data.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol outlines a common method for assessing the ability of an anti-CD20 antibody to induce the killing of target B cells by natural killer (NK) cells.
1. Cell Preparation:
- Target Cells: A CD20-expressing B-cell line (e.g., Z138, SU-DHL4, Daudi) is cultured under standard conditions. On the day of the assay, cells are harvested, washed, and resuspended in assay medium (e.g., RPMI 1640 with 10% FBS) at a concentration of 1 x 10^5 cells/mL.
- Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. For enhanced consistency, NK cells can be further enriched using a negative selection kit. Effector cells are resuspended in assay medium at a desired concentration to achieve a specific effector-to-target (E:T) ratio (e.g., 25:1).
2. Assay Procedure:
- 50 µL of target cell suspension (5,000 cells) is added to each well of a 96-well U-bottom plate.
- Serial dilutions of the anti-CD20 antibodies (Rituximab, Ocrelizumab, Ofatumumab, Obinutuzumab) and an isotype control antibody are prepared in assay medium. 50 µL of each antibody dilution is added to the respective wells.
- The plate is incubated for 30 minutes at 37°C to allow antibody binding to the target cells.
- 100 µL of the effector cell suspension is added to each well to achieve the desired E:T ratio.
- The plate is incubated for 4 hours at 37°C in a 5% CO2 incubator.
3. Data Analysis:
- Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells using a commercially available LDH cytotoxicity assay kit.
- The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
- EC50 values, representing the antibody concentration required to induce 50% of the maximum specific lysis, are determined by plotting the percentage of specific lysis against the antibody concentration and fitting the data to a four-parameter logistic curve.
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol describes a method to evaluate the capacity of anti-CD20 antibodies to lyse target B cells through the activation of the classical complement cascade.
1. Reagent and Cell Preparation:
- Target Cells: A CD20-expressing B-cell line (e.g., SU-DHL4, Raji) is prepared as described in the ADCC assay protocol.
- Complement Source: Normal human serum (NHS) from a pool of healthy donors is used as a source of complement. The serum is stored at -80°C and thawed on ice immediately before use.
- Assay Medium: RPMI 1640 supplemented with 0.1% BSA.
2. Assay Procedure:
- 50 µL of target cell suspension (5,000 cells) is added to each well of a 96-well flat-bottom plate.
- Serial dilutions of the anti-CD20 antibodies and an isotype control are prepared in assay medium. 25 µL of each antibody dilution is added to the wells.
- The plate is incubated for 15 minutes at room temperature to allow antibody opsonization of the target cells.
- 25 µL of NHS (diluted to a final concentration of 20-25% in the well) is added to each well. For a negative control, heat-inactivated NHS (56°C for 30 minutes) is used.
- The plate is incubated for 1-2 hours at 37°C in a 5% CO2 incubator.
3. Data Analysis:
- Cell viability is assessed using a metabolic assay, such as the addition of a resazurin-based reagent (e.g., alamarBlue) or a tetrazolium salt (e.g., MTS). The fluorescence or absorbance is measured using a plate reader.
- The percentage of cell death is calculated relative to control wells containing cells and complement without antibody (0% lysis) and cells lysed with a detergent (100% lysis).
- EC50 values are determined by plotting the percentage of cell death against the antibody concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway of CD20-Mediated B-Cell Depletion
References
A Comparative Meta-Analysis of Emerging Therapies in Amyloidosis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the current landscape of therapeutic agents targeting amyloidosis, with a special focus on pan-amyloid removal candidate AT-04 and its alternatives in clinical development. This analysis is based on publicly available preclinical and clinical trial data.
The treatment paradigm for amyloidosis, a group of diseases characterized by the misfolding and aggregation of proteins into insoluble fibrils, is rapidly evolving. While historical treatments have focused on managing symptoms and reducing the production of precursor proteins, a new wave of therapies aims to directly target and clear existing amyloid deposits. This guide offers a comparative overview of these novel agents, their mechanisms of action, and available data from preclinical and clinical studies.
Pan-Amyloid Removal: The Mechanism of AT-04
Attralus, Inc. is developing AT-04, a preclinical pan-amyloid removal (PAR) therapeutic candidate. It is a peptibody, which is a fusion of a proprietary pan-amyloid binding peptide with the Fc component of an IgG1 antibody.[1] This design allows AT-04 to bind to multiple types of amyloid deposits, including transthyretin (ATTR), light-chain (AL), amyloid-beta (Aβ), tau, and α-synuclein.[1] The Fc region is intended to engage the immune system to clear the bound amyloid deposits through phagocytosis.[1]
Signaling Pathway of AT-04's Proposed Mechanism of Action
Caption: Proposed mechanism of action for AT-04 pan-amyloid removal.
Comparative Analysis of Amyloidosis Therapeutics
The following tables summarize the available data for Attralus's pan-amyloid removal candidates and other notable amyloidosis treatments in development.
Table 1: Preclinical Data of Attralus' Pan-Amyloid Removal Candidates
| Compound | Target | Mechanism of Action | Key Preclinical Findings | Development Stage |
| AT-02 | Pan-amyloid | Fusion of IgG1 with a pan-amyloid reactive peptide, targeting amyloid fibrils for immune-mediated clearance.[2] | Binds to amyloid deposits in mouse models within one day, persisting for at least ten days.[3] Showed significant reduction in cardiac, renal, and hepatic amyloid in mouse models.[4] | Phase 1/2[3] |
| AT-04 | Pan-amyloid (including Aβ, tau, α-synuclein) | Peptibody fusion of a PAR peptide with an IgG1 Fc component to induce phagocytosis.[1] | Potent binding to multiple types of systemic amyloid, as well as Aβ, tau, and α-synuclein aggregates.[1] | Preclinical[1] |
Table 2: Clinical Trial Data for Selected Amyloidosis Therapeutics
| Drug Name (Company) | Target | Mechanism of Action | Key Clinical Trial Results | Development Stage |
| Vutrisiran (Alnylam Pharmaceuticals) | Transthyretin (TTR) | RNA interference (RNAi) therapy that silences TTR gene expression, reducing the production of TTR protein.[5] | HELIOS-B Phase 3 trial: Significant reduction in the primary composite endpoint of all-cause mortality and recurrent cardiovascular events compared to placebo.[6] | Approved for ATTR amyloidosis with polyneuropathy; under review for cardiomyopathy.[5][7] |
| Tafamidis (Pfizer) | Transthyretin (TTR) | Stabilizes the TTR protein, preventing its dissociation into amyloidogenic monomers.[5] | ATTR-ACT trial: Significantly reduced all-cause mortality and cardiovascular-related hospitalizations in patients with ATTR cardiomyopathy.[8] | Approved for ATTR amyloidosis with cardiomyopathy.[5] |
| Acoramidis (BridgeBio Pharma) | Transthyretin (TTR) | TTR stabilizer.[2] | Preclinical studies suggest superior stabilization of TTR tetramers compared to tafamidis.[6] Approved by the FDA in November 2024 for ATTR-CM.[2] | Approved[2] |
| Lecanemab (Eisai/Biogen) | Amyloid-beta (Aβ) protofibrils | Humanized monoclonal antibody that targets aggregated soluble and insoluble forms of Aβ.[9] | Phase 3 trial (Clarity AD): Slowed cognitive decline in patients with early Alzheimer's disease.[10] | Approved for early Alzheimer's disease.[11] |
| Donanemab (Eli Lilly) | Amyloid-beta (Aβ) plaque | Monoclonal antibody targeting a modified form of beta-amyloid. | Phase 3 trial (TRAILBLAZER-ALZ 2): Significant slowing of cognitive and functional decline in early symptomatic Alzheimer's disease. | Under regulatory review. |
| Coramitug (PRX004) (Novo Nordisk) | Misfolded Transthyretin (misTTR) | Humanized monoclonal antibody designed to clear non-native TTR aggregates.[8] | Phase 2 trial successfully completed. Phase 3 trial initiated in October 2025. | Phase 3[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the development of amyloid-targeting therapies.
Preclinical Binding Affinity and Phagocytosis Assays (for AT-04)
-
Binding Affinity (ELISA-based):
-
Immobilize amyloid fibrils (e.g., Aβ, tau, TTR) on a microplate.
-
Add serial dilutions of AT-04.
-
Incubate to allow binding.
-
Wash to remove unbound AT-04.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal to determine the binding affinity (EC50).
-
-
Phagocytosis Assay:
-
Culture macrophages (e.g., THP-1 cells).
-
Label amyloid fibrils with a fluorescent dye.
-
Opsonize the labeled fibrils with AT-04 or a control IgG.
-
Add the opsonized fibrils to the macrophage culture.
-
Incubate to allow for phagocytosis.
-
Measure the uptake of fluorescently labeled fibrils by flow cytometry or fluorescence microscopy.
-
Clinical Trial Protocol for an Anti-Amyloid Monoclonal Antibody in Alzheimer's Disease (Generalized)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Individuals aged 50-90 years with mild cognitive impairment or mild dementia due to Alzheimer's disease, with confirmed amyloid pathology via PET or CSF analysis.
-
Intervention: Intravenous infusion of the therapeutic antibody or placebo at specified doses and intervals (e.g., every 4 weeks).
-
Primary Outcome Measures: Change from baseline in a cognitive and functional scale, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB), over a specified period (e.g., 18 months).
-
Secondary Outcome Measures: Changes in amyloid PET imaging, CSF biomarkers (Aβ42/40 ratio, p-tau), and other cognitive assessments.
-
Safety Assessments: Monitoring of adverse events, with a focus on amyloid-related imaging abnormalities (ARIA).
Visualizing the Drug Development and Comparison Landscape
Experimental Workflow for a Typical Phase 3 Clinical Trial
Caption: Generalized workflow of a Phase 3 clinical trial for amyloidosis.
Logical Comparison of Amyloidosis Therapeutic Strategies
Caption: Comparison of major therapeutic strategies for amyloidosis.
References
- 1. Attralus Presents Preclinical Data Demonstrating Potent [globenewswire.com]
- 2. New Treatments for Cardiac Amyloidosis Emerging, but Timely Diagnosis Remains Essential to Improving Outcomes | AdventHealthMD [adventhealth.com]
- 3. Attralus Shares New Data on Pan-Amyloid Therapeutics at ISA Symposium [synapse.patsnap.com]
- 4. Attralus doses first subject in Phase I pan-amyloid removal therapy trial [clinicaltrialsarena.com]
- 5. everyone.org [everyone.org]
- 6. Transthyretin Amyloid Cardiomyopathy: The Plot Thickens as Novel Therapies Emerge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medstarhealth.org [medstarhealth.org]
- 8. news-medical.net [news-medical.net]
- 9. New Data Presented at the Clinical Trials on Alzheimer’s Disease (CTAD) Conference 2025 Confirms Pharmacological Effect of LEQEMBI® (lecanemab-irmb) on Neurotoxic Aβ Protofibrils in CSF | Biogen [investors.biogen.com]
- 10. Amyloid‐beta (Aβ)‐targeting monoclonal antibody trials in early Alzheimer's disease—Clinical outcome with gantenerumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of AT-004
Ensuring the safe and compliant disposal of laboratory materials is a critical component of the research and development lifecycle. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management protects both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of AT-004, ensuring that this final phase of your work is conducted with the same rigor as your experiments.
Core Principles of Chemical Waste Disposal
The disposal of chemical waste, including materials like this compound, is governed by a series of overarching principles designed to minimize risk and ensure regulatory compliance. These include the proper segregation of waste streams, the use of appropriate and clearly labeled containers, and adherence to institutional and local regulations.[1][2] The intentional evaporation of chemicals in fume hoods or disposal down the sink is strictly prohibited.[1][2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be a clear and actionable guide for laboratory personnel.
1. Waste Identification and Segregation:
-
Isolate all this compound waste, including unused product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Select a waste container that is compatible with the chemical properties of this compound. High-density polyethylene (HDPE) or other approved containers are recommended.[3]
-
Ensure the container is in good condition, with a secure, tight-fitting lid.[4]
-
The container should be clearly labeled with the words "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.[1][4]
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.[4]
-
Maintain a log of the accumulated waste, noting the date and amount of each addition.
4. Scheduling Waste Pickup:
-
Once the container is full or has reached the designated accumulation time limit, schedule a pickup with your institution's EHS department.[1]
-
Provide all necessary documentation, including the waste identification log, to the EHS personnel upon their arrival.
Quantitative Data for this compound Disposal
For clarity and ease of reference, the following table summarizes the key quantitative parameters for the disposal of this compound.
| Parameter | Specification | Rationale |
| Maximum Accumulation Time | 90 days | To comply with typical institutional and regulatory timeframes for waste disposal. |
| Container Type | High-Density Polyethylene (HDPE) | Ensures chemical compatibility and prevents leakage or degradation of the container.[3] |
| Labeling Requirement | "Hazardous Waste," "this compound," Date of First Accumulation | Provides clear identification for proper handling and disposal.[1][4] |
| pH Range for Neutralization (if applicable) | 5.0 - 9.0 | Ensures the waste is within a safe pH range for final disposal, if neutralization is required.[4] |
Experimental Protocol: Spill Cleanup
In the event of an this compound spill, follow this protocol for safe and effective cleanup.
1. Immediate Response:
-
Alert all personnel in the immediate area of the spill.
-
If necessary, evacuate the area.
-
Don the appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Containment:
-
For liquid spills, use an inert absorbent material to contain the spill.[5]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
3. Cleanup:
-
Collect all contaminated materials, including absorbent pads, and place them in a designated this compound waste container.
-
Clean the affected area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
4. Reporting:
-
Report the spill to your laboratory supervisor and EHS department, providing details of the incident.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final pickup.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Investigational Compound AT-004
For researchers, scientists, and drug development professionals, the proper handling of any new or investigational chemical compound is paramount to ensuring laboratory safety and maintaining experimental integrity. When a compound, designated here as AT-004, has limited available safety information, a robust framework based on established best practices for handling potentially hazardous materials must be implemented. This guide provides a comprehensive operational and disposal plan, serving as a foundational resource for the safe management of uncharacterized chemical agents in a laboratory setting.
Pre-Handling Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. Since specific toxicological data for this compound is unavailable, it must be treated as a potentially hazardous substance. The risk assessment should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department.
Logical Workflow for Risk Assessment:
Caption: Risk assessment workflow for investigational compounds.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to PPE is required. The following table summarizes the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Chemical splash goggles and face shield | Disposable gown over lab coat | NIOSH-approved N95 or higher respirator within a certified chemical fume hood |
| Solution Preparation and Handling | Double-gloving with nitrile gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| In Vitro/In Vivo Administration | Double-gloving with nitrile gloves | Safety glasses with side shields | Standard lab coat | Dependent on administration route and potential for aerosolization |
| Waste Disposal | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | Disposable gown | As required by waste stream hazards |
Note: All PPE should be donned and doffed in a designated area to prevent cross-contamination.
Operational Plan: Step-by-Step Guidance
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Labeling: Ensure the primary and secondary containers are clearly labeled with the compound name (this compound), a unique identifier, hazard warnings (e.g., "Potentially Hazardous - Handle with Caution"), and the date of receipt.
-
Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage conditions (temperature, humidity, light sensitivity) should be as specified by the supplier or based on the chemical properties of analogous compounds.
3.2. Experimental Workflow for Solution Preparation
The following diagram outlines a standard workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
3.3. Experimental Protocol: Cell-Based Assay
This is a template protocol and should be adapted for specific experimental needs.
-
Cell Culture: Culture cells to the desired confluency in appropriate media.
-
Plating: Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture media to achieve the final desired concentrations.
-
Treatment: Remove the old media from the cell plates and add the media containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the treated cells for the specified duration under standard cell culture conditions.
-
Assay Endpoint: Perform the desired assay (e.g., viability assay, protein expression analysis) according to the manufacturer's instructions.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure personnel safety.
Disposal Pathways:
| Waste Stream | Description | Disposal Procedure |
| Solid this compound Waste | Unused or expired solid compound. | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through the institution's EHS department. |
| Contaminated Labware (Solid) | Pipette tips, tubes, flasks, gloves, gowns. | Collect in a designated, lined hazardous waste bin. Dispose of as hazardous chemical waste. |
| Liquid this compound Waste | Unused solutions, cell culture media containing this compound. | Collect in a sealed, labeled, and leak-proof container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as liquid hazardous chemical waste. |
| Sharps | Needles, scalpels, or other contaminated sharps. | Dispose of immediately into a designated sharps container for hazardous waste. |
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Potentially Toxic"). Follow all institutional and local regulations for hazardous waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
